N-(Azido-PEG3)-N-Boc-PEG4-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O11/c1-24(2,3)39-23(31)28(6-10-34-14-18-37-17-13-33-9-5-26-27-25)7-11-35-15-19-38-21-20-36-16-12-32-8-4-22(29)30/h4-21H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADVJZWLSBSJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG4-acid is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, featuring three distinct functional groups—an azide (B81097), a Boc-protected amine, and a carboxylic acid—provides researchers with a versatile platform for the modular synthesis of complex biomolecular conjugates. This guide offers a comprehensive overview of its chemical properties, detailed experimental protocols for its utilization, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are revolutionary therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is crucial, as it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, and its length and composition significantly impact the efficacy of the resulting degrader. The branched structure and defined PEG lengths of this compound offer precise control over the spatial orientation of the conjugated molecules, a key factor in optimizing the formation of the ternary complex required for protein degradation.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing synthetic strategies and for understanding the behavior of the linker in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C24H46N4O11 | [2] |
| Molecular Weight | 566.65 g/mol | [2] |
| CAS Number | 2112731-95-8 | [2] |
| Appearance | White to off-white solid or viscous oil | General observation for similar PEG derivatives |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | [3] |
| Storage | Store at -20°C, desiccated. | [3] |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its three distinct functional moieties, each enabling a specific type of chemical transformation.
-
Azide (-N3): This group is primarily used in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide can undergo either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN).
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation, typically through amide bond formation.
-
Carboxylic Acid (-COOH): This terminal acid group can be activated and coupled with primary amines to form stable amide bonds. Common activating agents include carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS).
Experimental Protocols
The following sections provide detailed, representative protocols for the key chemical transformations involving this compound.
Boc Deprotection to Expose the Primary Amine
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety to a terminal alkyne-containing molecule.
Materials:
-
This compound (or its deprotected form)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
tert-Butanol (B103910)/Water or DMSO/Water solvent system
-
Standard glassware
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water. If using a ligand like TBTA, pre-mix it with the copper sulfate solution in DMSO.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (or copper/ligand) solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction with a strained alkyne.
Materials:
-
This compound (or its deprotected form)
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Aqueous buffer (e.g., PBS pH 7.4) or an organic solvent like DMSO or DMF
-
Standard glassware
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the chosen solvent.
-
Add a solution of this compound in the same solvent. A slight molar excess of one reagent may be used to drive the reaction to completion.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne.
-
Monitor the reaction progress by LC-MS or HPLC.
-
The product can typically be purified by HPLC.
EDC/NHS-Mediated Amide Coupling
This protocol details the conjugation of the carboxylic acid to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware
Procedure:
-
Dissolve this compound, NHS (1.2 equivalents), and the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, the solvent can be removed under vacuum, and the residue purified by column chromatography or preparative HPLC.
Application in PROTAC Synthesis: A Logical Workflow
This compound is an ideal linker for the synthesis of PROTACs due to its trifunctional nature, which allows for a modular and convergent synthetic strategy. A logical workflow for the synthesis of a hypothetical PROTAC is presented below.
PROTAC-Mediated Protein Degradation: Signaling Pathway
Once synthesized, a PROTAC utilizing a linker like this compound hijacks the cell's ubiquitin-proteasome system to degrade a target protein of interest (POI). The general signaling pathway is depicted below.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the efficient and modular construction of complex bioconjugates, most notably PROTACs. The well-defined PEG linkers contribute to favorable physicochemical properties of the final constructs, such as enhanced solubility. A thorough understanding of the reactivity of its functional groups and the application of the detailed experimental protocols provided in this guide will enable scientists and researchers to leverage this valuable linker in the development of novel therapeutics and research probes. The continued exploration of such advanced linkers will undoubtedly fuel further innovation in the exciting field of targeted protein degradation.
References
An In-depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N-(Azido-PEG3)-N-Boc-PEG4-acid, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three key functional groups: a terminal azide (B81097) (-N₃), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid (-COOH). This trifunctional nature allows for a modular and sequential approach to the synthesis of complex biomolecular conjugates.[1][2][3] The PEG backbone, consisting of a total of seven ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the linker and the resulting conjugates.[4]
The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and bioorthogonal ligation to alkyne-modified molecules.[1][2] The carboxylic acid can be activated to form a stable amide bond with primary or secondary amines, a common strategy for conjugation to proteins and other biomolecules.[5][6] The Boc-protected amine provides an additional point of functionality that can be revealed by deprotection under acidic conditions for further modification.[5]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₆N₄O₁₁ | [5][7] |
| Molecular Weight | 566.65 g/mol | [7] |
| CAS Number | 2112731-95-8 | [5] |
| Appearance | White to off-white solid or viscous liquid | [8] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | [2] |
| Purity | Typically >95% | [5][7] |
Synthesis of this compound
While a detailed, publicly available synthesis protocol for this specific, commercially available linker is not readily found, a plausible synthetic route can be devised based on established methods for the synthesis of similar bifunctional PEG linkers. The following represents a potential synthetic workflow.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols for Bioconjugation
The utility of this compound lies in its ability to link two different molecules through distinct chemical reactions. The following are detailed protocols for its application in bioconjugation.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)[1]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (1.0 equivalent) in the reaction buffer.
-
Add the solution of the activated linker to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to quench any unreacted NHS-activated ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Caption: Experimental workflow for amide bond formation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of the azide group of the linker (or its conjugate from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-containing molecule (e.g., product from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction solvent (e.g., water, t-butanol/water mixture, or DMSO)
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-containing molecule, alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA/TBTA in the chosen reaction solvent.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-containing molecule (1.0 equivalent) and the alkyne-containing molecule (1.2-1.5 equivalents).
-
Add the THPTA/TBTA ligand solution (typically 1-2 equivalents relative to copper).
-
Add the CuSO₄ solution (typically 0.1-0.5 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 equivalents).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final triazole-linked conjugate using an appropriate method such as RP-HPLC.
-
Caption: Experimental workflow for CuAAC "click" reaction.
Applications in PROTAC Development
This compound is particularly well-suited for the synthesis of PROTACs.[9][10][11] A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[12] The modular nature of this linker allows for the systematic variation of the linker length and composition, which is a critical parameter for optimizing the efficacy of a PROTAC.[13]
The general strategy involves first conjugating an E3 ligase ligand (often containing a primary amine) to the carboxylic acid of the linker. Subsequently, a POI-binding ligand functionalized with an alkyne can be attached via a click reaction. The Boc-protected amine can also be deprotected to introduce further functionalities, such as imaging agents or solubility enhancers.
Caption: Logical workflow for PROTAC synthesis using the linker.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, enables the efficient and modular synthesis of complex bioconjugates. The detailed protocols provided in this guide offer a starting point for the successful application of this linker in the development of novel therapeutics and research reagents, particularly in the rapidly advancing field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)aniline-13C6 | C11H15NO2 | CID 10703147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Azido PEG amine, N3-PEG-NH2 [nanocs.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Azido-PEG-amine | Amino-PEG-Azide | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. PEG-Boc-PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide on N-(Azido-PEG3)-N-Boc-PEG4-acid: Core Principles and Application in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-N-Boc-PEG4-acid is a sophisticated heterobifunctional linker molecule integral to modern chemical biology and drug discovery. Its precisely defined structure, featuring orthogonal reactive handles—an azide (B81097) and a carboxylic acid—separated by polyethylene (B3416737) glycol (PEG) chains, makes it an exemplary tool for the synthesis of complex bioconjugates. This guide details the core functionality of this linker, focusing on its primary application in the construction of Proteolysis Targeting Chimeras (PROTACs). We will explore its "mechanism of action" as a molecular bridge, provide detailed experimental protocols for its use in synthesis, present relevant quantitative data for assessing the efficacy of resulting PROTACs, and illustrate key concepts with logical and procedural diagrams.
Introduction: The Role of a Heterobifunctional Linker
This compound does not possess a mechanism of action in the traditional pharmacological sense. Instead, its function is to serve as a versatile, high-utility linker, covalently connecting two distinct molecular entities.[1] It is a cornerstone component in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs), which are revolutionary therapeutic agents designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2][3]
A PROTAC molecule consists of three parts:
-
A "warhead" ligand that binds to the target Protein of Interest (POI).
-
An "anchor" ligand that recruits an E3 ubiquitin ligase.
-
A linker that tethers the warhead and anchor.[]
The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for its degradation activity.[2][5] The PEG components of this compound enhance the solubility and improve the pharmacokinetic properties of the final PROTAC molecule.[3]
Core Functionality and Chemical Properties
The utility of this compound stems from its distinct, orthogonally reactive functional groups, allowing for a controlled, stepwise synthesis of a heterobifunctional molecule.
-
Azide (-N₃) Group : This group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][6] This reaction is highly efficient, specific, and biocompatible, enabling the formation of a stable triazole linkage with an alkyne-modified molecule.[7]
-
Carboxylic Acid (-COOH) Group : This functional group is readily activated for amide bond formation with primary amines, such as the lysine (B10760008) residues on a protein or an amine-containing ligand. This is commonly achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[8][9]
-
Boc (tert-butyloxycarbonyl) Group : This is a protecting group on the central nitrogen atom. It prevents unwanted side reactions during the initial synthetic steps. The Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a secondary amine, which can be a point for further modification if desired.[10][11]
Caption: Functional components of the this compound linker.
Application in PROTAC Synthesis: A Step-by-Step Workflow
The synthesis of a PROTAC using this linker typically involves a multi-step process where the POI ligand and the E3 ligase ligand are sequentially attached. The order of attachment can be varied depending on the specific chemistry of the ligands.
Caption: A representative two-step workflow for synthesizing a PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the key chemical transformations involved in utilizing the this compound linker. Researchers must optimize these protocols based on the specific properties of their ligands.
Protocol 1: Amide Coupling via EDC/NHS Chemistry [8][12] This protocol describes the coupling of the linker's carboxylic acid to an amine-containing ligand (e.g., an E3 ligase ligand).
-
Activation of Carboxylic Acid :
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate. The reaction progress can be monitored by TLC or LC-MS.[8]
-
-
Coupling to Amine :
-
In a separate flask, dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or DCM.
-
Add the activated linker solution to the amine solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification :
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate using flash column chromatography or preparative HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [13][14] This protocol describes the "click" reaction between the azide-functionalized intermediate and an alkyne-containing ligand (e.g., a POI ligand).
-
Preparation of Reagents :
-
Prepare stock solutions: Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM), a ligand such as THPTA in water (e.g., 200 mM), and sodium ascorbate (B8700270) in water (e.g., 100 mM). The sodium ascorbate solution should be prepared fresh.[13]
-
-
Reaction Setup :
-
Dissolve the azide-containing intermediate (1.0 eq) and the alkyne-containing ligand (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH/water or DMSO).
-
In a separate tube, pre-mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[13]
-
Add the copper/ligand complex to the reaction mixture (typically 5-10 mol% relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 20-50 mol%).
-
-
Reaction and Purification :
-
Stir the reaction at room temperature for 1-4 hours, protecting it from light. Monitor progress by LC-MS.
-
Upon completion, the product can often be purified by preparative HPLC or silica (B1680970) gel chromatography to yield the final PROTAC.
-
Note on Boc-Deprotection: If the central amine needs to be deprotected, this is typically done using an acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[15][16] This step would be performed before or after the coupling steps depending on the desired synthetic route.
Quantitative Data and Efficacy Assessment
Once a PROTAC is synthesized, its biological efficacy must be quantified. The key metrics are DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).[17][18] These values are determined by treating cells with varying concentrations of the PROTAC and measuring the remaining level of the target protein, typically by Western Blot or mass spectrometry.[19][20]
Table 1: Example Quantitative Data for a Hypothetical PROTAC This table illustrates how data for a PROTAC synthesized using a linker like this compound would be presented. The values are for illustrative purposes only.
| PROTAC ID | Target Protein (POI) | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X1 | BRD4 | Cereblon (CRBN) | HeLa | 25 | 92 |
| PROTAC-X2 | BTK | Von Hippel-Lindau (VHL) | Ramos | 8 | >95 |
| PROTAC-X3 | KRAS G12C | Von Hippel-Lindau (VHL) | NCI-H358 | 30 | 88 |
| PROTAC-X4 | Androgen Receptor | Cereblon (CRBN) | LNCaP | 15 | 90 |
Protocol 3: Determination of DC₅₀ and Dₘₐₓ via Western Blot [18]
-
Cell Culture and Treatment :
-
Seed cells (e.g., HeLa, Ramos) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC concentrations for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Load equal amounts of total protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve (variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[18]
-
The PROTAC Mechanism of Action
The ultimate goal of using the linker is to enable the PROTAC-mediated degradation pathway. This event-driven, catalytic process is a paradigm shift from traditional occupancy-based inhibition.[2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The process involves:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity.[21]
-
Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into small peptides.[22]
-
Recycling : The PROTAC molecule is released and can induce the degradation of another POI molecule, acting in a catalytic manner.[21]
Conclusion
This compound is a powerful and enabling tool in the field of targeted protein degradation. Its well-defined structure with orthogonal reactive groups allows for the rational and efficient synthesis of PROTACs. Understanding the function of each component of this linker and mastering the associated bioconjugation protocols are essential for drug development professionals seeking to create novel therapeutics. The systematic evaluation of PROTACs built with this linker, using quantitative measures like DC₅₀ and Dₘₐₓ, allows for the rigorous structure-activity relationship studies needed to optimize the next generation of protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. N3-PEG4-COOH, 1257063-35-6, Azide-PEG4-Acid - Biopharma PEG [biochempeg.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. This compound, 2112731-95-8 | BroadPharm [broadpharm.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. axispharm.com [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. arxiv.org [arxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifesensors.com [lifesensors.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of N-(Azido-PEG3)-N-Boc-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG4-acid is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker essential in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its distinct architecture, featuring a terminal azide (B81097) group, a tert-butyloxycarbonyl (Boc) protected amine, and a carboxylic acid, provides researchers with a versatile tool for the sequential and controlled conjugation of different molecular entities.[4][5]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with representative experimental protocols and visualizations to support its application in research and development.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₆N₄O₁₁ | [4][6] |
| Molecular Weight | 566.65 g/mol (also cited as 566.7 g/mol ) | [4][6] |
| CAS Number | 2112731-95-8 | [4][6] |
| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG derivatives |
| Purity | Typically ≥95% to ≥98% (as determined by HPLC and NMR) | [4][7] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM. | [8] |
| Storage Conditions | Recommended storage at -20°C, desiccated. | [4] |
Chemical Structure and Reactivity
The unique trifunctional nature of this linker dictates its utility in multi-step conjugation strategies.
-
Azide Group (-N₃): The terminal azide is a key functional group for "click chemistry," a set of highly efficient and bioorthogonal reactions. It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing terminal alkyne or strained cyclooctyne (B158145) moieties (e.g., DBCO, BCN), respectively, to form a stable triazole linkage.[2]
-
Carboxylic Acid (-COOH): This functional group can be activated for efficient coupling with primary amines to form stable amide bonds. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It remains stable under a wide range of basic and nucleophilic conditions, allowing for the selective reaction of the azide and carboxylic acid functionalities. The Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane) to reveal a primary amine, which can then be used for subsequent conjugation reactions.[4]
Stability Profile
-
pH Stability: The PEG backbone itself is generally stable across a wide pH range. The azide group is also stable under most conditions but can be sensitive to strong acids.[7] The Boc protecting group is designed to be labile in acidic conditions but is stable to bases and most nucleophiles. The ester linkages, if any were present, would be susceptible to hydrolysis under basic conditions, but this molecule contains stable ether and amide bonds.
-
Thermal Stability: As a PEG derivative, it is expected to have good thermal stability under standard reaction conditions. Thermal decomposition would be expected to occur at temperatures well above those typically used in bioconjugation reactions.
-
Storage and Handling: The compound should be stored at -20°C under dry conditions.[4] For handling, it is advisable to bring the container to room temperature before opening to avoid moisture condensation. Solutions should ideally be prepared fresh for use.
Experimental Protocols
Due to the lack of published, specific experimental protocols for this compound, the following sections provide representative methodologies based on standard practices for similar PEGylated linkers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound using reversed-phase HPLC. Since the PEG backbone lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often more suitable than a UV detector.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Evaporative Light Scattering Detector (ELSD)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile (B52724) with 0.1% Formic Acid
Procedure:
-
Prepare a sample solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Set the column temperature to 30°C.
-
Equilibrate the column with 95% A and 5% B.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for 5 minutes.
-
The ELSD drift tube temperature and nebulizer gas flow should be optimized for the mobile phase composition and flow rate.
-
Purity is calculated based on the relative peak area of the main component.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound using ¹H NMR.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure. Key expected signals would include:
-
A singlet around 1.4 ppm for the Boc group protons.
-
A complex multiplet region between 3.3 and 3.8 ppm for the ethylene (B1197577) glycol protons of the PEG chains.
-
Signals corresponding to the methylene (B1212753) groups adjacent to the azide and carboxylic acid functionalities.
-
Application in PROTAC Synthesis: A Representative Workflow
This compound is an ideal linker for the modular synthesis of PROTACs, where a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase are joined. The workflow below illustrates a common strategy.
Diagram: PROTAC Synthesis Workflow
Caption: A representative workflow for the synthesis of a PROTAC using the trifunctional linker.
Step-by-Step Synthesis Protocol (Representative)
-
Amide Coupling: The carboxylic acid of this compound is coupled to an amine-functionalized POI ligand using standard peptide coupling reagents (e.g., HATU and DIPEA in DMF). The reaction progress is monitored by LC-MS. The resulting intermediate (POI-Linker-Boc) is purified by flash chromatography or preparative HPLC.
-
Boc Deprotection: The Boc protecting group on the intermediate is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This exposes the primary amine. The deprotected intermediate (POI-Linker-NH₂) is typically used in the next step after removal of the acid and solvent.
-
Click Chemistry: The newly exposed amine is not used in this step. Instead, the azide functionality of the purified intermediate is reacted with an alkyne-functionalized E3 ligase ligand. This is achieved via CuAAC (using a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) or SPAAC (if the E3 ligand is functionalized with a strained alkyne like DBCO). The final PROTAC molecule is then purified, typically by preparative HPLC, and its identity and purity are confirmed by LC-MS and NMR.
Logical Relationships in PROTAC Function
The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.
Diagram: Linker's Role in Ternary Complex Formation
Caption: Logical flow from linker properties to target protein degradation in PROTACs.
This diagram illustrates that the physicochemical properties of the linker, such as its length and composition (e.g., the inclusion of PEG units), directly impact the overall solubility and cell permeability of the PROTAC molecule.[1] These properties, in turn, affect the ability of the PROTAC to reach its intracellular targets and form a stable and productive ternary complex, which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[10][11]
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound, 2112731-95-8 | BroadPharm [broadpharm.com]
- 5. N-(Azido-PEG3)-N-Boc-PEG4-acid_2112731-95-8_新研博美 [xinyanbm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | BroadPharm [broadpharm.com]
- 9. PEG Acid | BroadPharm [broadpharm.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
N-(Azido-PEG3)-N-Boc-PEG4-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of N-(Azido-PEG3)-N-Boc-PEG4-acid, a heterobifunctional linker crucial in the fields of bioconjugation, chemical biology, and drug development.
Core Molecular Data
This compound is a polyethylene (B3416737) glycol (PEG)-based molecule containing three key functional groups: a terminal azide (B81097) group, a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal carboxylic acid. This arrangement allows for sequential and specific conjugation to different molecules of interest.
| Property | Value | Source |
| Molecular Formula | C24H46N4O11 | [1] |
| Molecular Weight | 566.65 g/mol | [1] |
| CAS Number | 2112731-95-8 | [1][2] |
| Purity | >96% | [1] |
Applications in Research and Drug Development
This compound is a versatile tool for researchers, particularly in the construction of complex biomolecules and targeted therapeutics. Its primary applications stem from its bifunctional nature, enabling the linkage of two different molecular entities.
A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. This linker can be used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the degradation process.
Furthermore, the azide and carboxylic acid functionalities allow for its use in click chemistry and amide bond formation , respectively. Click chemistry, a set of rapid and reliable chemical reactions, is widely used for bioconjugation. The azide group can readily react with an alkyne-containing molecule in a copper-catalyzed or strain-promoted cycloaddition reaction. The carboxylic acid can be activated to react with primary amines to form stable amide bonds. The Boc-protected amine provides an additional functional handle that can be revealed by deprotection under acidic conditions for further conjugation.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a two-step bioconjugation using this compound. This workflow demonstrates the sequential activation and reaction of the different functional groups.
Disclaimer: The products mentioned are intended for research and development purposes only and are not for use in humans or animals as drugs, medical devices, or diagnostic tools.
References
The Azide Group: A Lynchpin in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug development, the ability to selectively and efficiently attach molecules such as fluorophores, drugs, or other probes to biomolecules is paramount. Bioconjugation, the science of covalently linking these molecules, relies on a toolkit of chemical reactions that are both robust and biocompatible. Among the most powerful and versatile tools in this toolkit is the azide (B81097) functional group (-N₃). Its small size, stability in biological media, and unique reactivity make it a cornerstone of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes.
This technical guide provides an in-depth exploration of the function of the azide group in bioconjugation. We will delve into the core chemical reactions that leverage the azide's unique properties, present quantitative data to compare these methods, provide detailed experimental protocols for their implementation, and visualize the underlying workflows and reaction pathways.
The Azide Group: Properties and Introduction into Biomolecules
The utility of the azide group in bioconjugation stems from a unique combination of chemical properties:
-
Bioorthogonality: Azides are virtually absent from biological systems, meaning they do not participate in or interfere with native cellular processes.[1][2][3]
-
Small Size: The compact nature of the azide group allows it to be incorporated into biomolecules, such as proteins or sugars, with minimal structural or functional perturbation.[]
-
Stability: Azides are stable in aqueous environments and across a wide pH range, a critical requirement for reactions performed under physiological conditions.[][5]
-
Specific Reactivity: The azide group undergoes highly specific and efficient reactions with a select few partners, most notably alkynes and phosphines, forming the basis of "click chemistry" and Staudinger ligation.
Methods for Introducing Azides into Biomolecules
The first step in any azide-based bioconjugation strategy is the introduction of the azide group into the target biomolecule. Several reliable methods exist for this purpose.
1. Amine-Reactive Crosslinkers: A common approach is to modify primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, using azide-functionalized N-hydroxysuccinimide (NHS) esters.[6][7] This reaction is efficient and proceeds under mild pH conditions (typically pH 7.2-8.5).[6]
2. Metabolic Labeling: For studies in living cells, azide-functionalized analogs of natural metabolites can be introduced. For example, cells fed with azido (B1232118) sugars will incorporate them into their cell surface glycans through their natural biosynthetic pathways.[8][9][10][11] This allows for the labeling and visualization of specific classes of biomolecules in a biological context.
Core Bioconjugation Reactions Involving Azides
The azide group serves as a versatile chemical handle for three primary classes of bioorthogonal reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[12][13] This reaction is characterized by its high efficiency, quantitative yields, and exceptional specificity.[12][13] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[14][][16]
Advantages:
-
High yields and specificity.[12]
-
Simple reaction setup.
Limitations:
-
The copper catalyst can be toxic to living cells, limiting its in vivo applications.[1][13][18]
-
Copper ions can sometimes lead to the degradation of sensitive biomolecules.[19][20]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of the copper catalyst, SPAAC was developed.[19] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[21] The release of ring strain provides the driving force for the reaction, making it suitable for live-cell and in vivo applications.[13][19][21]
Advantages:
-
High specificity for azides.
Limitations:
-
The bulky cyclooctyne reagents can sometimes be sterically hindering or increase hydrophobicity.[23][24]
Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a triarylphosphine.[2][3][25] This reaction forms a stable amide bond. In the "traceless" version of this reaction, the phosphine (B1218219) oxide byproduct is removed, leaving no residual atoms in the final conjugate.[26]
Advantages:
-
Forms a native amide bond in the traceless version.[27]
-
Completely bioorthogonal.
Limitations:
-
Phosphine reagents can be susceptible to air oxidation.[27][28]
-
Potential for side reactions, especially with non-glycyl residues.[26]
Data Presentation: A Quantitative Comparison
The choice of bioconjugation strategy often depends on the specific experimental requirements, such as the need for rapid kinetics or biocompatibility. The following tables provide a quantitative comparison of the three main azide-based bioconjugation methods.
Table 1: Comparison of Second-Order Rate Constants
| Reaction | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
|---|---|---|---|
| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | [13][27] |
| SPAAC | Benzyl Azide + DBCO | ~0.6 - 1.0 | [29] |
| SPAAC | Benzyl Azide + DIBO | ~0.3 - 0.7 | [29] |
| SPAAC | Benzyl Azide + BCN | ~0.06 - 0.1 | [29] |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ |[23][27] |
Table 2: Typical Reaction Conditions and Yields
| Parameter | CuAAC | SPAAC | Staudinger Ligation |
|---|---|---|---|
| Catalyst | Cu(I) | None | None |
| Typical Reaction Time | < 1 hour | 1 - 4 hours | 6 - 24 hours |
| In Vitro Yield | High to Quantitative | High | Moderate to High |
| Live Cell Compatibility | No (due to Cu toxicity) | Yes | Yes |
Table 3: Photophysical Properties of Common Fluorescent Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Notes |
|---|---|---|---|---|
| Fluorescein | ~494 | ~518 | ~0.9 | pH-sensitive |
| Rhodamine B | ~555 | ~580 | ~0.7 | |
| Cyanine5 (Cy5) | ~649 | ~670 | ~0.28 | |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | Photostable |
| Alexa Fluor 555 | ~555 | ~565 | ~0.1 | |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 |
Quantum yields can vary depending on the local environment and conjugation state.[30]
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-based bioconjugation.
Protocol 1: Introduction of Azides into a Protein via NHS Ester Chemistry
Objective: To covalently attach azide groups to primary amines (lysine residues and N-terminus) of a protein.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., 7K MWCO)
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free PBS (pH 7.4) to a final concentration of 1-5 mg/mL.[6]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[6]
-
Labeling Reaction:
-
Calculate the required volume of the azide-NHS ester stock solution to achieve a desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the azide-NHS ester stock to the protein solution.
-
Mix gently and incubate for 1 hour at room temperature.[6]
-
-
Purification: Remove excess, unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.[6]
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be assessed by mass spectrometry.
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[6]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein
Objective: To conjugate an alkyne-containing fluorescent dye to an azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing fluorescent dye (e.g., Alkyne-PEG4-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water
-
Sodium ascorbate, 100 mM in water (prepare fresh)
-
Aminoguanidine (B1677879), 100 mM in water (optional)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing dye in PBS. A typical molar ratio is 1:5 to 1:10 (protein:dye).
-
Catalyst Preparation: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:THPTA is common.[14][][16]
-
Reaction Initiation:
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.[14][]
-
Purification: Purify the fluorescently labeled protein conjugate using size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
Objective: To fluorescently label cell surface proteins that have been metabolically engineered to display azides.
Materials:
-
Mammalian cells cultured with an azido sugar (e.g., Ac₄ManNAz) for 48-72 hours
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Culture mammalian cells in the presence of an azido sugar to allow for metabolic incorporation into cell surface glycans.
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO.
-
Dilute the dye stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-25 µM).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove excess dye.
-
The cells are now ready for fluorescence microscopy imaging.
-
Protocol 4: Staudinger Ligation for Protein Biotinylation
Objective: To attach a biotin (B1667282) moiety to an azide-modified protein.
Materials:
-
Azide-modified protein
-
Phosphine-biotin (B157780) reagent
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: Dissolve the azide-modified protein and the phosphine-biotin reagent in PBS, pH 7.4. A molar excess of the phosphine reagent is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 6-24 hours. The reaction progress can be monitored by mass spectrometry.
-
Purification: Purify the biotinylated protein using size-exclusion chromatography or dialysis to remove excess phosphine reagent and byproducts.
-
Analysis: The success of the biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in azide-based bioconjugation.
Caption: Workflow for introducing azides into a protein using NHS ester chemistry.
Caption: Comparison of the three major azide-based bioconjugation reactions.
Caption: Logical workflow for the synthesis of an antibody-drug conjugate (ADC).
Conclusion
The azide group has rightfully earned its place as a central player in the field of bioconjugation. Its unique combination of stability, small size, and bioorthogonal reactivity has enabled the development of a powerful suite of chemical tools for labeling, tracking, and modifying biomolecules. From the rapid and efficient CuAAC reaction for in vitro applications to the biocompatible SPAAC for live-cell imaging and the amide-bond forming Staudinger ligation, azide-based chemistries offer a versatile platform for researchers in basic science and drug development. By understanding the principles, quantitative performance, and practical protocols associated with these methods, scientists can harness the power of the azide group to advance our understanding of biology and create the next generation of targeted therapeutics and diagnostics.
References
- 1. waters.com [waters.com]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 7. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. FluoroQuest™ Fluorescence Quantum Yield Determination Kit *Optimized for Bioconjugates* | AAT Bioquest [aatbio.com]
- 14. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 24. grokipedia.com [grokipedia.com]
- 25. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CyTOForum • View topic - Troubleshooting Antibody conjugation [cytoforum.stanford.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biotium.com [biotium.com]
The Role of the Boc Protecting Group in Chemical Synthesis: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing them from participating in unintended side reactions and thereby guiding the synthetic pathway toward the desired product.[3] Among the arsenal (B13267) of protecting groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely employed for the protection of amines.[4][5]
This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core function, mechanism of action, and practical applications. It further presents detailed experimental protocols for its introduction and removal, alongside quantitative data to inform methodological choices.
Core Function and Chemical Properties of the Boc Group
The primary role of the Boc group is the reversible protection of primary and secondary amines.[4] By converting a nucleophilic and basic amine into a neutral carbamate (B1207046), the Boc group effectively prevents it from engaging in undesired nucleophilic attacks or acid-base reactions during subsequent synthetic steps.[6]
The utility of the Boc group is defined by a key set of chemical properties:
-
Stability: The Boc group is robust and stable under a wide array of reaction conditions, including exposure to most nucleophiles, bases, and catalytic hydrogenation.[7][8] This stability ensures its integrity during various synthetic transformations on other parts of the molecule.
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[1][9] This allows for its selective removal, a process known as deprotection, with common acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11]
-
Orthogonality: The differential stability of the Boc group compared to other protecting groups is the foundation of "orthogonal protection" strategies.[12][13] For instance, the acid-labile Boc group can be selectively removed in the presence of a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, or a group susceptible to hydrogenolysis like the benzyloxycarbonyl (Cbz) group.[7][10] This orthogonality is critical in multi-step syntheses of complex molecules like peptides, where different functional groups must be unmasked at specific stages.[12][14]
Mechanism of Action
The introduction and removal of the Boc group proceed through well-defined reaction mechanisms.
Boc Protection of Amines
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[2][15] The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][16] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, along with the byproducts tert-butanol (B103910) and carbon dioxide.[2][16] While the reaction can proceed without a base, bases like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (B28879) (DMAP) are often used to neutralize the protonated amine and drive the reaction to completion.[4][17]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Boc Deprotection (Acid-Catalyzed Cleavage)
The removal of the Boc group is typically achieved under acidic conditions.[11] The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA.[1][10] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][3] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[3][10] The reactive tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[3][9]
Caption: Acid-catalyzed Boc deprotection mechanism.
Quantitative Data Summary
The efficiency of Boc protection and deprotection is influenced by the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data from various reported procedures.
Table 1: Boc Protection of Primary Amines
| Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Aliphatic Amine | Boc₂O, TEA, THF, Room Temp. | 1-4 h | >90 | [4] |
| Aromatic Amine | Boc₂O, DMAP (cat.), CH₃CN, Room Temp. | 1-20 h | ~95 | [18] |
| Amino Acid | Boc₂O, NaOH, Water/Dioxane, Room Temp. | 2-6 h | 85-95 | [6] |
| Various Amines | Boc₂O, Water/Acetone, Catalyst-Free, Room Temp. | 5-15 min | 90-98 | [19] |
| Hindered Amine | Boc₂O, DMAP (cat.), CH₂Cl₂, Room Temp. | 12-24 h | Variable | [20] |
Table 2: Boc Deprotection Methodologies
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |
| TFA | 20-50% in CH₂Cl₂, Room Temp. | 0.5 - 4 h | Highly effective, volatile (easy removal) | Harsh for acid-sensitive substrates, corrosive | [11][21] |
| HCl | 4M in Dioxane or Ethyl Acetate (B1210297), Room Temp. | 1 - 4 h | Cost-effective, product precipitates as HCl salt | Can be slower, less volatile than TFA | [11][22] |
| Oxalyl Chloride | (COCl)₂, MeOH, Room Temp. | 1 - 4 h | Mild conditions, tolerant of various functional groups | Reagent is moisture-sensitive and toxic | [23][24] |
| Thermal | Methanol, 230 °C (Flow Chemistry) | 45 min | No acid required, selective for aryl N-Boc | Requires specialized equipment, high temperatures | [25] |
| ZnBr₂ | CH₂Cl₂, Room Temp. | 12-24 h | Selective for secondary N-Boc groups | Slower, requires metal reagent | [4][26] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[2]
Materials:
-
Primary amine (1.0 mmol, 1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (5 mL)
-
Triethylamine (TEA) (1.1 mmol, 1.1 equiv.) (Optional, if starting from an amine salt)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (5 mL).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol). If the starting material is an amine salt, add triethylamine (1.1 mmol) to the solution prior to the addition of Boc₂O.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup: a. Remove the solvent under reduced pressure using a rotary evaporator. b. Redissolve the residue in an organic solvent such as ethyl acetate (10 mL). c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.
Caption: General workflow for the N-Boc protection of primary amines.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
This protocol outlines a standard method for removing the Boc group from a protected amine using trifluoroacetic acid in dichloromethane.[11][22]
Materials:
-
N-Boc protected amine (1.0 mmol, 1.0 equiv.)
-
Dichloromethane (CH₂Cl₂) (4 mL)
-
Trifluoroacetic acid (TFA) (1 mL, for a 20% v/v solution)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected compound (1.0 mmol) in CH₂Cl₂ (4 mL) in a round-bottom flask.
-
Acid Addition: Carefully add TFA (1 mL) to the stirred solution at room temperature. Effervescence (CO₂ evolution) is often observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Quenching and Workup: a. Upon completion, carefully remove the solvent and excess TFA in vacuo. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, 10 mL). c. Slowly add saturated aqueous NaHCO₃ solution to neutralize any remaining acid until effervescence ceases. d. Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Purification: The crude amine can be used directly or purified further if necessary.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern chemical synthesis. Its robustness under a variety of conditions, combined with its facile and selective removal under acidic protocols, provides chemists with a reliable method to navigate complex synthetic pathways. The principle of orthogonality, exemplified by the Boc group's distinct lability compared to other common protecting groups, is fundamental to the efficient construction of intricate molecules, from therapeutic peptides to other high-value chemical entities. A thorough understanding of its underlying chemistry, reaction kinetics, and practical methodologies, as detailed in this guide, is essential for its successful implementation in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Protective Groups [organic-chemistry.org]
- 14. media.neliti.com [media.neliti.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 17. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 18. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. The design and efficacy of these heterobifunctional molecules are critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. N-(Azido-PEG3)-N-Boc-PEG4-acid is a versatile, heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker designed to facilitate the synthesis of PROTACs with favorable physicochemical and biological properties.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, its application in PROTAC synthesis through key chemical transformations, and representative data on the performance of PROTACs incorporating PEG linkers. Detailed experimental protocols and visualizations of relevant workflows and signaling pathways are also presented to aid researchers in the successful application of this linker in their drug discovery efforts.
Properties of this compound
This compound is a chemical tool that offers a strategic combination of functional groups for the modular assembly of PROTACs. Its key features include an azide (B81097) group for bioorthogonal "click chemistry," a Boc-protected amine for subsequent functionalization after deprotection, and a terminal carboxylic acid for standard amide bond formation. The PEG backbone enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.
| Property | Value |
| Molecular Formula | C24H46N4O11 |
| Molecular Weight | 566.64 g/mol |
| CAS Number | 2112731-95-8 |
| Appearance | Can range from a colorless to pale yellow oil or solid |
| Key Functional Groups | Azide (-N3), Boc-protected amine (-NHBoc), Carboxylic acid (-COOH) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. The PEG content aids aqueous solubility. |
| Storage | Recommended storage at -20°C for long-term stability. |
Application in PROTAC Synthesis: A Strategic Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process that leverages its orthogonal reactive handles. A general synthetic strategy is outlined below, allowing for the convergent assembly of the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis using the linker.
Data Presentation: Representative Performance of PEG-Linker Containing PROTACs
While specific data for PROTACs synthesized with this compound is not extensively available in the public domain, the following tables summarize representative data for PROTACs targeting key cancer-related proteins that utilize PEG linkers. This data illustrates the typical performance metrics evaluated for PROTACs and provides a benchmark for researchers.
Table 1: In Vitro Degradation and Anti-proliferative Activity of Representative PEG-Containing PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Ligand |
| EGFR (mutant) | HCC-827 | 3.57 | 91 | 6 | CRBN |
| BTK | MOLM-14 | ~10 | >90 | ~20 | CRBN |
| BRD4 | THP-1 | 41.8 | >90 | 810 | CRBN |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Concentration for 50% inhibition of cell proliferation.
Table 2: Representative Pharmacokinetic Properties of a PEG-Containing PROTAC
| Parameter | Value |
| Bioavailability (Oral, Rat) | 18.4% |
| Cmax (Rat) | 33 µg/mL |
| Half-life (t1/2, Rat) | 4.65 h |
| Clearance (CL, Rat) | 22.6 mL/min/kg |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are generalized protocols for the key chemical reactions and a common biological assay.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an alkyne-functionalized molecule to the azide moiety of the linker.
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-functionalized E3 ligase ligand (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) (e.g., 50 mM in water).
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 250 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (B8700270) (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a suitable reaction vial, add the alkyne-functionalized E3 ligase ligand (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add a suitable solvent, such as a mixture of t-butanol and water (1:1).
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions.
-
Add the CuSO4/THPTA mixture to the reaction vial.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired intermediate.
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the free amine.
-
Reaction Setup:
-
Dissolve the Boc-protected intermediate from Protocol 1 in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
-
Reaction and Work-up:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base if necessary.
-
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond between the deprotected linker-E3 ligase conjugate and the target protein ligand.
-
Preparation of Reagents:
-
Prepare a solution of the amine-linker-E3 ligase conjugate from Protocol 2 in anhydrous N,N-dimethylformamide (DMF).
-
Prepare a solution of the target protein ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Have an amide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), ready.
-
-
Reaction Setup:
-
To the solution of the target protein ligand, add HATU and DIPEA. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the amine-linker-E3 ligase conjugate to the activated ester mixture.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Protocol 4: Western Blot for Protein Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate a relevant cell line in a multi-well plate and allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 µM to 0.1 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Mandatory Visualizations: Signaling Pathway and Experimental Workflow
PROTAC-Mediated Degradation of a Target Kinase
The following diagram illustrates the general mechanism of action of a PROTAC targeting a protein kinase, a common class of proteins implicated in cancer.
Caption: PROTAC-mediated degradation of a target protein kinase.
Logical Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the biological evaluation of a newly synthesized PROTAC.
Caption: A logical workflow for the biological evaluation of a PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and convergent synthetic approach, while the incorporated PEG spacer can confer beneficial physicochemical properties to the final molecule. By understanding the key chemical transformations and employing rigorous biological evaluation, researchers can effectively utilize this linker to develop novel and potent protein degraders for a wide range of therapeutic targets. This guide provides the foundational knowledge and practical protocols to facilitate these endeavors.
An In-depth Technical Guide to Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, focusing on its application with polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. It delves into the core principles, compares key reaction types, presents detailed experimental protocols, and explores the application of this technology in targeted therapeutics.
Introduction to Click Chemistry and PEGylation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often biological, conditions.[1] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions enable the precise and stable ligation of molecules.[]
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer.[4] When used as a linker, PEGylation can enhance the pharmacokinetic properties of therapeutic molecules by:
-
Increasing half-life: The PEG chain provides a hydrophilic shield, reducing renal clearance and protecting against enzymatic degradation.[4]
-
Improving solubility: PEG can increase the solubility of hydrophobic drugs.
-
Reducing immunogenicity: The polymer can mask epitopes on the drug or protein, reducing immune responses.[4]
The combination of click chemistry and PEG linkers offers a powerful platform for creating advanced bioconjugates, particularly in the field of drug delivery and targeted therapies like antibody-drug conjugates (ADCs).[5][6]
Core Click Chemistry Reactions with PEG Linkers
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[1] It is known for its fast reaction kinetics and high yields.[7] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[7] This bioorthogonal reaction is ideal for live-cell imaging and in vivo applications due to the absence of a toxic catalyst.[9] While generally slower than CuAAC, SPAAC still offers excellent efficiency and specificity.[7] The reaction rate can be influenced by factors such as the choice of buffer, pH, and temperature.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving PEG linkers, providing a basis for comparison and experimental design.
Table 1: Comparison of CuAAC and SPAAC Reaction Characteristics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potential cytotoxicity due to copper, limiting in vivo use.[8] | Highly biocompatible, suitable for live-cell and in vivo studies.[9] |
| Reaction Kinetics | Generally very fast, often completed in a short time.[7] | Dependent on the cyclooctyne, can be very rapid (minutes to hours).[9] |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[5] | Some cyclooctynes may react with thiols.[5] |
| Yield | Generally high and quantitative under optimized conditions.[11] | High specificity and can achieve quantitative yields.[5] |
Table 2: Quantitative Data on CuAAC Reaction Yields with PEGylation
| Reactants | Solvent | Conditions | Yield | Reference |
| Azide-functionalized protein, Alkyne-PEG | Aqueous buffer with DMSO | CuSO₄, Ascorbate (B8700270), Ligand (e.g., THPTA), Room Temperature, 12-24h | >95% | [11] |
| mPEG-alkyne, Azidomethyl-coumarin | Supercritical CO₂ | 130 bar, 35°C, 24h, 0.5 C/A molar ratio | 82.32% | [12] |
| mPEG-alkyne, Azidomethyl-coumarin | Supercritical CO₂ | 130 bar, 35°C, 48h, 0.5 C/A molar ratio | 87.14% | [12] |
| PEG-alkyne, Azide-functionalized Calixarene | DMF | CuBr, PMDETA, 40°C, 48h | 84% | [13] |
Table 3: Second-Order Rate Constants (k₂) for SPAAC Reactions with DBCO and Azides
| Alkyne | Azide | Buffer (pH 7) | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 25 | 0.32 | [10] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | 0.55 | [10] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 25 | 0.59 | [10] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 25 | 0.27 | [10] |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS | 37 | 0.85 | [10] |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES | 37 | 1.22 | [10] |
| Sulfo DBCO-amine | 3-azido-L-alanine | DMEM | 37 | 0.97 | [10] |
| Sulfo DBCO-amine | 3-azido-L-alanine | RPMI | 37 | 0.77 | [10] |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 37 | 0.18 | [10] |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 37 | 0.37 | [10] |
Note: The presence of a PEG linker in DBCO-PEG5-Trastuzumab enhanced the reaction rate by an average of 31 ± 16% compared to DBCO-Trastuzumab.[10][14]
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification and PEGylation via SPAAC
This protocol describes the enzymatic modification of an antibody to introduce an azide handle, followed by conjugation to a DBCO-PEG linker.[15]
Materials:
-
Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
β-1,4-galactosidase
-
UDP-GalNAz
-
Mutant β-1,4-galactosyltransferase (Gal-T1(Y289L))
-
DBCO-PEG-NHS ester
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.2
-
Desalting columns
Procedure:
-
Degalactosylation: Incubate the antibody (1 mg/mL) with β-1,4-galactosidase (25 mU/mg of antibody) in PBS at 37°C for 16 hours to expose terminal N-acetylglucosamine (GlcNAc) residues.
-
Azide Installation: To the degalactosylated antibody, add Gal-T1(Y289L) (0.5 mg/mg of antibody) and UDP-GalNAz (1 mM). Incubate at 30°C for 16 hours.
-
Purification: Purify the azide-modified antibody using a desalting column equilibrated with PBS.
-
SPAAC Reaction: Add a 5- to 10-fold molar excess of DBCO-PEG-NHS ester (dissolved in DMSO) to the azide-modified antibody. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Final Purification: Purify the PEGylated antibody conjugate using a desalting column to remove excess DBCO-PEG reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the PEGylated antibody. Mass spectrometry can be used to confirm the conjugation.
Protocol 2: General CuAAC Protocol for Protein PEGylation
This protocol provides a general method for conjugating an alkyne-modified protein with an azide-PEG linker using a copper catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Desalting columns
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 1-5 mg/mL) with a 3- to 10-fold molar excess of the azide-PEG linker.
-
Degassing (Optional but Recommended): Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (CuSO₄:THPTA).
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 50-100 µM. Then, add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the PEGylated protein conjugate using a desalting column to remove the copper catalyst, excess ligand, and unreacted reagents.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate Mechanism of Action
Antibody-drug conjugates (ADCs) targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a prime example of therapeutics developed using advanced conjugation technologies. The following diagram illustrates the mechanism of action of a HER2-targeted ADC, such as Trastuzumab emtansine (T-DM1).
Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.
The ADC binds to the HER2 receptor on the cancer cell surface, leading to internalization.[16][17][18] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.[19] The payload then disrupts cellular processes, such as microtubule polymerization, leading to cell cycle arrest and apoptosis.[18][20]
Signaling Pathway: Downstream Effects of HER2 Inhibition
The antibody component of the ADC also exerts its own therapeutic effects by blocking HER2 signaling pathways that promote cancer cell proliferation and survival.[21][22]
Caption: Inhibition of HER2 downstream signaling pathways by the ADC's antibody.
HER2 dimerization activates the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell growth.[23][24] The antibody component of the ADC blocks this dimerization, inhibiting these pro-survival signals.[21][22]
Experimental Workflow: ADC Development using Click Chemistry with PEG Linkers
The following diagram outlines a typical workflow for the development of an antibody-drug conjugate using click chemistry and a PEG linker.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 15. An Enzyme-Mediated Methodology for the Site-Specific Radiolabeling of Antibodies Based on Catalyst-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Trifunctional Linker: N-(Azido-PEG3)-N-Boc-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-Boc-PEG4-acid. This versatile chemical tool is instrumental in the fields of bioconjugation, drug delivery, and the development of complex biomolecular structures like Proteolysis Targeting Chimeras (PROTACs). Its distinct functional groups—an azide (B81097), a Boc-protected amine, and a carboxylic acid—allow for a sequential and controlled conjugation strategy to link different molecular entities.
Core Properties and Supplier Information
This compound is a heterotrifunctional, PEG-based linker. The PEG chains enhance solubility and can improve the pharmacokinetic properties of the final conjugate. The three functional groups provide a versatile platform for multi-step conjugations.
-
Azide (N3) : Enables covalent linkage to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3]
-
Boc-protected Amine (-NHBoc) : A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive primary amine.[1][4][5]
-
Carboxylic Acid (-COOH) : Allows for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) coupling agents like EDC or by conversion to a more reactive N-hydroxysuccinimide (NHS) ester.[1][6]
The table below summarizes key data and lists suppliers for this reagent.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | BP-23578 | 2112731-95-8 | 566.7 | >98% |
| Precise PEG | AG-7062 | 2112731-95-8 | 566.65 | >96% |
| MedChemExpress | HY-136935 | 2112731-95-8 | 566.65 | >98% |
| Biorbyt | orb1989058 | 2112731-95-8 | 566.64 | Not Specified |
Experimental Workflow and Visualization
The strategic use of this compound involves a sequential series of reactions that leverage the distinct reactivity of its functional groups. A typical workflow involves the initial activation and coupling of the carboxylic acid, followed by deprotection of the Boc-amine for a second conjugation, and finally, using the azide group for a click chemistry reaction. The order can be modified depending on the stability of the molecules to be conjugated.
Below is a generalized experimental workflow for creating a conjugate of the type: Molecule A — Linker — Molecule B .
Generalized Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize reaction conditions, stoichiometry, and purification methods for their specific molecules of interest.
This protocol describes the conjugation of the linker's carboxylic acid group to a molecule containing a primary amine (Molecule A-NH2).
-
Reagent Preparation :
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Prepare a solution of Molecule A-NH2 in a compatible buffer, preferably an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[7]
-
Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in the reaction solvent.
-
-
Activation and Coupling :
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution of the linker.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated linker solution to the solution of Molecule A-NH2. A typical molar excess of the activated linker to the amine-containing molecule is 10- to 20-fold.[7]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification :
-
Quench the reaction by adding an amine-containing buffer like Tris or glycine.
-
Purify the resulting conjugate (Intermediate 1) using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove unreacted reagents.
-
This step removes the Boc protecting group to expose the primary amine for the next conjugation.
-
Reaction Setup :
-
Dissolve the purified Intermediate 1 in a suitable solvent.
-
Prepare a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically 20-50% (v/v).
-
-
Deprotection :
-
Add the TFA/DCM solution to the intermediate and stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification :
-
Evaporate the TFA and solvent under reduced pressure.
-
The resulting product (Intermediate 2) may be purified by precipitation or chromatography to remove residual acid and by-products.
-
This protocol joins the azide-functionalized intermediate (Intermediate 2) with an alkyne-containing molecule (Molecule B-Alkyne).
-
Reagent Preparation :
-
Dissolve Intermediate 2 and Molecule B-Alkyne in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).
-
-
Copper-Catalyzed Reaction (CuAAC) :
-
To the reaction mixture, add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
-
A copper ligand (e.g., TBTA) is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Stir the reaction at room temperature for 1-12 hours.
-
-
Strain-Promoted Reaction (SPAAC) :
-
If Molecule B contains a strained alkyne (e.g., DBCO or BCN), no copper catalyst is needed.[3]
-
Simply mix Intermediate 2 and the strained alkyne-molecule in a suitable buffer (e.g., PBS) and incubate at room temperature. The reaction is often complete within 1-4 hours.
-
-
Purification :
-
Purify the final conjugate using dialysis, size-exclusion chromatography, or HPLC to remove the catalyst and unreacted starting materials.
-
References
- 1. This compound, 2112731-95-8 | BroadPharm [broadpharm.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. PEG Acid | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety and Handling of Azido-PEG Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety considerations and handling procedures for azido-poly(ethylene glycol) (azido-PEG) compounds. These reagents are invaluable in bioconjugation, drug delivery, and materials science, primarily due to their participation in highly efficient "click chemistry" reactions. However, the azide (B81097) functional group imparts energetic properties that necessitate careful handling to mitigate risks of explosive decomposition. This document outlines the principles of azide stability, provides quantitative data where available, and details essential experimental protocols for safe laboratory practice.
Core Safety Principles and Hazard Assessment
Organic azides are energetic materials, meaning they can decompose exothermically upon initiation by heat, impact, or friction. The stability of an azido-PEG compound is largely influenced by the ratio of carbon and oxygen atoms to nitrogen atoms within the molecule.
1.1. Stability Guidelines:
Two key empirical rules are used to assess the potential hazard of organic azides:
-
Carbon to Nitrogen Ratio (C/N): The total number of carbon atoms should ideally exceed the total number of nitrogen atoms.
-
The Rule of Six: This guideline suggests that a compound should have at least six non-energetic atoms (like carbon or oxygen) for every energetic functional group (such as azide, nitro, or diazo). This ratio provides sufficient dilution of the energetic group to render the compound relatively safe to handle with standard precautions.[1]
For most azido-PEG compounds, the high ratio of carbon and oxygen atoms in the PEG backbone to the three nitrogen atoms of the azide group means they generally satisfy the "Rule of Six" and are considered relatively stable among organic azides. However, this does not eliminate the inherent hazards of the azide group, and rigorous safety protocols must be followed.
1.2. Primary Hazards:
-
Thermal Sensitivity: Azido (B1232118) compounds can decompose upon heating, releasing nitrogen gas. This decomposition can be rapid and exothermic, leading to a dangerous increase in temperature and pressure, especially in a closed system.
-
Shock and Friction Sensitivity: While less of a concern for high molecular weight PEG derivatives, low molecular weight organic azides can be sensitive to mechanical shock and friction. It is crucial to avoid grinding, scraping with metal spatulas, or using ground glass joints with concentrated azido compounds.[2][3]
-
Toxicity: The toxicity of azido-PEG compounds is primarily associated with the azide moiety. Sodium azide, the precursor for many organic azides, is highly toxic and functions by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[2][4][5][6] This inhibition disrupts cellular respiration and can lead to cellular hypoxia. While the PEG chain generally reduces the overall toxicity compared to small molecule azides, the potential for toxic effects upon exposure remains.
Quantitative Safety Data
Obtaining precise, quantitative safety data for every specific azido-PEG derivative is challenging, as this information is not always publicly available. The data below is compiled from studies on related energetic polymers and serves as a guide for understanding the potential thermal hazards. Researchers must evaluate each new compound on a case-by-case basis.
Table 1: Thermal Stability Data of Azide-Containing Polymers
| Compound | Method | Onset Decomposition Temp (T_onset) | Peak Decomposition Temp | Enthalpy of Decomposition (ΔH_d) | Reference |
| Glycidyl Azide Polymer (GAP) | DSC/TGA | ~200 °C | - | - | [7] |
| Azido-terminated Glycidyl Azide Polymer (GAPA) | DSC | ~233 °C (at 10 °C/min) | ~250 °C | - | [4] |
| Poly(styrene-co-vinylbenzyl azide) | DSC/TGA | Varies with azide content | - | - | [8] |
| Tetra functional Glycidyl Azide Polymer (t-GAP) synthesis | TSU | Azidation process stable up to 110 °C | - | - | [1] |
Note: This table is illustrative. The thermal stability of a specific azido-PEG will depend on its molecular weight, purity, and the presence of other functional groups.
Recommended Handling and Storage Procedures
Adherence to strict safety protocols is mandatory when working with any quantity of azido-PEG compounds.
3.1. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield should be worn.
-
Hand Protection: Nitrile gloves are generally sufficient. For handling concentrated or highly toxic azides, double-gloving or using specialized gloves like Silver Shield® is recommended.
-
Body Protection: A flame-resistant lab coat must be worn at all times.
3.2. Engineering Controls:
-
Fume Hood: All work with azido-PEG compounds, especially during synthesis and purification, must be conducted in a certified chemical fume hood.
-
Blast Shield: A portable blast shield should be placed between the user and the experimental apparatus, particularly when heating reactions or working with quantities greater than a few grams.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially harmful vapors.
3.3. Safe Handling Practices:
-
Avoid Incompatibilities:
-
Acids: Can react with residual sodium azide to form the highly toxic and explosive hydrazoic acid (HN₃).
-
Heavy Metals: Avoid contact with metals such as copper, lead, silver, mercury, and their salts, as they can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas.[9]
-
Halogenated Solvents: Do not use solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[10]
-
-
Temperature Control: Avoid heating azido-PEG compounds unless a thorough thermal analysis (like DSC) has been performed to determine the safe temperature range. When heating is necessary, use a well-controlled heating mantle and monitor the reaction temperature closely. Never heat a sealed container.
-
Purification: Avoid distillation and sublimation for purification. Use methods like precipitation, extraction, and dialysis.[10]
-
Scale: Perform reactions on the smallest scale possible, especially when working with a new compound.
3.4. Storage:
-
Store azido-PEG compounds in a cool, dark place, away from heat sources and incompatible materials.
-
Refrigeration or freezing (-20 °C) is recommended for long-term storage.
-
Clearly label all containers with the compound name and a warning about the azide hazard.
3.5. Waste Disposal:
-
Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Collect all azide-containing waste (solid and liquid) in a dedicated, clearly labeled, non-metallic container.
-
Follow your institution's hazardous waste disposal procedures for energetic materials.
Experimental Protocols
4.1. Protocol for Synthesis of Azido-PEG from Hydroxy-PEG:
This two-step protocol involves the conversion of a terminal hydroxyl group to a good leaving group (mesylate), followed by nucleophilic substitution with sodium azide.[11][12][13]
Step 1: Mesylation of Hydroxy-PEG
-
Dissolve the hydroxy-PEG in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the PEG-mesylate.
Step 2: Azidation of PEG-Mesylate
-
Dissolve the PEG-mesylate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3-5 equivalents).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 24-48 hours. Note: This step should be performed with extreme caution, behind a blast shield, and with careful temperature monitoring.
-
After the reaction is complete (monitored by TLC or NMR), cool the mixture to room temperature.
-
Precipitate the product by adding a large volume of a non-solvent like diethyl ether or isopropanol.
-
Collect the solid product by filtration and wash thoroughly with the non-solvent to remove excess sodium azide.
-
For further purification, dialysis against deionized water can be performed to remove any remaining salts.
-
Dry the final azido-PEG product under vacuum.
4.2. Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC):
This protocol provides a general method for assessing the thermal hazards of an azido-PEG compound.[10][14]
-
Sample Preparation: Accurately weigh 1-3 mg of the azido-PEG sample into a high-pressure DSC pan (e.g., gold-plated stainless steel) capable of withstanding pressures generated during decomposition.
-
Crucible Sealing: Hermetically seal the pan to contain any evolved gases, ensuring accurate enthalpy measurements.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas to an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a constant heating rate (a rate of 2-10 °C/min is common for hazard screening) to a final temperature well above the expected decomposition (e.g., 350-400 °C).
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of the exothermic decomposition (T_onset). This is a critical indicator of the compound's thermal stability.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH_d), which quantifies the energy released. A higher ΔH_d indicates a more energetic decomposition.
-
4.3. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
This protocol describes a typical bioconjugation reaction using an azido-PEG.[15][16][17][18]
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-containing molecule, the azido-PEG, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA or TBTA) in an appropriate buffer or solvent system (e.g., PBS, water/t-butanol).
-
-
Reaction Assembly:
-
In a reaction vial, combine the alkyne-containing molecule and the azido-PEG in the desired molar ratio.
-
Add the copper-stabilizing ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within this timeframe.
-
Protect the reaction from light if using fluorescently labeled reagents.
-
-
Purification:
-
Purify the resulting PEG-conjugate using a method appropriate for the product's properties, such as dialysis, size-exclusion chromatography (SEC), or precipitation.
-
Visualizations
5.1. Signaling Pathway of Azide Toxicity
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition Kinetic Study of Azido-terminated Glycidiyl Azide-polymer [energetic-materials.org.cn]
- 5. Chronic treatment with azide in situ leads to an irreversible loss of cytochrome c oxidase activity via holoenzyme dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro inhibition of cytochrome oxidase by azide and cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. axispharm.com [axispharm.com]
- 18. jenabioscience.com [jenabioscience.com]
N-(Azido-PEG3)-N-Boc-PEG4-acid spectroscopic data (NMR, MS)
An In-depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid: Spectroscopic Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and relevant experimental methodologies for this compound, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Core Compound Information
This compound is a valuable building block in chemical biology and drug discovery. It features a terminal azide (B81097) group for click chemistry, a Boc-protected amine, and a terminal carboxylic acid, providing orthogonal handles for sequential conjugation.
| Property | Value |
| Molecular Formula | C24H46N4O11 |
| Molecular Weight | 566.65 g/mol |
| CAS Number | 2112731-95-8 |
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These values are predicted based on the chemical structure and typical values for similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | m | ~24H | PEG chain (-CH₂CH₂O-) |
| ~3.40 | t | 2H | -CH₂-N₃ |
| ~3.35 | t | 4H | -CH₂-N(Boc)-CH₂- |
| ~2.45 | t | 2H | -CH₂-COOH |
| ~1.85 | p | 2H | -CH₂-CH₂-COOH |
| 1.44 | s | 9H | Boc (-C(CH₃)₃) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~174.5 | -COOH |
| ~155.8 | Boc (C=O) |
| ~79.2 | Boc (-C(CH₃)₃) |
| ~70.5 | PEG chain (-CH₂CH₂O-) |
| ~50.8 | -CH₂-N₃ |
| ~49.0 | -CH₂-N(Boc)-CH₂- |
| ~30.5 | -CH₂-COOH |
| ~28.4 | Boc (-C(CH₃)₃) |
| ~24.8 | -CH₂-CH₂-COOH |
Mass Spectrometry
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 567.32 | ~567.3 |
| [M+Na]⁺ | 589.30 | ~589.3 |
Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route for this compound would involve the reaction of a suitable PEG precursor bearing an amino group and a carboxylic acid with a protected PEG azide derivative.
Materials:
-
N-Boc-amino-PEG4-acid
-
1-Azido-3-(2-(2-chloroethoxy)ethoxy)ethane
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-Boc-amino-PEG4-acid in anhydrous DMF, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 1-azido-3-(2-(2-chloroethoxy)ethoxy)ethane to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.
NMR Spectroscopy Protocol
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
Mass Spectrometry Protocol
Instrumentation:
-
Electrospray ionization mass spectrometer (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for ESI, typically containing a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
PROTAC Synthesis Workflow
Caption: PROTAC synthesis using the bifunctional linker.
Methodological & Application
Application Notes: Synthesis and Utility of N-(Azido-PEG3)-N-Boc-PEG4-acid for PROTAC Development
Abstract
This document provides a detailed protocol for the synthesis of N-(Azido-PEG3)-N-Boc-PEG4-acid, a heterobifunctional linker critical for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emergent therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This linker features a terminal azide (B81097) group for "click chemistry" conjugation to a target protein ligand and a terminal carboxylic acid for amide bond formation with an E3 ligase ligand. The central Boc-protected amine allows for controlled, stepwise PROTAC assembly. Detailed experimental procedures, data characterization, and workflow visualizations are provided to guide researchers in the synthesis and application of this versatile linker.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. A typical PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a flexible linker that connects the two ligands.
The linker is a critical determinant of PROTAC efficacy, as its length, composition, and geometry dictate the formation of a productive ternary complex between the POI and the E3 ligase. The this compound linker offers several advantages:
-
Orthogonal Chemistry: The azide and carboxylic acid termini allow for controlled, sequential conjugation reactions. The azide is typically reacted with an alkyne-modified POI ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry."
-
Tunable Length: The PEG (polyethylene glycol) units provide a flexible and soluble spacer of a defined length.
-
Protected Handle: The Boc (tert-butyloxycarbonyl) protecting group on the central nitrogen prevents unwanted side reactions and can be removed under acidic conditions if further modification at this position is desired.
Synthesis Protocol: this compound
This section details a plausible multi-step synthesis for the title compound based on established organic chemistry principles.
Materials and Reagents
| Reagent | Supplier | Purity | Purpose |
| 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane | Sigma-Aldrich | ≥95% | Starting material for Azido-PEG3 |
| Sodium Azide (NaN₃) | Acros Organics | ≥99.5% | Azide source |
| N-Boc-iminodiethanol | TCI Chemicals | >98% | Central amine core |
| Sodium Hydride (NaH), 60% in mineral oil | Sigma-Aldrich | 60% | Base for Williamson ether synthesis |
| tert-Butyl bromoacetate | Alfa Aesar | 98% | Source for protected carboxylic acid moiety |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ≥99% | Deprotection agent |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% | Reaction solvent |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% | Reaction solvent |
| Dichloromethane (DCM) | Fisher Sci | ≥99.5% | Extraction/Reaction solvent |
| Diethyl Ether | Fisher Sci | ACS Grade | Precipitation/Washing |
| Magnesium Sulfate (B86663) (MgSO₄) | Sigma-Aldrich | ≥99.5% | Drying agent |
Synthetic Workflow Diagram
Caption: A simplified workflow for the multi-part synthesis of the target PROTAC linker.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 1-azido-2-(2-(2-bromoethoxy)ethoxy)ethane (Azido-PEG3-Br)
-
To a solution of 1-bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
-
Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.
-
After cooling, dilute the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate (B1210297) gradient) to obtain Azido-PEG3-Br.
Step 2: Synthesis of Boc-protected Amino-PEG-alcohol Intermediate
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-iminodiethanol (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1.0 eq) in THF.
-
Stir the reaction at room temperature overnight (approx. 16 hours).
-
Quench the reaction carefully with water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the mono-alkylated alcohol intermediate.
Step 3: Coupling to form the protected linker
-
In a procedure analogous to Step 2, deprotonate the alcohol intermediate from the previous step (1.0 eq) using NaH (1.1 eq) in anhydrous THF at 0 °C.
-
After 1 hour, add the Azido-PEG3-Br (1.0 eq) from Step 1.
-
Allow the reaction to stir at 50 °C overnight.
-
Cool, quench with water, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, and purify by column chromatography to obtain the fully protected linker, N-(Azido-PEG3)-N-Boc-PEG4-COOtBu.
Step 4: Final Deprotection to yield this compound
-
Dissolve the purified product from Step 3 in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir the solution at room temperature for 4 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).
-
The resulting crude oil is purified by reverse-phase HPLC to yield the final product as a clear, colorless oil.
Characterization and Expected Data
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Yield (Overall) | 30-40% |
| Purity (HPLC) | >95% |
| ¹H NMR | Peaks corresponding to PEG linkers (δ 3.5-3.7 ppm), Boc group (δ ~1.4 ppm), and azide-adjacent CH₂ (δ ~3.4 ppm) |
| HRMS (ESI+) | Calculated m/z for C₂₁H₄₀N₄O₉Na [M+Na]⁺ should match the observed mass within ± 5 ppm. |
Application in PROTAC Assembly
The synthesized linker is now ready for use in a two-step PROTAC assembly.
PROTAC Assembly Workflow
Caption: Sequential conjugation workflow for assembling a PROTAC using the bifunctional linker.
-
Amide Bond Formation: The carboxylic acid terminus of the linker is activated using a peptide coupling reagent (e.g., HATU, HOBt) and reacted with an amine-functionalized E3 ligase ligand in the presence of a non-nucleophilic base like DIPEA.
-
Click Chemistry: The resulting azido-functionalized intermediate is then conjugated to an alkyne-modified POI ligand using standard CuAAC "click" conditions (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) to yield the final PROTAC.
PROTAC Mechanism of Action
Once assembled, the PROTAC hijacks the cellular machinery for protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule acts as a scaffold, bringing the POI into close proximity with the E3 ligase. This induced proximity leads to the transfer of ubiquitin molecules from an E2-conjugating enzyme (not shown) to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple copies of the target protein.
Conclusion
This compound is a highly valuable chemical tool for the modular synthesis of PROTACs. Its orthogonal reactive handles enable a controlled and efficient assembly process, which is essential for building libraries of PROTACs to screen for optimal linker length and composition. The detailed synthetic protocol and application workflows provided herein serve as a comprehensive guide for researchers aiming to leverage this linker in their drug discovery and chemical biology programs.
Application Notes and Protocols for N-(Azido-PEG3)-N-Boc-PEG4-acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-(Azido-PEG3)-N-Boc-PEG4-acid, a versatile heterobifunctional linker for advanced bioconjugation applications. This document outlines the core properties of the molecule, detailed protocols for its use in key applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the covalent attachment of molecules.[1][2] Its unique structure offers a modular approach to bioconjugation with three key functional components:
-
A Carboxylic Acid (-COOH): This group is readily activated for reaction with primary amines, such as those found on the surface of proteins and antibodies, to form stable amide bonds.[3][4]
-
An Azide (B81097) (-N3): This moiety is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. It can react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]
-
A Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a secondary amine. This group can be removed under acidic conditions to reveal a reactive amine, enabling further conjugation steps.[3]
The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in drug development.[7][8]
Chemical Properties:
| Property | Value |
| Molecular Formula | C24H46N4O11 |
| Molecular Weight | 566.64 g/mol [9][10] |
| CAS Number | 2112731-95-8[3][10] |
| Purity | Typically >95%[10] |
| Storage | Store at -20°C[3] |
Key Applications and Experimental Protocols
Synthesis of Antibody-Drug Conjugates (ADCs)
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody using this compound.
Workflow Overview:
Figure 1: General workflow for creating an Antibody-Drug Conjugate (ADC).
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (for CuAAC)
-
Sodium ascorbate (B8700270) (for CuAAC)
-
DBCO or BCN-modified drug (for SPAAC)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
Step 1: Activation of the Carboxylic Acid and Conjugation to the Antibody
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare a 10-20 mM stock solution. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will influence the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution.
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess reagents.
Step 2: Boc Deprotection
-
Treat the purified antibody-linker conjugate with a solution of 20% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.
-
Remove the TFA and DCM under a stream of nitrogen and wash the conjugate with a suitable buffer.
Step 3: Click Chemistry Conjugation of the Drug
-
For CuAAC:
-
Dissolve the alkyne-modified drug in DMSO.
-
Add the drug, copper(II) sulfate, and sodium ascorbate to the deprotected antibody-linker conjugate.
-
Incubate for 1-4 hours at room temperature.
-
-
For SPAAC:
-
Dissolve the DBCO or BCN-modified drug in DMSO.
-
Add the drug to the deprotected antibody-linker conjugate.
-
Incubate for 1-12 hours at room temperature.
-
Step 4: Final Purification
-
Purify the final ADC using size-exclusion chromatography to remove unconjugated drug and other reagents.
-
Characterize the ADC for DAR, purity, and aggregation.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 |
| EDC:Linker Molar Ratio | 1.5:1 |
| NHS:Linker Molar Ratio | 1.2:1 |
| Boc Deprotection Time | 30 minutes |
| Click Chemistry Reaction Time | 1-12 hours |
| Typical Final DAR | 2-4 |
| Purity | >95% |
Synthesis of PROTACs
This protocol outlines the synthesis of a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker.[5][8]
Workflow Overview:
Figure 2: General workflow for PROTAC synthesis.
Materials:
-
Target protein ligand with a primary amine
-
E3 ligase ligand with a terminal alkyne
-
This compound
-
EDC or HATU
-
Anhydrous DMSO or DMF
-
TFA in DCM
-
Copper(II) sulfate and sodium ascorbate (for CuAAC) or a DBCO/BCN-modified ligand (for SPAAC)
-
HPLC for purification
Protocol:
-
Ligand 1 Conjugation:
-
Activate the carboxylic acid of this compound with EDC or HATU in anhydrous DMSO or DMF.
-
Add the amine-containing target protein ligand and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
-
Boc Deprotection:
-
Remove the solvent and treat the product with 20% TFA in DCM for 30 minutes.
-
Purify the deprotected intermediate by HPLC.
-
-
Ligand 2 Conjugation (Click Chemistry):
-
Perform a CuAAC or SPAAC reaction as described in the ADC protocol to conjugate the alkyne-containing E3 ligase ligand.
-
-
Final Purification:
-
Purify the final PROTAC molecule by HPLC.
-
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Reagent Molar Ratios | 1:1.2 (Linker:Ligand) |
| Activation Time | 15-30 minutes |
| Conjugation Reaction Time | 2-12 hours |
| Boc Deprotection Time | 30 minutes |
| Click Chemistry Reaction Time | 1-12 hours |
| Typical Yield | 40-70% |
Functionalization of Nanoparticles
This protocol describes the surface modification of amine-functionalized nanoparticles with this compound to introduce azide groups for subsequent "click" reactions.
Workflow Overview:
Figure 3: Workflow for nanoparticle functionalization.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Centrifugation or dialysis equipment
Protocol:
-
Linker Activation: Activate the carboxylic acid of the linker with EDC and NHS in MES buffer as described previously.
-
Nanoparticle Conjugation: Add the activated linker to a suspension of the amine-functionalized nanoparticles in PBS and react for 2-4 hours at room temperature.
-
Purification: Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension or by dialysis to remove unreacted linker and byproducts.
-
Further Functionalization: The resulting azide-functionalized nanoparticles can be further modified with alkyne-containing molecules via click chemistry.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Linker Concentration | 1-5 mg/mL |
| Nanoparticle Concentration | 1-10 mg/mL |
| Reaction Time | 2-4 hours |
| Purification Cycles | 3-5 (centrifugation) |
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and materials science. Its well-defined structure and orthogonal reactive groups allow for the precise construction of complex biomolecular architectures. The protocols provided in these application notes serve as a starting point for the development of specific experimental procedures. Optimization of reaction conditions is recommended to achieve the desired outcome for each unique application.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 2112731-95-8 | BroadPharm [broadpharm.com]
- 4. PEG Acid | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. biorbyt.com [biorbyt.com]
- 10. precisepeg.com [precisepeg.com]
Application Notes and Protocols for the Bioconjugation of Peptides with N-(Azido-PEG3)-N-Boc-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can enhance solubility, extend circulating half-life, reduce immunogenicity, and decrease proteolytic degradation.
This document provides detailed application notes and protocols for the use of N-(Azido-PEG3)-N-Boc-PEG4-acid, a heterobifunctional linker, in the bioconjugation of peptides. This linker is particularly versatile, featuring three key functional groups:
-
A tert-butyloxycarbonyl (Boc)-protected amine : This allows for the initial, selective conjugation to a peptide's C-terminus or a side-chain carboxyl group. The Boc group can then be removed under acidic conditions to reveal a primary amine for further modification.
-
A carboxylic acid : This group can be activated to react with primary amines on a peptide, such as the N-terminus or the side-chain of a lysine (B10760008) residue, forming a stable amide bond.
-
An azide (B81097) group : This functionality is reserved for "click chemistry," a highly efficient and bioorthogonal reaction. It allows for the specific attachment of a second molecule of interest (e.g., a targeting ligand, a fluorescent dye, or a cytotoxic agent) that has been functionalized with an alkyne group.
These distinct functionalities enable a controlled, stepwise approach to creating complex, multi-functional peptide conjugates. This is particularly valuable in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Application Example: Site-Specific PEGylation of Exendin-4 for Enhanced Glycemic Control
Background: Exendin-4 is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[1] It enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[1] However, its relatively short half-life necessitates frequent injections. PEGylation of Exendin-4 can extend its duration of action, leading to improved patient compliance and therapeutic outcomes.[2][3]
Strategy: The this compound linker can be used to create a long-acting Exendin-4 conjugate. The carboxylic acid end of the linker is first conjugated to a primary amine on Exendin-4 (e.g., the N-terminal amine or a lysine residue). The azide group remains available for the subsequent attachment of another molecule, for instance, a component to further enhance its therapeutic properties or for imaging purposes.
Mechanism of Action of PEGylated Exendin-4:
The PEGylated Exendin-4 will bind to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.[1][4] This binding activates a G-protein-coupled receptor signaling cascade. The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote the exocytosis of insulin-containing granules in a glucose-dependent manner.[4][8] The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, prolonging its circulation and providing sustained activation of the GLP-1R pathway.[2]
Below is a diagram illustrating the experimental workflow for this application.
Caption: Experimental workflow for dual functionalization of Exendin-4.
Data Presentation
The following tables provide representative quantitative data for the key steps in the bioconjugation process. Note that these values are illustrative and will require optimization for specific peptides and reaction conditions.
Table 1: Boc Deprotection of this compound
| Parameter | Condition | Yield (%) | Purity (%) (by RP-HPLC) | Analytical Method |
|---|---|---|---|---|
| Reagents | TFA/DCM (1:1 v/v) | >95 | >98 | LC-MS, ¹H NMR |
| Time | 1 hour |
| Temperature | Room Temperature | | | |
Table 2: Conjugation of Deprotected Linker to Exendin-4 via EDC/NHS Coupling
| Parameter | Condition | Conjugation Efficiency (%) | Final Purity (%) (by RP-HPLC) | Analytical Method |
|---|---|---|---|---|
| Linker:Peptide Ratio | 5:1 | ~85 | >95 | MALDI-TOF MS, RP-HPLC |
| Activation Reagents | EDC (1.5 eq), NHS (1.5 eq) | |||
| Reaction Time | 4 hours |
| pH | 7.5 | | | |
Table 3: Characterization of the Final Exendin-4-PEG-Azide Conjugate
| Characterization Method | Expected Result | Observed Result |
|---|---|---|
| MALDI-TOF MS | Mass of Exendin-4 + Mass of PEG-Azide Linker | Consistent with calculated mass |
| RP-HPLC | Single major peak with increased retention time | Single peak, >95% purity |
| SDS-PAGE | Increased apparent molecular weight | Shift in band position |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected linker with a free amine.
Protocol 2: Conjugation of Linker to Peptide via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid group of the linker to a primary amine on the target peptide (e.g., Exendin-4).
Materials:
-
Target peptide (e.g., Exendin-4)
-
N-(Azido-PEG3)-N-PEG4-acid (from Protocol 1 or used directly if conjugating to the N-terminus of the linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography)
Procedure:
-
Activation of the Linker: a. Dissolve the N-(Azido-PEG3)-N-PEG4-acid linker in anhydrous DMF or DMSO. b. Add 1.5 molar equivalents of NHS, followed by 1.5 molar equivalents of EDC. c. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.
-
Conjugation to the Peptide: a. Dissolve the target peptide in the Conjugation Buffer. b. Add the activated linker solution to the peptide solution. A molar excess of the linker (e.g., 5-20 fold) is typically used. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: a. Purify the peptide-PEG-azide conjugate using RP-HPLC or SEC to remove excess linker and other reagents. b. Characterize the purified conjugate by MALDI-TOF MS and analytical RP-HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an alkyne-modified molecule to the azide-functionalized peptide.
Materials:
-
Peptide-PEG-azide conjugate (from Protocol 2)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer (e.g., PBS or Tris buffer)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Dissolve the peptide-PEG-azide conjugate in the Reaction Buffer.
-
Dissolve the alkyne-modified molecule in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA) in an appropriate solvent (e.g., water or DMSO/water).
-
In a reaction vial, combine the peptide-PEG-azide, a molar excess of the alkyne-modified molecule, the copper ligand, and CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: a. Purify the final dual-functionalized peptide conjugate using RP-HPLC or SEC to remove the catalyst, excess reagents, and any side products. b. Characterize the final product by appropriate analytical techniques such as MALDI-TOF MS, RP-HPLC, and, if applicable, functional assays.
Signaling Pathway Diagram
The following diagram illustrates the downstream signaling pathway of the GLP-1 receptor, which is activated by the PEGylated Exendin-4 conjugate.
Caption: GLP-1 receptor signaling pathway activated by PEGylated Exendin-4.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long acting hyaluronate--exendin 4 conjugate for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, efficacy, and overall therapeutic index of the ADC. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern ADC design, offering numerous advantages such as enhanced hydrophilicity, prolonged circulation half-life, and reduced immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the synthesis and characterization of ADCs utilizing PEG linkers.
The strategic incorporation of PEG chains into the linker can significantly improve the physicochemical properties of the ADC, particularly when dealing with hydrophobic payloads.[4][] This often leads to a more homogeneous product with a predictable drug-to-antibody ratio (DAR) and an improved pharmacokinetic profile.[6][7] These protocols will cover two primary conjugation strategies: targeting solvent-accessible lysine (B10760008) residues and site-specific conjugation to cysteine residues.
Data Presentation: Impact of PEG Linkers on ADC Properties
The inclusion and characteristics of a PEG linker can profoundly influence the performance of an ADC. The following tables summarize key quantitative data from various studies, highlighting the impact of PEG linker length and architecture on critical ADC parameters.
| Conjugate | PEG Moiety | In Vivo Half-Life (hours) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| ADC-A | No PEG | 19.6 min (in mice) | 5.2 | [8] |
| ADC-B | 4 kDa Linear PEG | 49 min (in mice) | 23.4 | [8] |
| ADC-C | 10 kDa Linear PEG | 219.6 min (in mice) | 117 | [8] |
| ADC-D | PEG8 | >150 | Not Specified | [6] |
| ADC-E | PEG24 | >150 | Not Specified | [6] |
Table 1: Effect of PEG Linker Length on ADC Half-Life and Cytotoxicity. This table illustrates that increasing the length of the PEG chain can significantly prolong the in vivo half-life of an ADC, though it may also lead to a decrease in in vitro cytotoxicity, a factor that needs to be balanced for optimal therapeutic effect.[6][8]
| Feature | Linear PEG Linker | Branched PEG Linker | Reference |
| Architecture | Single, unbranched chain | Multiple PEG arms from a central core | [2][9] |
| Potential DAR | Typically lower (1 drug per linker) | Potentially higher (multiple drugs per linker) | [2] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight | [2][9] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers enhanced shielding due to 3D structure | [2] |
| In Vivo Half-Life | Generally shorter | Significantly longer circulation time | [2] |
Table 2: Comparative Properties of Linear vs. Branched PEG Linkers. This table provides a qualitative and conceptual comparison of linear and branched PEG linkers, highlighting the potential advantages of branched architectures for achieving higher drug loading and longer circulation times.[2][9]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following protocols provide step-by-step guidance for key experiments.
Protocol 1: Lysine-Based ADC Conjugation via a Two-Step Process
This protocol describes the conjugation of a drug-linker construct to the surface-exposed lysine residues of a monoclonal antibody using an NHS-PEG-Maleimide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Thiolated cytotoxic drug
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Activation of Antibody with PEG Linker:
-
Dissolve the NHS-PEG-Maleimide linker in DMSO to a stock concentration of 10 mM.
-
Add a 5-10 molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker:
-
Purify the maleimide-activated antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer to remove the unreacted linker.
-
-
Conjugation with Thiolated Drug:
-
Dissolve the thiolated cytotoxic drug in DMSO.
-
Add a 1.5 to 3-fold molar excess of the drug to the purified maleimide-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups. Incubate for 30 minutes.
-
-
Purification of the ADC:
-
Purify the final ADC product using a preparative SEC column to remove unconjugated drug, linker, and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation state by SEC-HPLC.
-
Protocol 2: Cysteine-Based Site-Specific ADC Conjugation
This protocol outlines the site-specific conjugation of a maleimide-functionalized drug-PEG linker to engineered or reduced native cysteine residues of an antibody.
Materials:
-
Cysteine-engineered or wild-type monoclonal antibody (mAb)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-Drug construct
-
Reaction Buffer: PBS, pH 7.4, with 1 mM EDTA
-
Quenching solution: N-acetylcysteine
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Reduction (if necessary):
-
For wild-type antibodies, selectively reduce the interchain disulfide bonds. Add a 2-5 molar excess of TCEP or DTT to the antibody solution (5-10 mg/mL in Reaction Buffer).[10]
-
Incubate for 1-2 hours at 37°C.
-
For cysteine-engineered antibodies, a milder reduction may be sufficient to reduce any disulfide-capped cysteines.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG-Drug construct in DMSO.
-
Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench unreacted maleimide groups. Incubate for 30 minutes.
-
-
Purification and Characterization:
-
Follow steps 6 and 7 from Protocol 1 to purify and characterize the final ADC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the synthesized ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized ADC, unconjugated antibody (negative control), and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.[1]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
ADC Synthesis Workflow
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Mechanism of ADC Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions of N-(Azido-PEG3)-N-Boc-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the two primary click chemistry reactions involving N-(Azido-PEG3)-N-Boc-PEG4-acid: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This versatile bifunctional linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][]
Introduction to Click Chemistry with this compound
This compound is a valuable tool in bioconjugation due to its terminal azide (B81097) group, which can readily participate in click chemistry reactions.[1][3] The PEG spacer enhances solubility and provides flexibility to the resulting conjugate, while the Boc-protected amine and the carboxylic acid offer orthogonal handles for further functionalization.
The two main types of click chemistry reactions applicable to this molecule are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole.[][5] It is known for its high efficiency and reliability.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[7][8] The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[9]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for CuAAC and SPAAC reactions with PEG-azide linkers. The exact values may require optimization depending on the specific substrates and desired outcomes.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range/Value | Notes |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), DMF, DMSO, or mixtures | Co-solvents may be needed for hydrophobic reactants. |
| Temperature | Room temperature to 40°C | Reactions are typically efficient at room temperature.[10][11] |
| Reaction Time | 1 - 24 hours | Most reactions proceed to completion within the first few hours.[11] |
| Alkyne Concentration | 1.0 - 1.2 equivalents (relative to azide) | A slight excess of the alkyne is often used. |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or CuI | In situ reduction of CuSO₄ is common and convenient.[12] |
| Copper Concentration | 0.1 - 1.0 mol equivalent | Catalytic amounts are sufficient. |
| Ligand | THPTA or TBTA | Ligands stabilize the Cu(I) oxidation state and improve reaction rates.[1] |
| Reducing Agent | Sodium Ascorbate (B8700270) (5-10 mol equivalents) | Essential for reducing Cu(II) to the active Cu(I) state.[12] |
| Typical Yield | >80% | High yields are a hallmark of CuAAC reactions.[11] |
Table 2: Typical Reaction Parameters for SPAAC
| Parameter | Recommended Range/Value | Notes |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF | The choice of solvent depends on the solubility of the reactants.[9] |
| Temperature | Room temperature to 37°C | Reactions proceed efficiently at physiological temperatures.[13] |
| Reaction Time | 1 - 24 hours | Reaction times can vary depending on the strain of the cyclooctyne.[9] |
| Cyclooctyne | DBCO or BCN derivatives | These are commonly used and commercially available.[7] |
| Cyclooctyne Conc. | 1.5 - 5.0 equivalents (relative to azide) | A larger excess is often used to drive the reaction to completion.[9] |
| Typical Yield | >70% | Yields are generally high but can be influenced by steric hindrance.[14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound with an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed PBS buffer (pH 7.4) or a suitable organic solvent (e.g., DMF, DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or a suitable solvent.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule.
-
Add 1.1 equivalents of the this compound stock solution.
-
Add the appropriate solvent to achieve the desired final concentration.
-
Add the THPTA or TBTA ligand solution to a final concentration of 5 equivalents relative to the copper.
-
Add the CuSO₄ solution to a final concentration of 1 equivalent relative to the limiting reagent.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 equivalents.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or TLC.
-
-
Purification of the Conjugate:
-
The purification method will depend on the properties of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted components.[]
-
Reverse-Phase HPLC (RP-HPLC): A common method for purifying PEGylated compounds, offering high resolution.[]
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a net charge that is different from the starting materials.[]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the copper-free conjugation of this compound with a cyclooctyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO-amine, BCN-acid)
-
PBS buffer (pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or a suitable solvent.
-
Prepare a 10 mM stock solution of the cyclooctyne-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve this compound in the chosen solvent.
-
Add 1.5 to 3 equivalents of the cyclooctyne-containing molecule stock solution.[9] The final concentration of organic solvent (e.g., DMSO) should be kept as low as possible if working with biological molecules.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification of the Conjugate:
-
Similar purification methods as described for the CuAAC protocol can be employed (SEC, RP-HPLC, IEX).[][16]
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for PROTAC Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Click Chemistry
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2]
Click chemistry, a concept introduced by K.B. Sharpless, has become an invaluable tool for the synthesis of PROTACs due to its high efficiency, reliability, and biocompatibility.[3] These reactions allow for the rapid and modular assembly of the warhead, linker, and E3 ligase ligand.[3] Two of the most prominent click chemistry reactions used in PROTAC development are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This document provides a detailed comparison of these two methods, including their advantages, disadvantages, and experimental protocols, to aid researchers in selecting the optimal strategy for their PROTAC synthesis needs.
Comparative Analysis of CuAAC and SPAAC
The choice between CuAAC and SPAAC for PROTAC synthesis depends on several factors, including the chemical nature of the PROTAC components, the desired reaction conditions, and the intended application of the final molecule. The following table provides a summary of the key features of each reaction.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain)[4] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, though ligands can mitigate this.[5] Not ideal for in-cell synthesis.[2] | Highly biocompatible, suitable for use in living systems.[4] |
| Reaction Kinetics | Generally faster (minutes to a few hours).[5] | Slower than CuAAC (can take several hours to a day).[6] |
| Reaction Conditions | Mild, often performed in aqueous solutions or organic solvents.[3] | Mild, physiological conditions (temperature and pH).[2] |
| Reactants | Terminal alkyne and azide.[4] | Strained cyclooctyne (B158145) (e.g., DBCO, BCN) and azide.[4] |
| Linker Characteristics | Forms a stable 1,4-disubstituted triazole. The linker is relatively small. | Forms a stable triazole. The cyclooctyne moiety adds significant bulk to the linker.[6] |
| Selectivity | Highly regioselective, yielding the 1,4-disubstituted triazole exclusively.[4] | Can produce a mixture of regioisomers. |
| Side Reactions | Potential for side reactions catalyzed by copper. | Prone to reaction with thiols, which can lead to off-target labeling in biological systems.[7] |
| Cost | Generally less expensive reagents (terminal alkynes). | Strained cyclooctynes are typically more expensive. |
Quantitative Comparison of CuAAC and SPAAC in PROTAC Synthesis
While direct head-to-head comparisons of the same PROTAC synthesized by both methods are not abundant in the literature, we can compile representative data to illustrate the typical performance of each reaction.
| PROTAC Target | E3 Ligase | Click Reaction | Yield (%) | Reaction Time | Reference |
| BRD4 | Cereblon | CuAAC | 55-90% (for a library of 10 PROTACs) | Not specified | [8] |
| BRD4 | VHL | CuAAC | ~60% | 1-4 hours | [2] |
| PARP1 | VHL/CRBN/MDM2 | CuAAC | Not specified | Not specified | [9] |
| BRD4 | Cereblon | SPAAC | Not specified | Not specified | [9] |
| BRD4 (antibody conjugate) | VHL | SPAAC | Not specified | Not specified | [8] |
Note: The yields and reaction times are highly dependent on the specific substrates, solvents, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC
This protocol describes the synthesis of a BRD4-targeting PROTAC using a CuAAC reaction to link a JQ1-alkyne warhead and a pomalidomide-azide E3 ligase ligand.
Materials:
-
JQ1-alkyne (1.0 eq)
-
Pomalidomide-azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
Procedure:
-
Preparation of Precursors: Synthesize the JQ1-alkyne and pomalidomide-azide precursors according to established literature procedures. Ensure both precursors are pure and dry before use.
-
Reaction Setup: In the reaction vessel, dissolve JQ1-alkyne and pomalidomide-azide in the t-BuOH/water solvent system.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for PROTAC Synthesis via SPAAC
This protocol describes the synthesis of a PROTAC by reacting an azide-functionalized warhead with a DBCO-functionalized E3 ligase ligand.
Materials:
-
Warhead-azide (1.0 eq)
-
E3 ligase ligand-DBCO (1.1 eq)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and water
-
Reaction vessel (e.g., vial)
-
Stir plate and stir bar
Procedure:
-
Preparation of Precursors: Synthesize the azide-functionalized warhead and the DBCO-functionalized E3 ligase ligand using established methods.
-
Reaction Setup: Dissolve the warhead-azide and the E3 ligase ligand-DBCO in the chosen solvent in the reaction vessel.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically slower than CuAAC and may require several hours to overnight for completion. Monitor the progress by LC-MS.
-
Purification: Once the reaction is complete, the purification method will depend on the properties of the PROTAC. Common methods include preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
Characterization: Characterize the final PROTAC product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Diagrams
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Caption: General workflow for PROTAC synthesis using click chemistry.
Caption: Decision-making flowchart for selecting between CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are powerful and versatile click chemistry reactions that have significantly advanced the field of PROTAC development. CuAAC offers the advantages of faster reaction kinetics and the use of smaller, less sterically demanding linkers. However, the requirement of a copper catalyst raises concerns about cytotoxicity, making it less suitable for applications in living systems. SPAAC, on the other hand, is highly biocompatible and ideal for in-cell and in-vivo studies. The trade-offs for this biocompatibility are generally slower reaction rates and the incorporation of a bulkier cyclooctyne moiety into the PROTAC linker, which could impact its physicochemical properties and cell permeability. The choice between these two methods should be made on a case-by-case basis, considering the specific requirements of the PROTAC being synthesized and its intended biological application. The protocols and comparative data provided in these application notes serve as a guide for researchers to make informed decisions and successfully synthesize novel PROTACs for therapeutic development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Protocol for Boc Deprotection of N-(Azido-PEG3)-N-Boc-PEG4-acid
Introduction
This application note provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(Azido-PEG3)-N-Boc-PEG4-acid. The Boc group is a widely used amine protecting group in organic synthesis, particularly in the construction of complex molecules such as bioconjugates and drug delivery systems.[1][2][3] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][4][5] This protocol is intended for researchers, scientists, and drug development professionals working with PEGylated compounds and requiring the deprotection of a Boc-protected amine to yield a free amine for subsequent conjugation or modification.
The specific molecule, this compound, is a heterobifunctional linker containing an azide (B81097) group for click chemistry, a protected amine, and a carboxylic acid for amide bond formation. The selective deprotection of the Boc group is a critical step in the stepwise functionalization of this linker. This protocol outlines the use of a standard TFA/DCM solution for efficient and clean deprotection.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | ≥95% | BroadPharm (BP-24521 or similar) |
| Dichloromethane (B109758) (DCM), anhydrous | ACS Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Toluene (B28343) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | VWR |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS Grade | EMD Millipore |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica (B1680970) Gel 60 F₂₅₄ | Millipore |
| LC-MS system (optional) | - | - |
Experimental Protocol
This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Reaction Setup
-
In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM). The recommended concentration is between 0.1 and 0.2 M.[5]
-
Place the flask in an ice bath and cool the solution to 0°C with stirring.[4][5]
Deprotection Reaction
-
Slowly add trifluoroacetic acid (TFA) to the cooled solution to achieve a final concentration of 20-50% (v/v).[5] For most standard deprotections, a 50% TFA/DCM solution is effective.[4][6][7]
-
Continue stirring the reaction mixture at 0°C for 30 minutes.[4][5]
-
After 30 minutes, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours.[4][5]
Reaction Monitoring
-
The progress of the reaction should be monitored to ensure complete consumption of the starting material. This can be done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
For TLC analysis, spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). The product, being more polar due to the free amine, should have a lower Rf value than the starting material.
-
For LC-MS analysis, a small aliquot of the reaction mixture can be quenched, diluted, and injected into the system to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Work-up and Purification
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][5]
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[5] The resulting product is the TFA salt of the deprotected amine.
-
Optional Neutralization: If the free amine is required for the subsequent step, the TFA salt can be neutralized. Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected N-(Azido-PEG3)-N-PEG4-acid as a free amine.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Concentration | 0.1 - 0.2 M | [5] |
| TFA Concentration | 20 - 50% (v/v) in DCM | [5] |
| Reaction Temperature | 0°C to Room Temperature | [4][5] |
| Reaction Time | 1 - 2.5 hours | [4][5] |
| Expected Yield | >95% (typically quantitative) | General expectation for this reaction type |
Visualization of the Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration, inadequate reaction time or temperature, steric hindrance.[5] | Increase TFA concentration (e.g., from 20% to 50%).[5] Extend the reaction time and continue monitoring.[5] Consider a stronger acid system like 4M HCl in dioxane for difficult substrates.[5] |
| Presence of Side Products | Acid-labile functional groups on the substrate may have reacted. | If the substrate contains other acid-sensitive groups, consider using milder deprotection conditions or an alternative protecting group strategy. |
| Difficulty in Isolating Product | The deprotected product may be highly water-soluble or difficult to precipitate. | If the product is water-soluble, extraction with an organic solvent after neutralization may be inefficient. Consider purification by reverse-phase chromatography. For non-polar products, precipitation with a non-polar solvent like diethyl ether can be attempted.[5] |
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 7. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of a VHL-based PROTAC
Topic: Conjugating N-(Azido-PEG3)-N-Boc-PEG4-acid to a VHL Ligand for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by conjugating the heterobifunctional linker, this compound, to a Von Hippel-Lindau (VHL) E3 ligase ligand. The protocol outlines a three-step process commencing with the amide coupling of the linker to a VHL ligand, followed by the deprotection of the Boc group, and culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction to attach a target protein ligand. As a representative example, this guide details the conjugation with a derivative of the (S,R,S)-AHPC VHL ligand and the subsequent attachment of the alkyne-functionalized BET bromodomain inhibitor, (+)-JQ1 PA.
Introduction to VHL-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The Von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its well-characterized interaction with its ligands and its role in cellular protein degradation pathways.[2]
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] The this compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker. Its features include:
-
A carboxylic acid for stable amide bond formation with an amine-functionalized VHL ligand.
-
A tert-butyloxycarbonyl (Boc) protected amine, allowing for orthogonal synthesis steps.[4]
-
A terminal azide (B81097) group for efficient and bioorthogonal "click" chemistry conjugation to an alkyne-functionalized POI ligand.[5][6]
This application note provides detailed protocols for the synthesis of a VHL-based PROTAC targeting the BRD4 protein, a member of the BET family of proteins implicated in cancer.
VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the VHL protein is part of an E3 ubiquitin ligase complex that recognizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[2] This recognition is dependent on the hydroxylation of proline residues on HIF-1α. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[7]
A VHL-based PROTAC mimics this natural process. The PROTAC simultaneously binds to the VHL E3 ligase complex and a target protein, forming a ternary complex. This proximity induces the VHL complex to polyubiquitinate the target protein, leading to its subsequent degradation by the proteasome.
Experimental Protocols
This section details the three-stage synthesis of a VHL-based PROTAC targeting BRD4.
Step 1: Amide Coupling of VHL Ligand and Linker
This protocol describes the HATU-mediated amide bond formation between the carboxylic acid of this compound and the primary amine of a VHL ligand, exemplified by an (S,R,S)-AHPC derivative.[8][9]
Materials:
-
This compound
-
(S,R,S)-AHPC-NH2 (or other amine-functionalized VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (S,R,S)-AHPC-NH2 (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the VHL ligand solution to the activated linker solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica (B1680970) gel column with a dichloromethane/methanol gradient) to yield the VHL-Linker(Boc)-Azide conjugate.
Step 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the conjugated linker using trifluoroacetic acid (TFA).[10][11][12]
Materials:
-
VHL-Linker(Boc)-Azide conjugate from Step 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Protocol:
-
Dissolve the VHL-Linker(Boc)-Azide conjugate (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) (3x) can aid in the complete removal of TFA.
-
The resulting residue, the TFA salt of the deprotected amine (VHL-Linker(NH2)-Azide), can often be used directly in the next step without further purification. If a solid is desired, trituration with cold diethyl ether can be performed to precipitate the product, which is then collected by filtration.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" chemistry step to conjugate the azide-functionalized VHL-linker intermediate with an alkyne-functionalized POI ligand, (+)-JQ1 PA.[8]
Materials:
-
VHL-Linker(NH2)-Azide from Step 2
-
(+)-JQ1 PA (or other alkyne-functionalized POI ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Protocol:
-
In a suitable vial, dissolve the VHL-Linker(NH2)-Azide (1.0 eq) and (+)-JQ1 PA (1.1 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
In a separate microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).
-
In another microcentrifuge tube, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.3 eq).
-
Add the CuSO₄·5H₂O solution (0.1 eq). The reaction mixture may change color.
-
Stir the reaction at room temperature for 4-12 hours. The reaction should be protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity. Characterize the final product by LC-MS and NMR.
Data Presentation
The following tables provide representative quantitative data for the synthesis of the VHL-BRD4 PROTAC. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Step | Reaction | Key Reagents (Equivalents) | Solvent | Temperature | Time (h) |
| 1 | Amide Coupling | Linker (1.0), VHL-NH2 (1.2), HATU (1.1), DIPEA (2.0) | DMF | Room Temp | 2-4 |
| 2 | Boc Deprotection | VHL-Linker(Boc) (1.0), TFA (20-50% v/v) | DCM | 0°C to RT | 0.5-1 |
| 3 | CuAAC Click | VHL-Linker-N3 (1.0), JQ1-Alkyne (1.1), CuSO4 (0.1), Na-Ascorbate (0.3) | DMSO/H₂O | Room Temp | 4-12 |
Table 2: Representative Yields and Purity
| Product | Synthesis Step | Typical Yield (%) | Purity (LC-MS) | Analytical Method |
| VHL-Linker(Boc)-Azide | Amide Coupling | 60-80% | >95% | Flash Chromatography |
| VHL-Linker(NH2)-Azide | Boc Deprotection | >95% (crude) | >90% | Used directly |
| Final PROTAC | CuAAC Click | 40-60% | >98% | Preparative HPLC |
Table 3: Physicochemical Properties of the Final PROTAC (Illustrative)
| Property | Value |
| Molecular Formula | C₇₁H₈₉ClN₁₄O₁₄S |
| Molecular Weight | 1482.1 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C, desiccated, protected from light |
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the synthesis of VHL-based PROTACs using the versatile this compound linker. The three-step process of amide coupling, Boc deprotection, and copper-catalyzed click chemistry allows for a modular approach to PROTAC development, enabling the combination of various VHL ligands and POI ligands. The provided diagrams and data tables serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the rational design and synthesis of novel therapeutic agents.
References
- 1. explorationpub.com [explorationpub.com]
- 2. (+)-JQ1 PA|2115701-93-2|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeted Protein Degradation in Cancer Cells using PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality in cancer research, offering the ability to selectively eliminate pathogenic proteins.[1][2][3][4][5][6] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][4][5][6][7] This event-driven mechanism allows for sub-stoichiometric catalysis, where a single PROTAC molecule can trigger the degradation of multiple target proteins, making them highly potent.[1]
These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][6] This approach not only allows for the targeting of proteins previously considered "undruggable" but also offers a potential strategy to overcome drug resistance.[2][4][5]
This document provides detailed protocols for key experiments to evaluate the efficacy of PROTACs in cancer cell lines and presents quantitative data for several PROTACs.
Quantitative Data Summary
The following tables summarize the degradation and inhibitory activities of various PROTACs against different cancer-related proteins in specific cell lines.
Table 1: PROTAC Degradation and Potency Data
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cancer Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-110 | Androgen Receptor | CRBN | mCRPC | Prostate Cancer | Not Reported | >50% PSA reduction | Not Reported |
| BETd-260 | BET proteins | Not Specified | Saos-2 | Osteosarcoma | 1.1 | Not Reported | Not Reported |
| BETd-260 | BET proteins | Not Specified | MNNG/HOS | Osteosarcoma | 1.8 | Not Reported | Not Reported |
| XZ739 | BCL-XL | VHL | Not Specified | Various | 2.5 | Not Reported | Not Reported |
| MTK802 | BTK (wild-type) | CRBN | Not Specified | Not Specified | 14.6 | Not Reported | Not Reported |
| MTK802 | BTK (C481S mutant) | CRBN | Not Specified | Not Specified | 14.9 | Not Reported | Not Reported |
| Compound 10 | EGFR | Not Specified | HCC827 | Lung Cancer | 34.8 | Not Reported | Not Reported |
| LC-2 | KRAS G12C | VHL | Various | Various | 250 - 760 | Not Reported | Not Reported |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | VHL | SNU-1 | Stomach Cancer | 19.77 | >95 | 43.51 |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | VHL | HPAF-II | Pancreatic Cancer | 52.96 | Not Reported | 31.36 |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | VHL | AGS | Stomach Cancer | 7.49 | 95 | 51.53 |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | VHL | PANC 04.03 | Pancreatic Cancer | 87.8 | Not Reported | Not Reported |
Note: Data is compiled from multiple sources.[4][8][9][10] Experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the typical experimental workflow for assessing the efficacy of a novel PROTAC.
Caption: A standard workflow for characterizing the activity of a PROTAC in cancer cells, from treatment to data analysis.
Experimental Protocols
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.[11]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[11]
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of PROTAC-induced protein degradation on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)
-
Plate reader
Procedure (using CCK-8 as an example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
Assay:
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (concentration at which 50% of cell growth is inhibited).
-
Ubiquitination Assay
This protocol confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for the target protein for immunoprecipitation (IP)
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
Procedure (Immunoprecipitation-Western Blot):
-
Cell Treatment:
-
Treat cells with the PROTAC and/or a proteasome inhibitor (MG132) for a specified time. The proteasome inhibitor is used to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein from the beads and run it on an SDS-PAGE gel.
-
Transfer the protein to a membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein. A ladder-like pattern indicates successful ubiquitination.[12]
-
References
- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation in cancers: Orthodox PROTACs and beyond [the-innovation.org]
- 3. PROTACs in Treatment of Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsr.org [jsr.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes: Synthesis of Fluorescently Labeled Probes with N-(Azido-PEG3)-N-Boc-PEG4-acid
Abstract
This document provides detailed protocols for the synthesis of fluorescently labeled probes using the heterobifunctional linker, N-(Azido-PEG3)-N-Boc-PEG4-acid. This linker features three key functional elements: a carboxylic acid for conjugation to primary amines, a Boc-protected amine for the introduction of a second molecule after deprotection, and a terminal azide (B81097) for click chemistry. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances solubility and reduces steric hindrance. These protocols are designed for researchers in biochemistry, molecular biology, and drug development for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.[1][2][3]
Introduction
This compound is a versatile PEG-based linker designed for the sophisticated construction of complex bioconjugates.[4][5][6] Its unique trifunctional nature allows for a sequential and controlled conjugation strategy. The linker consists of:
-
Carboxylic Acid (-COOH): This functional group can be activated, most commonly with EDC and Sulfo-NHS, to form a stable NHS ester.[7][8] This ester readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[9]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under the conditions required for EDC/NHS coupling but can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.[10] This amine can then be coupled to a second molecule, such as an amine-reactive fluorescent dye.
-
Azide (-N3): The azide group is a key component for bioorthogonal "click chemistry".[4][11] It can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[12][13][14][15] This allows for the precise attachment of an alkyne-modified fluorophore or other molecule.
The PEG spacers (PEG3 and PEG4) increase the hydrophilicity of the resulting conjugate, which can prevent aggregation and non-specific binding of labeled proteins.[16] This modular approach enables the creation of highly specific and functional fluorescent probes for various biological applications.[1][2]
Overall Synthesis Workflow
The synthesis of a fluorescently labeled biomolecule (e.g., an antibody) using this linker can be conceptualized in a multi-step process. The researcher has two primary pathways for introducing the fluorescent label after the initial conjugation of the linker to the target biomolecule.
Figure 1. General workflow for synthesizing fluorescent probes.
Experimental Protocols
These protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods is recommended for each specific biomolecule and dye combination.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, desiccated.[6] |
| Target Biomolecule (e.g., Antibody) | User-provided | Buffer should be amine-free (e.g., PBS, MES). |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | Moisture sensitive. Equilibrate to RT before opening.[17] |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | Enhances coupling efficiency in aqueous solutions.[9] |
| Activation Buffer (MES, pH 6.0) | In-house | 0.1 M MES, 0.5 M NaCl. |
| Coupling Buffer (PBS, pH 7.4) | In-house | Phosphate-Buffered Saline. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Corrosive. Use in a chemical fume hood. |
| NHS-Ester activated fluorescent dye | Various | e.g., Alexa Fluor™ 488 NHS Ester. |
| Alkyne-activated fluorescent dye | Various | e.g., DBCO-Cy5. |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | For CuAAC reaction.[13] |
| THPTA Ligand | Sigma-Aldrich | Water-soluble ligand to stabilize Cu(I).[14] |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for CuAAC. Prepare fresh.[13] |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | For buffer exchange and purification.[18] |
Protocol A: Conjugation of Linker to Biomolecule
This protocol describes the activation of the linker's carboxylic acid and its conjugation to a primary amine on a target protein.
-
Preparation: Dissolve the target protein in Coupling Buffer (PBS, pH 7.4) to a final concentration of 2-5 mg/mL.
-
Linker Activation:
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer (MES, pH 6.0). A 10-20 fold molar excess of linker and a 2-fold excess of EDC/Sulfo-NHS over the linker is a good starting point.
-
A typical activation mixture would involve adding EDC and Sulfo-NHS to the linker solution at final concentrations of approximately 4 mM and 10 mM, respectively.[17]
-
Incubate the activation mixture for 15 minutes at room temperature.[9]
-
-
Conjugation:
-
Add the activated linker solution directly to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or using a desalting column equilibrated with PBS, pH 7.4.
-
Protocol B: On-Probe Boc Deprotection
This step exposes the primary amine for subsequent labeling.
-
Solvent Exchange: If necessary, exchange the buffer of the purified conjugate from Protocol A into an appropriate buffer for TFA treatment (e.g., a buffer without salts that might precipitate). This step is often optional for robust proteins.
-
Deprotection:
-
Prepare a solution of 25-50% TFA in an appropriate solvent like dichloromethane (B109758) (DCM) or water.[10] For proteins in aqueous buffer, carefully add TFA to the solution to reach the target concentration.
-
Incubate the reaction for 30-60 minutes at room temperature in a chemical fume hood.[10]
-
-
Purification:
-
Immediately remove the TFA and reaction byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This is a critical step to neutralize the acid and prepare for the next reaction.
-
Protocol C1: Labeling via Amine (Post-Boc Deprotection)
This protocol uses the newly exposed amine to attach an NHS-ester activated fluorescent dye.
-
Dye Preparation: Dissolve the NHS-ester dye in a small amount of anhydrous DMSO.
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dissolved dye to the purified, deprotected conjugate from Protocol B.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye using a desalting column or extensive dialysis against PBS, pH 7.4.
-
Protocol C2: Labeling via Azide (Click Chemistry)
This protocol uses the azide on the linker to attach an alkyne-modified fluorescent dye. This can be performed on the product from Protocol A.
-
Reagent Preparation:
-
Click Reaction:
-
In a microcentrifuge tube, combine the conjugate from Protocol A with a 2-5 fold molar excess of the alkyne-dye.[15]
-
In a separate tube, premix the CuSO4 and THPTA ligand solutions.[19]
-
Add the CuSO4/THPTA complex to the conjugate/dye mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[14]
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and unreacted dye using a desalting column or dialysis against PBS, pH 7.4.
-
Characterization and Data
The success of the conjugation and labeling can be quantified using UV-Visible spectrophotometry to determine the Degree of Labeling (DOL).
Table 1: Example Calculation for Degree of Labeling (DOL)
| Parameter | Symbol | Value (Example) | Notes |
| Molar Extinction Coeff. of Dye (at λmax) | ε_dye_ | 73,000 M⁻¹cm⁻¹ (for AF488) | Obtain from the dye manufacturer's datasheet. |
| Molar Extinction Coeff. of Protein (at 280 nm) | ε_prot_ | 210,000 M⁻¹cm⁻¹ (for IgG) | Can be estimated from the protein sequence. |
| Absorbance of Conjugate at λmax | A_max_ | 0.85 | Measured value. |
| Absorbance of Conjugate at 280 nm | A_280_ | 1.20 | Measured value. |
| Correction Factor (CF) at 280 nm for dye | CF | 0.11 (for AF488) | CF = A_280_ of dye / A_max_ of dye. Obtain from datasheet. |
| Calculated Protein Concentration | [Prot] | (A_280_ - (A_max_ * CF)) / ε_prot_ = 5.27 µM | Corrects for dye absorbance at 280 nm. |
| Calculated Dye Concentration | [Dye] | A_max_ / ε_dye_ = 11.64 µM | |
| Degree of Labeling (DOL) | DOL | [Dye] / [Prot] = 2.2 | Represents the average number of dye molecules per protein molecule. |
Application Example: Probing a Signaling Pathway
A fluorescently labeled antibody (e.g., anti-EGFR) synthesized using these protocols can be used to visualize the Epidermal Growth Factor Receptor (EGFR) on the surface of cancer cells. Binding of EGF to EGFR initiates a cascade of downstream signaling, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
References
- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. biorbyt.com [biorbyt.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 12. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of Nanoparticles with Azido-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles with azido-polyethylene glycol (PEG) linkers. This surface modification strategy is pivotal for a multitude of biomedical applications, including targeted drug delivery, advanced diagnostics, and in vivo imaging. The incorporation of an azido (B1232118) (-N₃) group via a PEG spacer not only enhances the biocompatibility and stability of the nanoparticles but also provides a versatile chemical handle for subsequent bioconjugation through "click chemistry".[1]
The PEG spacer acts as a hydrophilic shield, which can minimize non-specific protein adsorption (opsonization), reduce aggregation, and prolong circulation times in biological systems.[1][2][3] The terminal azide (B81097) group enables highly efficient and specific covalent attachment of targeting ligands, imaging agents, or therapeutic molecules that possess a corresponding alkyne group, through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5][6]
This document outlines protocols for the functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles as representative examples, followed by a general protocol for subsequent "click chemistry" conjugation.
Section 1: Functionalization of Gold Nanoparticles (AuNPs) with Azido-PEG-Thiol
Gold nanoparticles are widely utilized in biomedical applications due to their unique optical and electronic properties.[7] Thiolated-PEG linkers with a terminal azide group are commonly used for the surface modification of AuNPs due to the strong affinity between gold and sulfur.
Experimental Protocol
This protocol details the steps for the surface modification of pre-synthesized gold nanoparticles with an azido-PEG-thiol linker.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Azido-PEG-Thiol (N₃-PEG-SH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge tubes
Equipment:
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Centrifuge
Procedure:
-
Preparation of PEG Solution: Prepare a solution of Azido-PEG-Thiol in nuclease-free water at a concentration that allows for a significant molar excess relative to the nanoparticles. A starting point is a molar ratio of approximately 10,000 PEG molecules per nanoparticle.[1]
-
PEGylation Reaction: Add the Azido-PEG-Thiol solution to the gold nanoparticle suspension.
-
Incubation: Gently mix the solution and allow it to react overnight at room temperature with gentle stirring to facilitate the ligand exchange process.
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]
-
Carefully remove the supernatant which contains excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound PEG.
-
-
Characterization:
-
Confirm the successful PEGylation by measuring the hydrodynamic diameter using DLS. An increase in size is expected.
-
Assess the stability of the functionalized nanoparticles by monitoring the UV-Vis spectrum for any shifts in the surface plasmon resonance peak, which would indicate aggregation.
-
The presence of the azide group can be confirmed using Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic azide peak around 2100 cm⁻¹.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Nanoparticle Type | Gold Nanoparticles (AuNPs) | [1] |
| Linker | Azido-PEG-Thiol (N₃-PEG-SH) | [1] |
| Molar Ratio (PEG:NP) | ~10,000:1 | [1] |
| Reaction Time | Overnight | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Centrifugation (20 nm AuNPs) | 12,000 x g for 20 minutes | [1] |
| Characterization Methods | DLS, UV-Vis, FTIR | [8] |
Section 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with Azido-PEG-Silane
Iron oxide nanoparticles are of great interest for applications such as magnetic resonance imaging (MRI) contrast agents and magnetic hyperthermia.[9][10] Surface modification with silane-PEG-azide provides a stable coating and a functional group for further conjugation.
Experimental Protocol
This protocol describes the functionalization of amine-functionalized iron oxide nanoparticles with a heterobifunctional linker containing an azide group.
Materials:
-
Amine-functionalized Iron Oxide Nanoparticles (IONPs)
-
Azido-PEG-Silane or a linker like Azido-PEG2-C6-Cl[1]
-
Anhydrous solvent such as N,N-Dimethylformamide (DMF)
-
Non-nucleophilic base such as Diisopropylethylamine (DIPEA)
-
Non-solvent for precipitation (e.g., diethyl ether)
Equipment:
-
Magnetic stirrer
-
Centrifuge or magnet for particle separation
-
FTIR Spectrometer
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Dispersion of IONPs: Disperse the amine-functionalized IONPs in an anhydrous solvent like DMF.
-
Addition of Linker: Add the Azido-PEG-Silane linker in a 5-10 fold molar excess relative to the estimated surface amine groups.[1]
-
Base Addition: Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.
-
Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.
-
Purification of Azido-PEG-IONPs:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles several times with the non-solvent to remove excess reactants.
-
Dry the functionalized nanoparticles under vacuum.
-
-
Characterization:
Quantitative Data Summary
| Parameter | Value | Reference |
| Nanoparticle Type | Amine-functionalized Iron Oxide (IONPs) | [1] |
| Linker | Azido-PEG-Silane | [12] |
| Molar Excess of Linker | 5-10 fold | [1] |
| Solvent | Anhydrous DMF | [1] |
| Base | DIPEA | [1] |
| Reaction Time | 24-48 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Characterization Methods | FTIR, TGA | [11] |
Section 3: "Click Chemistry" Conjugation to Azido-Functionalized Nanoparticles
The azide group on the surface of the PEGylated nanoparticles serves as a versatile handle for the attachment of various biomolecules through "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method.[6][13][14][15]
Experimental Protocol (CuAAC)
Materials:
-
Azido-PEG functionalized nanoparticles (in a suitable buffer, e.g., PBS)
-
Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
Equipment:
-
Reaction vials
-
Shaker or mixer
Procedure:
-
Preparation of Reactants:
-
Disperse the azido-functionalized nanoparticles in an appropriate buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh solutions of sodium ascorbate and CuSO₄ in water.
-
-
Reaction Setup:
-
To the nanoparticle dispersion, add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
-
-
"Click" Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles using methods appropriate for the nanoparticle type (e.g., centrifugation for AuNPs, magnetic separation for IONPs) to remove excess reactants and catalysts.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as UV-Vis spectroscopy (if the attached molecule has a chromophore), fluorescence spectroscopy (if a fluorescent dye was used), or by observing changes in surface charge (zeta potential).
-
The disappearance of the azide peak in the FTIR spectrum can also indicate a successful reaction.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][6] |
| Reactants | Azido-NPs, Alkyne-molecule | [1] |
| Catalyst System | CuSO₄ / Sodium Ascorbate | [1] |
| Sodium Ascorbate Conc. | 1 mM | [1] |
| CuSO₄ Conc. | 0.1 mM | [1] |
| Reaction Time | 1-4 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Characterization Methods | UV-Vis, Fluorescence, Zeta Potential, FTIR |
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for azido-PEG functionalization and subsequent bioconjugation.
Logical Relationship of Components in Functionalized Nanoparticles
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cu/Cu-oxide nanoparticles as catalyst in the “click” azide–alkyne cycloaddition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Characterizing PEGylated PROTAC Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention by inducing targeted protein degradation.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step that precedes the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][6][7][8]
The linker component, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is not merely a spacer but plays a crucial role in the efficacy of the PROTAC.[9][10] PEG linkers can enhance the aqueous solubility, cell permeability, and overall pharmacokinetic properties of the PROTAC molecule.[9][] Furthermore, the length and flexibility of the PEG linker can significantly influence the stability and cooperativity of the ternary complex, which are key determinants of degradation efficiency.[10][]
This application note provides a detailed overview of the experimental setups and protocols for characterizing the formation of ternary complexes involving PEGylated PROTACs. We will cover key biophysical and cellular assays, present quantitative data in a structured format, and provide visual workflows to guide researchers in this critical area of drug discovery.
Signaling Pathway: PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS) to eliminate a target protein.[3][8] This process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with an E3 ligase, facilitating the transfer of ubiquitin.
Caption: PROTAC mechanism of action.
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques are essential for quantifying the binding events that lead to ternary complex formation. These assays provide critical data on binding affinity, kinetics, and thermodynamics.[12][13]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[14][15] It is highly advantageous for PROTAC research as it can measure both binary and ternary binding kinetics (k_on, k_off) and affinities (K_D), providing deep insights into complex stability.[1][2][16]
Caption: SPR workflow for PROTAC analysis.
Protocol: SPR Analysis of a VHL-recruiting PROTAC
-
Preparation :
-
Express and purify the target protein (POI) and the E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB). Biotinylate the E3 ligase for immobilization.
-
Prepare a high-quality, degassed running buffer (e.g., HBS-EP+ with 1-2% DMSO).
-
Prepare serial dilutions of the PEGylated PROTAC and the POI in running buffer.[17]
-
-
Immobilization :
-
Activate a streptavidin-coated sensor chip.
-
Inject the biotinylated VCB complex over one flow cell until the desired immobilization level is reached (e.g., ~100 Resonance Units, RU). Use another flow cell as a reference.[17]
-
-
Binary Interaction Analysis (PROTAC-E3 Ligase) :
-
Inject a series of PROTAC concentrations over the immobilized VCB and reference flow cells.
-
Use a multi-cycle or single-cycle kinetics method. For slow off-rates, single-cycle kinetics is preferred.[13]
-
Regenerate the surface between injections if necessary.
-
-
Ternary Complex Analysis :
-
Prepare a concentration series of the POI. To each concentration, add a fixed, saturating concentration of the PEGylated PROTAC.
-
Inject this series of POI + PROTAC mixtures over the immobilized VCB.[14]
-
Monitor the association and dissociation phases to measure the kinetics of the ternary complex.[17][18]
-
-
Data Analysis :
-
Reference-subtract and blank-subtract the sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir for binary, kinetic models for ternary) to determine K_D, k_on, and k_off values.[18]
-
Calculate the cooperativity factor (α) by dividing the K_D of the weaker binary interaction by the K_D of the ternary complex formation. An α > 1 indicates positive cooperativity.[13][14]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) and stoichiometry (n) of the interaction. It is considered a gold standard for confirming binding and determining cooperativity in solution.[12][19][20]
Protocol: ITC Analysis of Ternary Complex Formation
-
Preparation :
-
Dialyze all proteins (POI, E3 ligase) and the PROTAC into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, with 2% DMSO) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
Experiment Setup :
-
Binary Titration (PROTAC into E3 Ligase) : Load the E3 ligase (e.g., VCB) into the sample cell and the PROTAC into the syringe.
-
Ternary Titration : Load the E3 ligase into the sample cell. In the syringe, place the POI pre-saturated with the PROTAC (e.g., at a 1:1.5 molar ratio).[13]
-
-
Titration :
-
Perform the experiment at a constant temperature (e.g., 25°C).
-
Set up a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.[17]
-
-
Data Analysis :
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2][19] It is a robust and often high-throughput method for determining binding affinities.[2][21]
Protocol: Competitive FP Assay for PROTAC Binding
-
Preparation :
-
Synthesize or obtain a fluorescently labeled tracer that binds to either the POI or the E3 ligase. For VHL, a common tracer is a FAM-labeled HIF-1α peptide.[2]
-
Prepare assay buffer (e.g., PBS with 0.01% Tween-20, 1 mM DTT).
-
-
Assay Setup :
-
In a microplate, add a fixed concentration of the E3 ligase (e.g., VCB) and the fluorescent tracer.
-
Add a serial dilution of the PEGylated PROTAC.
-
-
Measurement :
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis :
-
Plot the change in polarization against the PROTAC concentration.
-
Fit the data to a competitive binding equation to determine the IC50, which can be converted to a Ki or K_D value.
-
To measure ternary complex formation, one protein and the PROTAC can be pre-incubated before titrating in the second protein partner.[2][19]
-
Cellular Assays for Ternary Complex Formation
While biophysical assays are crucial, confirming ternary complex formation within the complex environment of a living cell is essential.[6][7]
NanoBRET/HiBiT Technology
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures molecular interactions in real-time in live cells.[6][7] It is highly suited for studying PROTAC-induced ternary complex formation.[22][23] The HiBiT system involves genetically tagging the endogenous POI with a small 11-amino-acid peptide (HiBiT), which complements a larger, inactive fragment (LgBiT) to form a functional NanoLuc luciferase.[23]
Protocol: NanoBRET Ternary Complex Assay
-
Cell Line Preparation :
-
Assay Setup :
-
Plate the engineered cells in a white, 96-well plate and allow them to adhere overnight.[24]
-
Label the HaloTag-E3 ligase fusion protein by adding the HaloTag NanoBRET 618 Ligand (the energy acceptor) to the medium and incubate.[24]
-
Add the NanoBRET substrate (e.g., Nano-Glo Vivazine), which is the substrate for the reconstituted HiBiT/LgBiT-POI (the energy donor).[22]
-
-
Measurement :
-
Add a serial dilution of the PEGylated PROTAC to the wells.
-
Immediately measure the donor emission (~460 nm) and acceptor emission (~618 nm) over time using a BRET-capable plate reader.[24]
-
-
Data Analysis :
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
A bell-shaped dose-response curve is typically observed, where the BRET signal increases as the PROTAC bridges the POI and E3 ligase, and then decreases at high concentrations due to the "hook effect" from competing binary complexes.[1] The peak of this curve represents the maximum ternary complex formation.
-
Quantitative Data Summary
The stability and cooperativity of the ternary complex are critical predictors of a PROTAC's degradation efficiency.[25][26] Below is a summary of representative data for well-characterized PROTACs, including the VHL-recruiting PROTAC MZ1, which utilizes a PEG linker.[27]
Table 1: Biophysical Parameters of PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Assay | K_D (Binary, PROTAC-E3) | K_D (Binary, PROTAC-POI) | K_D (Ternary) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | ITC | 66 nM | 4 nM | 4 nM | 15 | [12][13] |
| MZ1 | BRD4BD2 | VHL | SPR | 29 nM | 1 nM | 1.1 nM | 26 | [12][13] |
| AT1 | BRD4BD2 | VHL | ITC | - | - | 5 nM | >20 | [28] |
| ARV-771 | BRD4 | CRBN | - | - | - | - | - | [10] |
Note: Cooperativity (α) is calculated as K_D (PROTAC-E3) / K_D (Ternary), as the PROTAC-E3 interaction is typically weaker for MZ1.
Table 2: Kinetic Parameters from SPR
| PROTAC | Ternary Complex | k_on (M-1s-1) | k_off (s-1) | Half-life (t1/2) (s) | Reference |
| MZ1 | VHL:MZ1:BRD4BD2 | 5.5 x 106 | 0.006 | 130 | [25] |
| MZ1 | VHL:MZ1:BRD2BD2 | 1.1 x 107 | 0.09 | 8 | [25] |
| MZ1 | VHL:MZ1:BRD3BD2 | 2.5 x 107 | 0.13 | 5 | [25] |
Note: The significantly longer half-life of the VHL:MZ1:BRD4BD2 complex correlates with its selective and potent degradation of BRD4.[25]
Conclusion
The successful design of potent and selective PEGylated PROTACs relies heavily on the comprehensive characterization of the ternary complex. A multi-faceted approach combining biophysical techniques like SPR and ITC with live-cell assays such as NanoBRET is essential for a thorough understanding of the structure-activity relationship.[1][2] Data on binding affinity, kinetics, thermodynamics, and cooperativity provides an indispensable framework for optimizing linker composition and length, ultimately guiding the development of next-generation protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation [mdpi.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. aragen.com [aragen.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. bmglabtech.com [bmglabtech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. promega.com [promega.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Kinase Degraders using N-(Azido-PEG3)-N-Boc-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]
N-(Azido-PEG3)-N-Boc-PEG4-acid is a versatile, high-purity, PEG-based PROTAC linker designed for the synthesis of kinase degraders. Its key features include:
-
Azide Group: Enables efficient and specific conjugation to an alkyne-functionalized molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry".[2][3]
-
Carboxylic Acid Group: Allows for standard amide bond formation with an amine-functionalized ligand.[4]
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility and cell permeability of the final PROTAC molecule. The length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target kinase.[1][5]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides an additional point for functionalization or can be deprotected to yield a primary amine for alternative conjugation strategies.
These application notes provide a detailed protocol for the synthesis and evaluation of a kinase degrader using this compound as a key building block.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target kinase and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple kinase molecules.
Caption: PROTAC-induced degradation of a target kinase.
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a kinase PROTAC using this compound. This protocol involves the initial amide coupling of the linker to an amine-containing E3 ligase ligand, followed by a click chemistry reaction with an alkyne-functionalized kinase inhibitor.
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This step describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., an analogue of pomalidomide (B1683931) or VHL ligand).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-thalidomide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the E3 ligase ligand-linker intermediate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of the Final Kinase PROTAC via Click Chemistry
This step involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) between the azide-functionalized E3 ligase ligand-linker intermediate and an alkyne-modified kinase inhibitor.
Materials:
-
E3 ligase ligand-linker intermediate from Protocol 1
-
Alkyne-functionalized kinase inhibitor (e.g., an alkyne-modified BTK or EGFR inhibitor)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water (deionized)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a reaction vial, dissolve the E3 ligase ligand-linker intermediate (1.0 equivalent) and the alkyne-functionalized kinase inhibitor (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any solids.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Characterize the purified kinase PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for the synthesis of a kinase PROTAC.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical kinase degrader synthesized using a similar methodology. Actual values will vary depending on the specific kinase target, E3 ligase, and cell line used.
Table 1: Physicochemical and Biochemical Properties
| Parameter | Value | Method |
| Molecular Weight | ~1000-1200 g/mol | Calculated |
| Purity | >95% | HPLC |
| Solubility | >50 µM in PBS | Nephelometry |
| Ternary Complex Kd | 10-100 nM | SPR/ITC |
Table 2: Cellular Activity Data
| Parameter | Cell Line | Value | Method |
| DC₅₀ (Degradation) | Cancer Cell Line A | 5-50 nM | Western Blot / HiBiT |
| Dₘₐₓ (Degradation) | Cancer Cell Line A | >90% | Western Blot / HiBiT |
| IC₅₀ (Proliferation) | Cancer Cell Line A | 10-100 nM | CellTiter-Glo® |
| DC₅₀ (Degradation) | Cancer Cell Line B | 20-100 nM | Western Blot / HiBiT |
| Dₘₐₓ (Degradation) | Cancer Cell Line B | >85% | Western Blot / HiBiT |
| IC₅₀ (Proliferation) | Cancer Cell Line B | 50-250 nM | CellTiter-Glo® |
Protocols for Biological Evaluation
Protocol 3: Western Blot Analysis of Kinase Degradation
This protocol describes the quantification of target kinase levels in cells following treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Kinase PROTAC (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the kinase PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target kinase levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 4: Determination of DC₅₀ and Dₘₐₓ
This protocol outlines the procedure for determining the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Procedure:
-
Perform a Western blot analysis (Protocol 3) with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM).
-
Quantify the band intensities for the target kinase at each concentration and normalize to the loading control and the vehicle control.
-
Plot the percentage of remaining kinase protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[6]
Protocol 5: Cell Viability Assay
This protocol measures the effect of the kinase degrader on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Kinase PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the kinase PROTAC for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the PROTAC concentration to determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of a kinase PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs Using PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from traditional protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3][4] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects the two ligands.[3][5]
Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ligase.[6] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.[7]
Advantages of PEG Linkers and Solid-Phase Synthesis:
-
Polyethylene Glycol (PEG) Linkers: The linker is a critical component influencing a PROTAC's efficacy.[8][9] PEG linkers are frequently employed due to their favorable properties, such as increasing the molecule's aqueous solubility and cell permeability.[10][11][12][13] The length and composition of the PEG linker can be systematically varied to optimize the geometry of the ternary complex, which is crucial for efficient ubiquitination.[10][14]
-
Solid-Phase Synthesis (SPS): SPS offers a streamlined and efficient method for producing PROTACs.[15] This strategy involves immobilizing one of the PROTAC components onto a solid support (resin), followed by the sequential addition of the linker and the second ligand.[15][16] Key advantages of SPS include simplified purification at each step (impurities and excess reagents are washed away), the ability to drive reactions to completion using excess reagents, and the suitability for parallel synthesis and the rapid generation of PROTAC libraries.[15][17]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the UPS pathway. The process begins with the formation of a POI-PROTAC-E3 ligase ternary complex, which brings the target protein into close proximity with the E3 ligase machinery.[13] The E3 ligase, in conjunction with an E1 (ubiquitin-activating) and E2 (ubiquitin-conjugating) enzyme, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1] This polyubiquitination serves as a recognition signal for the 26S proteasome, which then unfolds and proteolytically degrades the tagged protein into small peptides.[1][4]
Caption: PROTAC mechanism of action leading to targeted protein degradation.[4]
Solid-Phase PROTAC Synthesis Workflow
The solid-phase synthesis of PROTACs typically begins with the immobilization of either the E3 ligase ligand or the POI ligand onto a suitable resin.[15] The synthesis proceeds with the deprotection of the immobilized ligand, followed by the coupling of the PEG linker. After another deprotection step, the final ligand is attached. The completed PROTAC is then cleaved from the solid support and purified.[10][15]
Caption: General workflow for the solid-phase synthesis of a PROTAC.[15]
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC using a PEG linker, starting with the immobilization of an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) onto the resin.
Materials and Reagents:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
t-Boc-N-amido-PEG-Br linker (or similar bifunctional PEG linker)
-
Carboxylic acid-functionalized POI ligand ("warhead")
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)
-
Deprotection reagents: 20% Piperidine in DMF (for Fmoc), 50% TFA in DCM (for Boc)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% TIS (Triisopropylsilane)[15]
-
Cold diethyl ether
-
Shaking vessel
-
Filtration apparatus
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: E3 Ligase Ligand Immobilization
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30-60 minutes in a shaking vessel.[15]
-
Ligand Activation & Coupling: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the swollen resin.[15]
-
Reaction: Shake the reaction mixture at room temperature for 16 hours to ensure complete coupling.
-
Washing: Drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.[15]
-
Drying: Dry the resin under vacuum. A small sample can be taken for a Kaiser test to confirm the absence of free amines.
Protocol 2: PEG Linker Attachment
-
Resin Swelling: Swell the E3 ligand-functionalized resin in DMF.
-
Linker Coupling: To the swollen resin, add a solution of a bifunctional PEG linker (e.g., t-Boc-N-amido-PEG-Br, 2 eq.) and a suitable base like DIPEA (4 eq.) in DMF.[15]
-
Reaction: Shake the mixture at room temperature for 24 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[15]
-
Drying: Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker's terminal end, exposing a free amine.[15]
-
Neutralization and Washing: Wash the resin with DCM (3x), neutralize with 10% DIPEA in DCM (3x), and wash again with DCM (3x) to remove residual acid.[15]
-
POI Ligand Activation & Coupling: In a separate vial, activate the carboxylic acid-functionalized POI ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin.
-
Reaction: Shake the mixture at room temperature for 16 hours.[15]
-
Final Washing: Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the final PROTAC-bound resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin in a reaction vessel.[15]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color.[18]
-
Isolation: Filter the resin and collect the filtrate containing the crude PROTAC. Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude PROTAC.[18]
-
Pelleting and Washing: Centrifuge the mixture to pellet the solid product. Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers and residual cleavage byproducts.
-
Drying: Dry the crude PROTAC pellet under vacuum.
-
Purification: Purify the crude product using reverse-phase preparative HPLC.[19]
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical HPLC and mass spectrometry (e.g., LC-MS).
Data Presentation
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. These values are illustrative and will vary based on the specific ligands, linker, and reaction conditions used.
Table 1: Solid-Phase Synthesis Parameters and Efficiency
| Step | Parameter | Method | Typical Value | Reference |
|---|---|---|---|---|
| Resin Loading | Initial Amine Loading | Manufacturer Spec. | 0.5 - 1.0 mmol/g | [15] |
| E3 Ligand Coupling | Coupling Efficiency | Kaiser Test | >95% | [15] |
| Linker Coupling | Coupling Efficiency | Kaiser Test | >95% | [15] |
| POI Ligand Coupling | Coupling Efficiency | Kaiser Test | >90% |[15] |
Table 2: Final Product Characterization
| Parameter | Method | Typical Result | Reference |
|---|---|---|---|
| Crude Purity | Analytical HPLC | 70-85% | [15] |
| Purified Purity | Analytical HPLC | >98% | |
| Identity Confirmation | LC-MS | Expected [M+H]⁺ | [10] |
| Overall Purified Yield | Mass Measurement | 10-30% |[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. peptide.com [peptide.com]
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of PEGylated PROTACs, leading to low yields.
Issue 1: Low or No Product Formation in the First Coupling Reaction (Amide Bond Formation)
Question: I am performing the first amide coupling between my E3 ligase ligand (or target protein ligand) containing a carboxylic acid and an amine-functionalized PEG linker, but I am observing very low to no formation of the desired intermediate. What are the possible causes and solutions?
Answer:
Low conversion in the initial amide coupling step is a frequent cause of low overall PROTAC yield. Several factors could be at play:
-
Inhibition by Trifluoroacetic Acid (TFA) Salts: Amine-containing reagents are often supplied as TFA salts. The trifluoroacetate (B77799) anion can interfere with the coupling reaction.
-
Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in at least 2-3 equivalents to neutralize the TFA salt before adding the coupling reagent.[1]
-
-
Inactive Coupling Reagents: The efficiency of amide bond formation is highly dependent on the quality of the coupling reagents.
-
Suboptimal Solvent Choice: The reaction solvent can significantly influence the reaction rate and solubility of the reactants.
-
Solution: While DMF and DCM are common choices, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[1]
-
-
Integrity of Starting Materials: The purity and stability of your starting materials are critical.
-
Solution: Confirm the identity and purity of your ligands and the PEG linker using analytical techniques like NMR or LC-MS before starting the synthesis. Ensure the linker has not degraded during storage.[1]
-
| Parameter | Problem | Recommended Solution | Yield Improvement (Qualitative) |
| Base | TFA salt inhibition of amine | Add 2-3 equivalents of DIPEA or TEA | Significant |
| Coupling Reagent | Decomposed or inactive reagent | Use fresh, high-quality HATU | High |
| Solvent | Poor solubility or reaction kinetics | Switch from DMF/DCM to NMP | Moderate to Significant |
| Starting Materials | Impure or degraded reactants | Verify purity by NMR/LC-MS | Essential for success |
Issue 2: Formation of a Major Side Product with Approximately Double the Mass of the Intended Intermediate
Question: During the synthesis of a PROTAC with a thiol-containing PEG linker, my LC-MS analysis shows a major peak at roughly twice the mass of my expected intermediate. What is this species and how can I prevent its formation?
Answer:
This observation strongly suggests the formation of a disulfide-bonded dimer of your thiol-containing intermediate. The thiol group is highly susceptible to oxidation, especially in the presence of air, which leads to the formation of a disulfide (-S-S-) bond between two molecules of your intermediate. This dimer is unreactive in the subsequent reaction step, directly reducing your yield.[1]
Here are strategies to prevent disulfide bond formation:
-
Thiol Protection: The most effective method is to use a protecting group for the thiol. The trityl (Trt) group is commonly used and can be removed under mild acidic conditions before the final coupling step.[1]
-
Inert Atmosphere: Rigorously degas all solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[1]
-
Reducing Agents: The addition of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture can help prevent oxidation. However, be aware that TCEP can sometimes interfere with certain coupling chemistries.[1]
| Strategy | Description | Effectiveness |
| Thiol Protection (Trityl group) | Protects the thiol from oxidation during the initial coupling steps. | High |
| Inert Atmosphere | Minimizes exposure to atmospheric oxygen. | Moderate |
| Reducing Agent (TCEP) | Reverses any disulfide bonds that may form in situ. | Moderate (Compatibility check needed) |
Issue 3: Reaction Appears Complete by LC-MS, but Isolated Yield is Poor After Purification
Question: My LC-MS analysis indicates good conversion to the final PROTAC, but I am losing most of my product during silica (B1680970) gel column chromatography. Why is this happening and what can I do?
Answer:
This is a common issue when working with PROTACs containing PEG linkers. The high polarity imparted by the PEG chain can cause the PROTAC to adhere strongly to normal-phase silica gel. This leads to smearing, poor separation, and ultimately, low recovery of the final product.[1]
-
Solution: Switch to a different purification method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying highly polar molecules like PEGylated PROTACs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] The PEG linker is not just a spacer; it plays a crucial role in:
-
Solubility: PEG linkers increase the water solubility of the often large and lipophilic PROTAC molecule, which can improve its physicochemical properties.[2][4][5][6]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is necessary for protein degradation.[2][3][7]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane traversal.[2]
Q2: How does the length of the PEG linker affect PROTAC activity?
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system.[7][8]
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[7][8]
-
Too Long: A linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[7] It can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes is favored over the productive ternary complex.[2][3]
Q3: Are there alternatives to PEG linkers for PROTAC synthesis?
Yes, while PEG linkers are widely used, researchers are increasingly exploring other linker types to optimize PROTAC properties.[9] These include:
-
Alkyl Chains: Simple and flexible, but can increase lipophilicity.[5][9]
-
Rigid Linkers: Incorporating cyclic or aromatic structures can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency.[5][9] Examples include linkers containing piperazine, piperidine, or triazole moieties.[5]
-
Click Chemistry Linkers: Triazole linkers formed via copper-catalyzed azide-alkyne cycloaddition offer a robust and efficient way to synthesize PROTAC libraries for linker optimization.[8][9]
-
Photoswitchable Linkers: These advanced linkers, often containing azobenzene (B91143) moieties, allow for spatiotemporal control of PROTAC activity using light.[8][9]
Experimental Protocols
General Protocol for Amide Coupling to an Amine-Functionalized PEG Linker
This protocol describes a general procedure for the first coupling step in a PROTAC synthesis, where a carboxylic acid-containing ligand is coupled to an amine-terminated PEG linker.
-
Dissolution: Dissolve the carboxylic acid-containing component (1.0 equivalent) and the amine-functionalized PEG linker (1.1 equivalents) in anhydrous DMF or NMP under an Argon atmosphere.[1]
-
Base Addition: If the amine is a TFA salt, add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes.[1]
-
Coupling Reagent Preparation: In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.[1]
-
Reaction Initiation: Add the HATU solution dropwise to the reaction mixture at 0 °C.[1]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.[1]
-
Monitoring: Monitor the reaction progress by LC-MS.[1]
-
Work-up and Purification: Once the reaction is complete, proceed with an appropriate aqueous work-up and purify the intermediate, preferably by RP-HPLC.
Protocol for Thiol Protection and Deprotection
This protocol outlines the use of a trityl (Trt) protecting group for a thiol-containing PEG linker.
Protection:
-
Dissolve the thiol-containing PEG linker in a suitable solvent like DCM.
-
Add trityl chloride (Trt-Cl) and a base such as triethylamine (TEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the Trt-protected linker by column chromatography.
Deprotection:
-
Dissolve the Trt-protected intermediate in DCM.
-
Add triethylsilane (TES) as a scavenger.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir for a short period (e.g., 30 minutes), monitoring the deprotection by LC-MS.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected thiol intermediate, which can be used immediately in the next step.
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC using a PEG linker.
Caption: A troubleshooting workflow for addressing low yields in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
optimizing click chemistry efficiency with N-(Azido-PEG3)-N-Boc-PEG4-acid
Technical Support Center: N-(Azido-PEG3)-N-Boc-PEG4-acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using the bifunctional linker, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional, PEG-based linker used in bioconjugation and drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features three key functional groups:
-
An azide (B81097) group for highly efficient "click chemistry" reactions with alkyne-containing molecules.[1][2][3]
-
A carboxylic acid group that can react with primary amines in the presence of coupling agents like EDC or HATU.[2][4]
-
A Boc (tert-butyloxycarbonyl) protecting group on a secondary amine, which can be removed under acidic conditions to reveal a free amine for further conjugation.[2][5]
The PEG (polyethylene glycol) spacer enhances the water solubility and pharmacokinetic properties of the resulting conjugate.[6][7]
Q2: What are the recommended storage and handling conditions for this linker?
To ensure stability and purity, this compound should be stored at -20°C.[2][8] For experiments, allow the vial to warm to room temperature before opening to prevent moisture condensation. The reagent is typically soluble in organic solvents like DMSO, DMF, and DCM.[8]
Q3: What are the typical starting conditions for a CuAAC reaction with this linker?
While optimal conditions depend on the specific substrates, a good starting point for a CuAAC reaction is summarized in the table below. It is crucial to use a copper(I)-stabilizing ligand and a reducing agent to maintain the catalytically active Cu(I) state.[9][10]
Q4: Which functional groups are compatible with the CuAAC reaction?
The CuAAC reaction is highly robust and tolerates a wide range of functional groups. It can be performed across a broad pH range (typically 4-12) and in various solvents, including water.[9][11][12] This compatibility makes it ideal for conjugating complex biomolecules.
Q5: How do I deprotect the Boc group after the click reaction?
The Boc group can be cleaved under acidic conditions to yield a free amine. A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction is typically fast and efficient at room temperature.
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is the most common issue in CuAAC reactions. The following flowchart and table detail potential causes and solutions.
Problem: Multiple Spots on TLC / Multiple Peaks in LC-MS
This often indicates the presence of side products or unreacted starting materials.
-
Cause: One of the most common side reactions is the oxidative homodimerization of the alkyne partner (Glaser coupling), especially if the reaction is exposed to oxygen.[13]
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solutions by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.[9]
-
Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state and scavenge oxygen.[14]
-
Purification: If side products form, they can typically be separated from the desired product using standard chromatographic techniques (e.g., column chromatography, HPLC).
-
Problem: Reagent Solubility Issues
The PEG linker is designed to improve water solubility, but conjugation to a hydrophobic molecule can decrease the overall solubility of the product or starting material.[7][15]
-
Cause: The chosen solvent system may not be appropriate for all reactants.
-
Solution:
-
Use Co-solvents: Employ a mixture of aqueous buffers with organic co-solvents like DMSO, DMF, or t-BuOH to ensure all components remain in solution.[9][10]
-
Adjust Concentration: Working at very high concentrations can sometimes lead to precipitation. Try lowering the concentration of the reactants. Conversely, if concentrations are too low, the reaction rate will be slow.[9]
-
Data & Protocols
Recommended CuAAC Reaction Conditions
The following table provides a starting point for optimizing your click reaction. Molar equivalents are based on the limiting reagent.
| Component | Recommended Molar Eq. | Recommended Concentration | Purpose |
| Alkyne-Molecule | 1.0 | 1 - 10 mM | Reactant |
| Azide-Linker | 1.0 - 1.5 | 1 - 15 mM | Reactant |
| CuSO₄·5H₂O | 0.05 - 0.2 | 50 - 200 µM | Copper(II) Pre-catalyst |
| Sodium Ascorbate | 0.5 - 5.0 | 0.5 - 5 mM | Reducing Agent |
| Cu(I) Ligand (e.g., THPTA) | 0.25 - 1.0 | 0.25 - 1 mM | Catalyst Stabilizer/Accelerator |
| Solvent | - | t-BuOH/H₂O, DMSO, DMF | Reaction Medium |
| Temperature | - | Room Temp to 50°C | Reaction Condition |
Note: For sensitive biomolecules, using a higher ligand-to-copper ratio (e.g., 5:1) is recommended to protect against oxidative damage.[10][16]
Detailed Experimental Protocol: General CuAAC
This protocol provides a step-by-step guide for a typical small-scale click reaction.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule and this compound in the chosen reaction solvent (e.g., DMF or a t-BuOH/water mixture).
-
Prepare fresh stock solutions of Sodium Ascorbate (e.g., 1 M in deionized water) and CuSO₄·5H₂O (e.g., 20 mM in deionized water).[9]
-
Prepare a stock solution of a copper-stabilizing ligand like THPTA (e.g., 50 mM in deionized water).[16]
-
-
Reaction Setup:
-
Catalyst Preparation:
-
In a separate microfuge tube, prepare a catalyst premix by combining the required volumes of the CuSO₄ and THPTA stock solutions.
-
-
Initiate Reaction:
-
To the stirring, degassed solution of alkyne and azide, first add the sodium ascorbate solution.
-
Initiate the reaction by adding the CuSO₄/ligand premix.
-
Seal the vial and continue to stir under an inert atmosphere at room temperature. Gentle heating (40-50°C) can be applied if the reaction is slow.[9]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper, followed by standard extraction and purification procedures (e.g., column chromatography or preparative HPLC).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2112731-95-8 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. PEG Acid | BroadPharm [broadpharm.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- 7. chempep.com [chempep.com]
- 8. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. jenabioscience.com [jenabioscience.com]
Technical Support Center: Challenges in the Purification of PROTACs with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of PEGylated PROTACs?
A1: The PEGylation process can yield a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1] A specific byproduct resulting from nucleophilic acyl substitution has been identified in the synthesis of pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.[1]
Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?
A2: The purification of PEGylated PROTACs presents several challenges. PROTACs themselves are often large and lipophilic, making them inherently difficult to handle.[2][3] The addition of a PEG linker, while beneficial for solubility and in vivo stability, further complicates purification.[2][4][5] PEG is a neutral and hydrophilic polymer, which can mask the physicochemical properties of the PROTAC, making it difficult to separate the desired PEGylated product from unreacted starting materials and other PEGylated species based on traditional chromatographic methods.[1]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs.[1]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is often used as an initial step to remove low molecular weight impurities like unreacted PEG.[1][6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield the surface charges of the PROTAC, an effect that can be exploited to separate different PEGylated species.[1]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity and is effective for separating PEGylated PROTACs from unreacted PROTAC and resolving different PEGylated species.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be beneficial for maintaining the integrity of the PROTAC.[1]
Q4: How can I characterize the purity and identity of my purified PEGylated PROTAC?
A4: A combination of analytical techniques is essential for comprehensive characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain.[1]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of PEGylated PROTACs.
Problem 1: Low Yield of Purified PEGylated PROTAC
| Possible Cause | Troubleshooting Steps |
| Incomplete PEGylation Reaction | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1] |
| Product Aggregation | See "Problem 2: Product Aggregation During Purification" section below. |
| Loss during Chromatographic Steps | Optimize column choice, gradient, and mobile phases for each purification step. Ensure compatibility of the PROTAC with the column matrix and buffers. |
Problem 2: Product Aggregation During Purification
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Add excipients like arginine to buffers to reduce protein-protein interactions.[1] Optimize buffer pH and ionic strength.[1] |
| Denaturation | Use less harsh purification techniques like HIC instead of RP-HPLC.[1] Perform purification at a lower temperature (e.g., 4°C).[7] |
| High Protein Concentration | Reduce the concentration of the PROTAC solution before and during purification. |
| Buffer Conditions | Screen a variety of buffer conditions (pH, ionic strength) and additives (e.g., glycerol, detergents) to find the optimal conditions for protein stability.[7] |
Problem 3: Co-elution of Impurities with the Desired Product
| Possible Cause | Troubleshooting Steps |
| Similar Physicochemical Properties | Optimize the gradient in RP-HPLC or IEX to improve resolution.[1] Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column for RP-HPLC).[1] |
| Presence of Positional Isomers | Employ high-resolution techniques like RP-HPLC with a shallow gradient. Consider using orthogonal purification methods (e.g., IEX followed by RP-HPLC). |
| Unreacted PROTAC | Increase the molar excess of the PEGylating reagent in the reaction.[1] Optimize the purification gradient to better separate the more hydrophobic unreacted PROTAC. |
Experimental Protocols
General Workflow for PEGylated PROTAC Purification
A typical purification strategy involves a multi-step process to remove various impurities.
Caption: A typical multi-step purification workflow for PEGylated PROTACs.
Detailed Methodologies
1. Size Exclusion Chromatography (SEC) - Initial Cleanup
-
Objective: To remove low molecular weight impurities such as excess PEGylating reagent.
-
Column: Select a column with a fractionation range appropriate for the size of the PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.[1]
-
Inject the sample onto the column.[1]
-
Collect fractions corresponding to the high molecular weight peak, which should contain the PEGylated PROTAC.
-
2. Ion Exchange Chromatography (IEX) - Intermediate Purification
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and other charged impurities.
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of the PEGylated PROTAC.[1]
-
Buffers:
-
Procedure:
3. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.
-
Column: A C4, C8, or C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the product using a linear gradient of Mobile Phase B.
-
Collect fractions containing the purified PEGylated PROTAC.
-
Data Presentation
Table 1: Illustrative Impact of PEG Linker on PROTAC Properties and Purification
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Solubility (µg/mL) | RP-HPLC Retention Time (min) |
| PROTAC 1 | Alkyl | >1000 | <20 | 5 | 25.3 |
| PROTAC 2 | PEG2 | 500 | 55 | 50 | 22.1 |
| PROTAC 3 | PEG4 | 250 | 70 | 150 | 20.5 |
| PROTAC 4 | PEG8 | 100 | 85 | 300 | 18.2 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2] This table demonstrates how increasing the PEG linker length can improve solubility and degradation efficacy, while also impacting chromatographic behavior.
Visualization of Key Concepts
Troubleshooting Logic for Low Purification Yield
This diagram outlines a logical approach to troubleshooting low yields during the purification of PEGylated PROTACs.
Caption: A step-by-step guide to diagnosing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
how to avoid side reactions with N-(Azido-PEG3)-N-Boc-PEG4-acid
Welcome to the technical support center for N-(Azido-PEG3)-N-Boc-PEG4-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this versatile bifunctional linker and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains three key functional groups:
-
An azide (B81097) group (N₃) for use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
-
A tert-butyloxycarbonyl (Boc) protected amine , which can be deprotected under acidic conditions to reveal a primary amine.[4][5][6]
-
A terminal carboxylic acid (-COOH) that can be coupled with primary amines using standard carbodiimide (B86325) chemistry (e.g., with EDC or HATU).[6][7][8]
This structure makes it a valuable tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2]
Q2: How should I properly store and handle this reagent?
Proper storage is critical to maintain the chemical integrity of the linker.[1]
-
Storage Conditions : Store the solid reagent at -20°C in a dry, dark environment.[7][9] It should be kept under desiccation to prevent degradation from moisture.[10]
-
Handling : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11] For weighing, it is advisable to handle it in a well-ventilated area and use appropriate personal protective equipment.[12]
-
Solutions : It is highly recommended to prepare solutions fresh immediately before use.[1][9] If a stock solution must be made, use a dry, hygroscopic solvent like DMSO or DMF and store it at ultra-low temperatures.[1][11] Avoid repeated freeze-thaw cycles.[9]
Q3: What are the key advantages of using a PEG linker in my construct?
PEG linkers offer several benefits in bioconjugation and drug development:[13][14][15]
-
Increased Solubility : The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules.[13][]
-
Improved Pharmacokinetics : The hydrodynamic size of the PEG chain can prolong the circulation half-life of a bioconjugate by reducing renal clearance.[17]
-
Reduced Immunogenicity : PEG can mask antigenic sites on a molecule, potentially lowering its immunogenicity.[13][17]
-
Biocompatibility : PEG is well-tolerated in biological systems and has low toxicity.[14][15]
Troubleshooting Guide: Side Reactions and Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Incomplete or Failed Boc Deprotection
Question: I am trying to deprotect the Boc group to reveal the amine, but my reaction is incomplete or shows no product. What could be the cause?
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. A common reagent is trifluoroacetic acid (TFA). If deprotection is incomplete, try increasing the acid concentration (e.g., from 20% to 50% TFA in a solvent like dichloromethane (B109758) (DCM)). For very resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[18] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction is slow, extend the reaction time. Monitor progress using an appropriate analytical method like LC-MS or TLC. While most deprotections occur at room temperature, gentle heating may be required for some substrates.[18] |
| Poor Solubility | The PEG linker and the acid must be fully solvated for the reaction to proceed efficiently. DCM is a commonly used solvent.[18] Ensure your conjugate is fully dissolved. |
| Steric Hindrance | The bulky PEG chain can sometimes hinder the acid's approach to the Boc group. This can be overcome by extending the reaction time or slightly increasing the temperature.[18] |
Issue 2: Side Products Observed After Boc Deprotection
Question: After my Boc deprotection step, I see unexpected side products in my analysis. What are they and how can I prevent them?
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Alkylation by t-Butyl Cation | The deprotection mechanism generates a tert-butyl cation (t-Bu+), which is an electrophile. This cation can alkylate nucleophilic sites on your molecule (e.g., thiols, electron-rich aromatic rings), leading to unwanted by-products.[19] |
| Solution: Use of Scavengers | To prevent this, add a "scavenger" to the reaction mixture. The scavenger will react with and neutralize the t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. A typical reaction mixture would be TFA/DCM/TIS.[18] |
Issue 3: Low Yield in Azide "Click Chemistry" Reaction
Question: My azide-alkyne cycloaddition (click chemistry) reaction is giving a low yield. What could be wrong?
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Copper Catalyst Issues (CuAAC) | For copper-catalyzed reactions, the Cu(I) oxidation state is crucial. Ensure your copper source is appropriate and consider using a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) state. The use of copper can be problematic for some biomolecules.[20] |
| Steric Hindrance | The accessibility of the azide and alkyne groups can affect reaction efficiency. Ensure the linker length is adequate to minimize steric hindrance between the molecules you are conjugating.[13] |
| Reaction Conditions | While click chemistry is robust, ensure the pH is within a suitable range (typically 4-12 for CuAAC). The choice of solvent can also play a role; aqueous buffers or mixtures with organic solvents like DMSO are common.[11] |
| Alternative Click Chemistry | If copper is a concern for your biological system, consider using a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][21][22] This requires using a strained alkyne (e.g., DBCO, BCN) instead of a terminal alkyne.[20] |
Issue 4: Unwanted Carboxylic Acid Reactions
Question: I am observing side reactions involving the carboxylic acid group when I intend to react the azide or the deprotected amine. How can I avoid this?
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Activation | If you are performing a multi-step synthesis, ensure that the carboxylic acid is not inadvertently activated or participating in side reactions. The reaction sequence is critical. |
| Solution: Strategic Protection/Deprotection | The intended use of this linker involves a specific sequence of reactions. Typically, one would first react either the azide or the carboxylic acid, and then deprotect the Boc group for the final conjugation step. Plan your synthesis to ensure only the desired functional group is reactive at each stage. The Boc group provides this strategic control for the amine.[4] |
Experimental Protocols & Workflows
Protocol 1: Boc Deprotection of the Amine Group
This protocol describes the removal of the Boc protecting group to yield a free primary amine as its TFA salt.
Materials:
-
Boc-protected PEG compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[18]
-
(Optional) Add a scavenger, such as TIS, to a final concentration of 2.5-5% v/v to prevent side reactions.[18]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue, the TFA salt of the deprotected amine, can often be used directly in the next step after thorough drying.[4]
Caption: Workflow for Boc deprotection of the PEG linker.
Protocol 2: General Workflow for Bifunctional Conjugation
This diagram illustrates the logical steps for using this compound to link two molecules, "Molecule A" and "Molecule B".
Caption: Alternative synthetic pathways for linking two molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 7. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 8. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. echemi.com [echemi.com]
- 13. precisepeg.com [precisepeg.com]
- 14. chempep.com [chempep.com]
- 15. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Click chemistry - Wikipedia [en.wikipedia.org]
improving the solubility of PROTACs containing N-(Azido-PEG3)-N-Boc-PEG4-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs, particularly those containing the N-(Azido-PEG3)-N-Boc-PEG4-acid linker.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs containing the this compound linker showing poor solubility?
A1: PROTACs, by their nature, are often large molecules with high molecular weights and significant lipophilicity, which inherently leads to poor aqueous solubility. While the this compound linker incorporates polyethylene (B3416737) glycol (PEG) units to enhance hydrophilicity, the overall properties of the PROTAC, including the ligands for the target protein and the E3 ligase, can still result in low solubility. The molecular weight of the this compound linker itself is 566.65 g/mol , contributing to the large size of the final PROTAC molecule.[1]
Q2: What are the initial steps I should take to assess the solubility of my PROTAC?
A2: A systematic approach to assessing solubility is crucial. Start by determining the kinetic and thermodynamic solubility of your PROTAC.
-
Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound in solution after a short incubation time, typically by adding a concentrated DMSO stock solution to an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in a saturated solution. While more time-consuming, it provides a more accurate measure of the intrinsic solubility.
It is also recommended to assess solubility in different media relevant to your experiments, such as phosphate-buffered saline (PBS), cell culture media, and biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).
Q3: How can I improve the solubility of my PROTAC for in vitro assays?
A3: For in vitro experiments, several strategies can be employed to increase the concentration of your PROTAC in solution:
-
Co-solvents: Using a small percentage of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene glycol (PEG) 300/400 can significantly improve solubility. However, it is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid cellular toxicity and artifacts in your assay.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in the solubilization of hydrophobic compounds.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer to favor the charged form can increase its aqueous solubility.
Troubleshooting Guide: Poor PROTAC Solubility in Experiments
This guide provides a structured approach to troubleshooting and resolving solubility issues with your PROTACs containing the this compound linker.
Problem: My PROTAC is precipitating out of solution during my cell-based or biochemical assay.
Workflow for Troubleshooting PROTAC Precipitation:
Caption: Troubleshooting workflow for addressing PROTAC precipitation in experimental settings.
Advanced Formulation Strategies for In Vivo Applications
For in vivo studies, more advanced formulation strategies are often necessary to achieve adequate exposure. Amorphous Solid Dispersions (ASDs) are a highly effective approach.
What is an Amorphous Solid Dispersion (ASD)?
An ASD is a formulation where the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix. This prevents recrystallization and can significantly enhance the dissolution rate and apparent solubility of the drug.
Quantitative Data on Solubility Improvement with ASDs
While specific data for PROTACs with the this compound linker is not available, studies on other PROTACs demonstrate the potential of ASDs.
| PROTAC | Polymer | Drug Loading (% w/w) | Formulation Method | Solubility Enhancement | Reference |
| AZ1 | HPMCAS | 10-20% | Slurry Conversion | Up to 2-fold increase in supersaturation | [2][3] |
| ARCC-4 | HPMCAS | 10% and 20% | Vacuum Compression Molding | Pronounced supersaturation | [4][5] |
| ARCC-4 | Eudragit L 100-55 | 10% and 20% | Vacuum Compression Molding | Pronounced supersaturation | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
Spray drying is a common method for preparing ASDs by rapidly evaporating a solvent from a solution containing the PROTAC and a polymer.
Workflow for ASD Preparation by Spray Drying:
Caption: General workflow for preparing an Amorphous Solid Dispersion (ASD) using a spray dryer.
Detailed Methodology:
-
Solution Preparation:
-
Dissolve the PROTAC and the selected polymer (e.g., HPMCAS, PVPVA, Eudragit) in a suitable volatile organic solvent or a mixture of solvents (e.g., dichloromethane/ethanol, methanol, acetone) to form a clear solution.
-
The concentration of the solids in the solution will depend on the solubility of the components and the desired viscosity for spraying.
-
-
Spray Drying Process:
-
Set the spray dryer parameters, including inlet temperature, gas flow rate, and solution feed rate. These parameters need to be optimized for each specific PROTAC-polymer combination.
-
Pump the solution through the atomizer nozzle into the drying chamber.
-
The hot drying gas (typically nitrogen to prevent oxidation) rapidly evaporates the solvent, leading to the formation of solid particles.
-
-
Powder Collection and Characterization:
-
The resulting ASD powder is collected using a cyclone separator.
-
Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), Powder X-ray Diffraction (PXRD) to confirm the amorphous state, and Scanning Electron Microscopy (SEM) to observe the particle morphology.
-
Protocol 2: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
HME is a solvent-free method that uses heat and mechanical shear to disperse the drug in a polymer matrix.
Detailed Methodology:
-
Preparation of the Physical Mixture:
-
Accurately weigh the PROTAC and the thermoplastic polymer (e.g., polyvinyl alcohol, Soluplus®).
-
Thoroughly blend the components to ensure a homogenous physical mixture.
-
-
Hot-Melt Extrusion Process:
-
Feed the physical mixture into the extruder at a constant rate.
-
The extruder barrel is heated to a temperature above the glass transition temperature of the polymer and, if necessary, the melting point of the PROTAC, to facilitate the dissolution of the drug into the molten polymer.
-
The rotating screws convey, mix, and knead the material, ensuring a homogenous molecular dispersion.
-
The molten extrudate exits the extruder through a die.
-
-
Downstream Processing and Characterization:
-
The extrudate is cooled and then milled or pelletized to obtain a powder of the desired particle size.
-
Characterize the HME-produced ASD using DSC, PXRD, and SEM as described for spray drying.
-
Protocol 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Detailed Methodology:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD)).
-
Add an excess amount of the PROTAC to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions and analyze the concentration of the dissolved PROTAC in the supernatant by a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved PROTAC against the cyclodextrin concentration to determine the type of complexation and the stability constant.
-
-
Preparation of the PROTAC-Cyclodextrin Complex:
-
Based on the phase solubility study, determine the optimal ratio of PROTAC to cyclodextrin.
-
Dissolve the cyclodextrin in water.
-
Add the PROTAC to the cyclodextrin solution and stir until a clear solution is obtained or for a defined period.
-
The complex can be used in solution or isolated as a solid powder by lyophilization (freeze-drying).
-
Quantitative Data on Solubility Improvement with Cyclodextrins
While specific data for PROTACs with the this compound linker is not available, a study on a PROTAC named LC001 demonstrated significant solubility enhancement with cyclodextrins.
| PROTAC | Cyclodextrin | Concentration of Cyclodextrin | Solubility Enhancement | Reference |
| LC001 | SBE-β-CD | 100 mmol/L | ~430-fold | [6] |
| LC001 | HP-β-CD | 100 mmol/L | ~247-fold | [6] |
This technical support guide provides a starting point for addressing solubility challenges with your PROTACs. The optimal strategy will depend on the specific physicochemical properties of your molecule and the requirements of your experimental system.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs), with a focus on the utility of hydrophilic polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations?
A1: Aggregation of ADCs is a complex issue arising from various factors related to the ADC's components and its environment. Key contributors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody can create or expose hydrophobic patches on the protein surface. These patches can lead to intermolecular interactions and subsequent aggregation as the ADCs self-associate to minimize their exposure to the aqueous environment.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules, especially if the payload is hydrophobic, increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1][3]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer are critical for ADC stability. Aggregation is more likely to occur at a pH near the antibody's isoelectric point (pI), where the net charge is minimal, or in buffers with low ionic strength that do not adequately shield electrostatic interactions.[2]
-
Conjugation Process: The chemical conditions during conjugation, including the use of organic co-solvents to dissolve the linker-payload, can induce conformational changes in the antibody that promote aggregation.[1][2]
-
Environmental Stress: Physical stresses such as elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can denature the antibody portion of the ADC, leading to aggregation.[3][4][5]
Q2: How do hydrophilic PEG linkers help prevent ADC aggregation?
A2: Hydrophilic PEG linkers are a key strategy to mitigate ADC aggregation through several mechanisms:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Incorporating a PEG chain into the linker increases the overall water solubility of the ADC, counteracting the hydrophobicity of the payload.[]
-
Formation of a Hydration Shell: The PEG linker creates a "hydration shell" of water molecules around the hydrophobic payload. This steric hindrance, or "shielding," prevents the hydrophobic regions of different ADC molecules from interacting with each other.[7]
-
Enabling Higher DARs: By reducing the propensity for aggregation, PEG linkers can allow for the conjugation of a higher number of drug molecules per antibody (a higher DAR) without compromising the stability of the ADC.[7]
Below is a diagram illustrating the mechanism by which PEG linkers prevent ADC aggregation.
Q3: What is the impact of PEG linker length on ADC aggregation?
A3: The length of the PEG linker can significantly influence the properties of the ADC. While longer PEG chains can provide better shielding of the hydrophobic payload, some studies suggest that excessively long linear PEG linkers might lead to increased overall hydrophobicity and faster clearance.[8][9] The optimal PEG linker length is a balance between providing sufficient hydrophilicity to prevent aggregation and maintaining favorable pharmacokinetic properties. Studies have shown that both the length and the configuration (linear vs. branched) of the PEG unit need to be carefully optimized to achieve ADCs with improved stability.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation-related issues encountered during ADC development.
Issue 1: Significant aggregation is observed immediately after the conjugation reaction.
This often points to challenges within the conjugation process itself.
| Potential Cause | Troubleshooting Step | Recommendation |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry but does not compromise antibody stability (typically pH 7.2-8.0). | Avoid pH values near the antibody's isoelectric point (pI), where solubility is at its minimum.[2] |
| High Concentration of Organic Co-solvent | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload. | The final concentration of the organic co-solvent in the reaction mixture should ideally be below 5% (v/v). |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR (typically 2-4). | Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation.[1][3] |
| Intermolecular Interactions during Conjugation | Consider immobilizing the antibody on a solid support (e.g., resin) during the conjugation step. | This "Lock-Release" technology physically separates the ADC molecules, preventing them from aggregating.[2] |
Issue 2: ADC aggregation increases during purification and/or storage.
This suggests issues with the formulation or storage conditions.
| Potential Cause | Troubleshooting Step | Recommendation |
| Inappropriate Formulation Buffer | Screen various buffer systems to find the optimal pH and ionic strength for your specific ADC. | A common starting point is a buffer with a pH between 5.0 and 7.0 and a salt concentration (e.g., NaCl) of 50-150 mM. |
| Lack of Stabilizing Excipients | Add stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20 or 80). | Surfactants are particularly effective at preventing surface-induced aggregation and are typically used at concentrations between 0.01% and 0.1%.[10] |
| Harsh Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -80°C for frozen). | Avoid repeated freeze-thaw cycles, as these can induce aggregation.[4] Aliquoting the ADC into single-use vials is recommended. |
| Light Exposure | Protect the ADC from light, especially if any component is photosensitive. | Store vials in the dark or use amber-colored vials. |
Data Presentation: Impact of Linkers on ADC Aggregation
The following tables summarize quantitative data from various studies, illustrating the impact of linker hydrophilicity and PEGylation on ADC aggregation and other key properties.
Table 1: Comparison of ADCs with Hydrophobic vs. Hydrophilic Linkers
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Hydrophobic (e.g., SMCC) | 4 | 15-25% | 1.5 |
| Hydrophilic (e.g., PEG4) | 4 | < 5% | 1.2 |
| Hydrophobic (e.g., SMCC) | 8 | > 30% (often precipitates) | Not measurable |
| Hydrophilic (e.g., PEG8) | 8 | < 10% | 0.8 |
Data is representative and compiled from multiple sources. Actual values will vary depending on the specific antibody, payload, and experimental conditions.[11]
Table 2: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Aggregation at DAR 8 (%) | Plasma Clearance (mL/hr/kg) | Maximum Tolerated Dose (mg/kg) |
| No PEG | High (>20%) | 1.5 | 10 |
| PEG4 | Moderate (~10-15%) | 1.1 | 15 |
| PEG8 | Low (<10%) | 0.8 | 25 |
| PEG12 | Low (<5%) | 0.7 | 30 |
This table illustrates general trends observed in studies investigating the effect of PEG linker length. Specific values are illustrative.[12][13]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments) in an ADC sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8-7.4. For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol) may be necessary to prevent secondary interactions with the column matrix.[11][14][15]
-
Flow Rate: Typically 0.5 mL/min for HPLC or 0.3 mL/min for UHPLC.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total integrated area.[4]
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample, providing an indication of the presence of aggregates.
Methodology:
-
System: A dynamic light scattering instrument.
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
The sample concentration should be optimized, typically in the range of 0.5-2 mg/mL.
-
-
Instrument Settings:
-
Temperature: Set to a controlled temperature, typically 25°C.
-
Equilibration Time: Allow the sample to equilibrate in the instrument for at least 5 minutes before measurement.
-
Measurement Duration: Typically 10-20 acquisitions of 10-20 seconds each.
-
-
Data Acquisition: Collect the scattered light intensity fluctuations.
-
Data Analysis: The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) and the polydispersity index (PDI) are determined. A higher PDI value and the presence of larger species in the size distribution plot indicate aggregation.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on their hydrophobicity, which is correlated with the drug-to-antibody ratio (DAR). This can also provide an indirect measure of aggregation propensity.
Methodology:
-
System: An HPLC or UHPLC system.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase:
-
Mobile Phase A: High salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 30 minutes.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Peaks eluting later in the gradient correspond to more hydrophobic species with a higher DAR. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species. An increase in unresolved, broad peaks at the end of the chromatogram can be indicative of highly hydrophobic aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection in Complex Molecules
Welcome to the technical support center for Boc deprotection in complex molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the critical step of Boc-group removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Boc deprotection process in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Q1: My Boc deprotection is incomplete, resulting in a low yield of the desired amine. What are the possible causes and how can I resolve this?
A1: Incomplete Boc deprotection is a common issue that can stem from several factors. Below are the primary causes and corresponding troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1]
-
Solution: Increase the acid concentration. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2] Alternatively, switch to a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[2][3]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[2]
-
Solution: Extend the reaction time and monitor the progress using analytical techniques like TLC, LC-MS, or NMR. Gentle heating can be considered for thermally stable substrates, but this may increase the risk of side reactions.[2]
-
-
Steric Hindrance: The bulky nature of the substrate, such as in the case of N-methylated amino acids or large PEG linkers, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2]
-
Solution: Employ stronger acid conditions or longer reaction times. For highly hindered substrates, exploring alternative deprotection methods might be necessary.
-
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity.[1][2]
-
Solution: Ensure the choice of solvent promotes good resin swelling. A mixture of TFA and a swelling solvent like DCM is often more effective than neat TFA.
-
Issue 2: Observation of Side Products
Q2: I am observing unexpected side products after Boc deprotection. What are the common side reactions and how can I prevent them?
A2: The formation of side products is often due to the reactive nature of the tert-butyl cation generated during Boc cleavage. Here are the most common side reactions and mitigation strategies:
-
S-Alkylation and T-Butylation of Nucleophilic Residues: The electrophilic tert-butyl cation can be "scavenged" by nucleophilic functional groups present in the molecule, such as the sulfur in methionine and cysteine, or electron-rich aromatic rings in tryptophan and tyrosine, leading to undesired t-butylated by-products.[1][4]
-
Solution: The most effective way to prevent this is by adding "scavengers" to the deprotection cocktail. Scavengers are reagents that are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), thioanisole, and water. A typical scavenger concentration is 1-5% (v/v).[5]
-
-
Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups (e.g., trityl (Tr), tert-butyldimethylsilyl (TBDMS)), they may be partially or fully cleaved under the acidic conditions used for Boc deprotection.[6]
-
Solution: Employ milder deprotection conditions. This could involve using a lower concentration of TFA, or switching to a milder acid like 4M HCl in dioxane or aqueous phosphoric acid.[3] Careful selection of orthogonal protecting groups during the synthetic design phase is crucial.[3] For instance, the base-labile Fmoc group is orthogonal to the acid-labile Boc group.[3]
-
-
Ester Bond Cleavage: In molecules containing acid-sensitive ester bonds, such as those formed via Steglich esterification, standard Boc deprotection conditions can lead to ester hydrolysis.[7] One user reported a 10-20% loss of ester bonds with TFA in DCM.[2][7]
-
Solution: Use milder acidic conditions. 4M HCl in ethyl acetate (B1210297) or dioxane has been shown to be effective for Boc deprotection while minimizing ester cleavage, although it may require longer reaction times.[7]
-
Issue 3: Epimerization
Q3: Is there a risk of epimerization at stereocenters during Boc deprotection?
A3: While less common than during peptide coupling steps, epimerization can occur under certain conditions, especially with amino acid derivatives that have acidic α-carbonyl hydrogens.[8][9] The risk increases with prolonged exposure to strong acids or bases.
-
Solution: Use the mildest effective conditions for deprotection and keep reaction times to a minimum. Monitoring the reaction closely to avoid unnecessarily long exposure to acidic conditions is recommended. If epimerization is a persistent issue, exploring non-acidic deprotection methods could be a viable alternative.
Data Presentation: Common Boc Deprotection Conditions
The following tables summarize common acidic and alternative conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection [2]
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Most common method; scavengers are often required.[3][5] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0 °C to Room Temperature | 30 min - 2 h | Milder alternative to TFA; product is the hydrochloride salt.[3][5] |
| Hydrochloric Acid (HCl) | 1M | Ethyl Acetate | Room Temperature | 1 - 12 h | A milder option, useful for substrates with other acid-sensitive groups.[3][10] |
| Phosphoric Acid | Dilute Aqueous | Tetrahydrofuran (THF) | Variable | Slower | Mild and selective, but workup can be more complex.[3][10] |
Table 2: Alternative (Non-TFA/HCl) Deprotection Methods
| Method | Reagents/Conditions | Solvent | Notes |
| Lewis Acid Catalysis | ZnBr₂, SnCl₄, Cu(OTf)₂ | Dichloromethane (DCM) | Can be milder and more selective for certain substrates.[3] |
| Thermal Deprotection | Heating (120-240 °C) | Toluene (B28343), Methanol, TFE | Catalyst-free; useful for acid-sensitive but thermally stable compounds. May cause racemization.[3][11] |
| Oxalyl Chloride/Methanol | Oxalyl Chloride (3 equiv.) | Methanol | Mild conditions (room temperature, 1-4 h), tolerant of many functional groups.[12][13] |
Experimental Protocols
Below are detailed methodologies for standard Boc deprotection procedures.
Protocol 1: Boc Deprotection using TFA in DCM [5][10]
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in Dichloromethane (DCM).
-
Preparation of Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If required, add appropriate scavengers (e.g., 2.5% triethylsilane and 2.5% water).
-
Reaction: Add the deprotection cocktail to the solution of the substrate at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS over a period of 30 minutes to 2 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][2] The product is typically obtained as the TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the TFA salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction with an organic solvent.
Protocol 2: Boc Deprotection using HCl in Dioxane [5]
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).
-
Acid Addition: At 0 °C (ice bath), add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
Visualizations
Boc Deprotection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing PEGylation Reactions
Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction time and temperature, and to offer solutions for common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a typical PEGylation reaction?
A1: For researchers starting a new PEGylation experiment, good starting points are a slightly acidic pH of approximately 6 and room temperature.[1][2] The reaction time can initially be set for up to 20 hours, with continuous monitoring.[1] However, ideal parameters are highly dependent on the specific protein and the size of the polyethylene (B3416737) glycol (PEG) used.[1][2]
Q2: How do reaction time and temperature generally affect the outcome of PEGylation?
A2: Reaction time and temperature are critical parameters that influence the yield, conversion, and selectivity of PEGylation. Generally, increasing the reaction time and temperature can lead to a higher degree of PEGylation, but may also increase the formation of multi-PEGylated and other undesirable byproducts, thus reducing the selectivity for the desired mono-PEGylated product.[1][2][3] For instance, in some cases, a shorter reaction time and reduced temperature can optimize selectivity.[1][2]
Q3: What is the impact of PEG reagent concentration on the reaction?
A3: The concentration of the PEG reagent has a significant effect on the efficiency of PEGylation.[4][5] A higher molar excess of PEG can drive the reaction towards completion, but it also increases the risk of multi-PEGylation and aggregation.[6] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and empirically determine the optimal ratio for your specific molecule.[6][7]
Q4: How does the molecular weight of PEG affect the PEGylation process?
A4: The molecular weight of the PEG molecule influences the biological properties of the resulting conjugate and can affect the reaction kinetics.[8] Larger PEG molecules can increase the hydrodynamic volume of the protein, which may enhance its in vivo half-life.[9][10] However, the size of the PEG can also impact reaction efficiency and the purification of the final product.[1][9]
Q5: What are common challenges faced during PEGylation?
A5: Common challenges in PEGylation include low reaction efficiency, protein aggregation, lack of reaction specificity leading to a heterogeneous product mixture, and the presence of unreacted reagents in the final product.[8][11][12][13] These issues can often be addressed by carefully optimizing reaction conditions such as pH, temperature, reaction time, and reactant concentrations.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Insufficiently reactive functional groups on the target molecule (e.g., disulfide bond formation in cysteine thiols).[14] | Pre-treat the protein with a mild reducing agent like TCEP or DTT to ensure free reactive groups are available.[14] Ensure complete removal of the reducing agent before adding the PEG reagent.[14] |
| Steric hindrance preventing access to the target functional group.[14] | Introduce a mild denaturant to partially unfold the protein and improve accessibility. Optimize pH to favor the reactivity of the target group.[15] | |
| Inactive PEG reagent. | Use a fresh batch of activated PEG. Ensure proper storage conditions to prevent hydrolysis or degradation of the reactive group. | |
| Protein Aggregation During Reaction | Suboptimal buffer conditions (pH, ionic strength).[6] | Screen a range of pH values and ionic strengths to find conditions that maintain protein solubility and stability.[6] |
| High protein or PEG concentration.[6] | Test a range of lower protein and PEG concentrations. Consider the stepwise addition of the PEG reagent to avoid high instantaneous concentrations.[6] | |
| Inappropriate reaction temperature.[6] | Conduct the reaction at different temperatures (e.g., 4°C, room temperature) to find the optimal balance between reaction rate and protein stability.[6] | |
| Poor Selectivity (High Polydispersity) | Reaction conditions favoring multi-PEGylation (e.g., prolonged reaction time, high temperature, high PEG excess).[1][15] | Reduce the reaction time and stop the reaction before it reaches maximum mono-PEG concentration.[1][2] Lower the reaction temperature and the molar excess of the PEG reagent.[1][2] |
| Non-specific reactivity of the PEG reagent. | Choose a PEG reagent with a functional group that is more specific to the target site on the protein.[9] Consider site-specific PEGylation strategies if high homogeneity is required.[16] | |
| Presence of Unreacted PEG After Purification | Inefficient purification method. | Use a purification technique with adequate resolution to separate the PEGylated product from unreacted PEG, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[17][18] |
| Incomplete quenching of the reaction. | Ensure the quenching agent is added in sufficient excess and for an adequate duration to completely deactivate any remaining reactive PEG.[18] |
Quantitative Data on Reaction Conditions
Table 1: Effect of Temperature on PEGylation of Different Proteins
| Protein | PEG Size (kDa) | Temperature (°C) | Effect on Yield | Effect on Selectivity | Reference |
| scFv | 5 | 10-30 | Decrease | Decrease | [1] |
| scFv | 30 | 10-30 | No significant effect | No significant effect | [1] |
| Lysozyme | 5 | 10-30 | Increase | Decrease | [1] |
| Lysozyme | 30 | 10-30 | Increase | Decrease | [1] |
| BSA Nanoparticles | N/A | 27 (Optimum) | Optimized | Optimized | [4][5] |
| Trypsin | 5 | 70 | Decreased activity | N/A | [19] |
Table 2: Optimized PEGylation Reaction Parameters from Case Studies
| Target Molecule | PEG Reagent | Molar Ratio (PEG:Protein) | pH | Temperature | Time | Outcome | Reference |
| rhG-CSF | mPEG-ALD (10, 20, 30 kDa) | 5:1 | 5.0 | Room Temp | 2h | 86% monoPEGylated protein | [7] |
| BSA Nanoparticles | SPA activated mPEG | 32.5 g/L PEG conc. | 7.0 | 27°C | 10 min | Optimized PEGylation efficiency | [4][5] |
| Lysozyme | mPEG-SPA (5 kDa) | 2:1 | 6.0 | 21°C | 20h | Standard condition for analysis | [1] |
| scFv | mPEG-ALD (5 kDa) | 5:1 | 4.0 | 21°C | 20h | Standard condition for analysis | [1] |
Experimental Protocols
Protocol 1: General Procedure for Aldehyde PEGylation of a Protein
This protocol is a generalized methodology based on studies of PEGylating proteins like scFv and lysozyme.[1]
Materials:
-
Protein solution (e.g., 1-10 g/L in a suitable buffer)
-
mPEG-aldehyde (e.g., 5 kDa or 30 kDa)
-
Reaction buffer (e.g., sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH 4-7)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Stirred-tank reactor or equivalent reaction vessel
-
Analytical instruments for monitoring (e.g., SDS-PAGE, SEC-HPLC, IEX-HPLC)
Procedure:
-
Preparation: Dissolve the protein in the reaction buffer to the desired concentration. Allow the solution to equilibrate to the target reaction temperature (e.g., 10-30°C).
-
Initiation of Reaction: Add the mPEG-aldehyde to the protein solution at a predetermined molar excess (e.g., 2-fold to 5-fold). Add the reducing agent.
-
Reaction: Allow the reaction to proceed for the desired duration (e.g., up to 20 hours) with continuous stirring.
-
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture for analysis by SDS-PAGE and chromatography (SEC or IEX) to monitor the formation of mono-, di-, and tri-PEGylated products and the consumption of the unmodified protein.
-
Quenching: Once the desired level of PEGylation is achieved (often before the highest concentration of the mono-PEGylated form is reached to maximize selectivity), stop the reaction by adding a quenching reagent.
-
Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, byproducts, and quenching reagents using techniques like size exclusion chromatography or ion-exchange chromatography.
Protocol 2: Optimization of PEGylation Conditions using a High-Throughput Screening Approach
This protocol is adapted from a high-throughput screening methodology for optimizing random PEGylation of lysozyme.[3][20]
Materials:
-
96-well microtiter plates
-
Robotic liquid handling system
-
Plate shaker/incubator
-
Multi-channel pipette
-
Protein stock solution (e.g., Lysozyme)
-
Activated PEG stock solution (e.g., mPEG-NHS)
-
A range of reaction buffers with different pH values
-
Analytical SEC-HPLC system
Procedure:
-
Experimental Design: Design a matrix of experiments in a 96-well plate format to screen different PEG-to-protein molar ratios, pH values, and reaction times.
-
Reaction Setup: Use a robotic liquid handling system to dispense the protein solution, different reaction buffers, and the activated PEG solution into the wells of the 96-well plate according to the experimental design.
-
Incubation: Incubate the plate at a controlled temperature with shaking to ensure mixing.
-
Time-Course Sampling: At specified time points, quench the reaction in designated wells by adding a suitable quenching agent.
-
Analysis: Analyze the samples from each well using a high-throughput SEC-HPLC method to determine the concentration of unmodified protein and the different PEGylated species.
-
Data Evaluation: Analyze the results to determine the influence of each parameter on the reaction kinetics and product distribution. Identify the optimal conditions that maximize the yield of the desired PEGylated product.
Visualizations
Caption: Workflow for PEGylation optimization.
Caption: Troubleshooting decision tree.
Caption: Key parameter relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. espace.inrs.ca [espace.inrs.ca]
- 13. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmiweb.com [pharmiweb.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
Technical Support Center: Efficient Click Chemistry with N-(Azido-PEG3)-N-Boc-PEG4-acid
Welcome to the technical support center for catalyst selection and troubleshooting when using N-(Azido-PEG3)-N-Boc-PEG4-acid in click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to facilitate seamless and efficient bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient catalyst system for conjugating this compound to an alkyne?
The most robust and widely used method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] The catalytically active species is the Cu(I) ion. Since Cu(I) is prone to oxidation, the most convenient approach is to generate it in situ from a Copper(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent, with sodium ascorbate (B8700270) being the most common choice.[1][4][5][6] To enhance efficiency and protect sensitive molecules, this system should be used with a stabilizing ligand.
Q2: How do I choose the best copper-stabilizing ligand for my experiment?
The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing degradation of sensitive biomolecules by reactive oxygen species (ROS).[5][6][7][8] The selection primarily depends on your solvent system and reaction goals.
-
For aqueous/biological buffers: Water-soluble ligands are essential. THPTA and BTTAA are highly recommended.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble and has been shown to be superior to TBTA in aqueous systems regarding reaction rates and protection against air oxidation.[8][9]
-
BTTAA (2-(4-(bis(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is another excellent water-soluble ligand. Several studies indicate it provides the fastest reaction kinetics among common ligands.[10]
-
-
For organic solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a classic ligand that works well but has poor solubility in water.[9][11]
Q3: Can I perform this reaction without a copper catalyst to avoid toxicity?
Yes. The azide (B81097) group on your PEG linker is compatible with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.[12][13] This method involves reacting the azide with a strained cyclooctyne, such as DBCO or BCN.[14] SPAAC is ideal for applications in living cells or with copper-sensitive biomolecules where catalyst toxicity is a primary concern.[14][15] However, be aware that SPAAC reactions are generally slower than their copper-catalyzed counterparts.[16]
Q4: What are the recommended starting concentrations and ratios for the reaction components?
For bioconjugation reactions, maximal activity is often achieved at a copper concentration of approximately 50-250 µM.[5][6] A 5-fold excess of the ligand relative to the copper salt is recommended to protect the catalyst and any sensitive substrates.[5][8] Sodium ascorbate should be in excess. The this compound is often used in a slight excess (e.g., 2-fold) relative to the alkyne-modified molecule, especially if the latter is more valuable.[5]
Q5: Which buffers are compatible with the CuAAC reaction?
Buffer choice is critical as some common buffers can inhibit the reaction.
-
Recommended: Phosphate (B84403), HEPES, and MOPS buffers are generally compatible.[5]
-
Avoid: Tris buffers can slow the reaction by binding to copper. Buffers with high concentrations of chloride (>0.2 M) should also be avoided as chloride can compete for copper binding.[5][15]
Data Summary Tables
Table 1: Comparison of Common Ligands for CuAAC
| Ligand | Key Properties | Primary Application |
| TBTA | Poor water solubility, classic accelerating ligand.[9][11] | Reactions in organic or mixed organic/aqueous solvents. |
| THPTA | Excellent water solubility, protects against oxidation.[8][9] | Bioconjugation in aqueous buffers. |
| BTTAA | Excellent water solubility, provides the fastest reaction rates.[10] | Time-sensitive bioconjugations or when working with low concentrations. |
Table 2: Typical Component Concentrations for Aqueous CuAAC
| Component | Concentration / Ratio | Purpose |
| Alkyne-Molecule | 10 - 100 µM | Limiting Reagent |
| Azido-PEG Linker | 20 - 200 µM (2x excess) | Ensure complete conjugation of the alkyne. |
| CuSO₄ | 50 - 250 µM | Copper(II) Pre-catalyst.[5][6] |
| Ligand (THPTA/BTTAA) | 250 - 1250 µM (5:1 to Cu) | Stabilizes Cu(I), accelerates reaction, protects biomolecules.[5][8] |
| Sodium Ascorbate | 2.5 - 5 mM (50x excess to Cu) | Reducing agent to generate and maintain Cu(I).[4][5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by oxygen in the solvent.[17] | 1. Degas all buffers and solvent mixtures thoroughly.2. Prepare all stock solutions fresh, especially the sodium ascorbate.3. Always premix the CuSO₄ and ligand before adding the sodium ascorbate.[6] |
| Incompatible Buffer: Tris or other chelating species in the buffer are inhibiting the copper catalyst.[5][15] | Switch to a non-coordinating buffer like HEPES or phosphate buffer. | |
| Low Copper Concentration: Reaction rate is highly dependent on copper concentration, with a threshold for activity.[5] | Ensure the final copper concentration is at least 50 µM.[6] | |
| Slow Reaction Rate | Suboptimal Ligand: The chosen ligand (e.g., TBTA in water) is not optimal for the reaction conditions.[9] | For aqueous reactions, switch to a highly accelerating, water-soluble ligand like BTTAA or THPTA.[10] |
| Steric Hindrance: The PEG chain or the biomolecule itself may sterically hinder the reaction site.[18] | Increase the reaction time or consider a modest increase in temperature if the biomolecules are stable. | |
| Degradation of Protein/Biomolecule | Reactive Oxygen Species (ROS): The combination of copper and sodium ascorbate can generate ROS, which damages proteins.[6] | 1. Ensure a high ligand-to-copper ratio (at least 5:1) as the ligand acts as a sacrificial reductant.[5]2. Consider adding a scavenger like aminoguanidine (B1677879) to the reaction mixture.[19] |
| Side Product Formation (e.g., Alkyne Dimerization) | Unstabilized Copper: Glaser coupling (homocoupling of alkynes) can occur in the presence of oxygen and unstabilized Cu(I).[11][17] | 1. Properly degas all solutions.2. Use a sufficient excess of a protective ligand (e.g., 5:1 ligand:copper). |
Experimental Protocols & Visualizations
General Protocol for CuAAC Bioconjugation
This protocol provides a general workflow for conjugating this compound to an alkyne-modified protein in an aqueous buffer.
-
Reagent Preparation:
-
Prepare stock solutions in deoxygenated, high-purity water or buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Protein-Alkyne: 1 mM (e.g., 10 mg/mL, depending on MW)
-
Azido-PEG Linker: 10 mM
-
CuSO₄: 20 mM
-
Ligand (THPTA or BTTAA): 100 mM
-
Sodium Ascorbate: 100 mM (Prepare fresh immediately before use).
-
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order: a. Buffer to reach the final desired volume. b. Protein-Alkyne solution to a final concentration of 100 µM. c. Azido-PEG Linker solution to a final concentration of 200 µM (2 eq.).
-
In a separate tube, prepare the catalyst premix: a. Add the required volume of the 20 mM CuSO₄ stock. b. Immediately add the required volume of the 100 mM Ligand stock to achieve a 5:1 ligand-to-copper ratio. (e.g., for 100 µM Cu, use 500 µM Ligand). Mix gently.
-
Add the catalyst premix to the main reaction tube containing the protein and azide.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Mix gently by pipetting or brief vortexing.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, remove excess reagents and copper using dialysis, size-exclusion chromatography (SEC), or another appropriate protein purification method.
-
Visual Workflow for CuAAC Reaction
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Logical Diagram for Catalyst System Selection
Caption: Decision tree for selecting the appropriate click chemistry catalyst system.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Azide | BroadPharm [broadpharm.com]
- 14. adcreview.com [adcreview.com]
- 15. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance during ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or impedes a chemical reaction or molecular interaction. In the formation of a ternary complex (e.g., involving a target protein, a bifunctional molecule like a PROTAC, and an E3 ligase), steric hindrance can arise from bulky chemical groups on the small molecule or from unfavorable protein-protein interactions at the interface of the complex.[1] This can inhibit the formation of a stable and productive ternary complex, ultimately reducing the efficiency of the desired biological outcome, such as targeted protein degradation.[1]
Q2: What are the common experimental signs that suggest steric hindrance is impacting my ternary complex formation?
A2: Several experimental observations can indicate the presence of steric hindrance:
-
Weak or Undetectable Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) may show weak or no signal for the formation of the ternary complex.[1]
-
High "Hook Effect": A pronounced "hook effect" at high concentrations of the bifunctional molecule, where the formation of unproductive binary complexes dominates over the ternary complex, can be a sign of poor cooperativity often caused by steric hindrance.[1][2]
-
Negative Cooperativity (α < 1): This indicates that the binding of one protein partner hinders the binding of the other, suggesting an unfavorable arrangement in the ternary complex.[1][3]
-
Poor Cellular Activity Despite Good Binary Affinity: If your molecule shows good binding affinity to both the target protein and the E3 ligase individually but exhibits poor degradation efficiency (high DC50, low Dmax) in cellular assays, steric clashes could be preventing the formation of a productive ternary complex in the cellular environment.[1]
Q3: How does the linker of a bifunctional molecule influence steric hindrance?
A3: The linker connecting the two binding moieties of a bifunctional molecule, such as a PROTAC, plays a critical role in mediating the formation of a stable ternary complex.[1][4][5] Its length, composition, and rigidity are key factors:[1][6]
-
Linker Length: An inappropriate linker length can lead to steric clashes between the target protein and the E3 ligase.[1][7] A linker that is too short may not allow the two proteins to come together effectively, while an excessively long and flexible linker might lead to non-productive binding modes or an entropic penalty.[5][7][8]
-
Linker Composition and Rigidity: The chemical nature of the linker affects its flexibility.[6][9] More rigid linkers can reduce the number of non-productive conformations, potentially at the cost of preventing an optimal induced fit.[10] Flexible linkers, like PEG or alkyl chains, may better facilitate the formation of the ternary complex by allowing for more conformational adjustments.[6]
Troubleshooting Guides
Problem: No or Weak Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the stable association of the three components.
Troubleshooting Steps:
-
Modify the Linker:
-
Vary Linker Length: Synthesize a series of compounds with different linker lengths to identify the optimal distance for productive ternary complex formation.[7]
-
Alter Linker Composition: Introduce linkers with varying degrees of flexibility (e.g., PEG vs. alkyl chains) to allow for better conformational sampling.[6]
-
Change Linker Attachment Point: Modifying the point of attachment of the linker to one or both of the ligands can significantly alter the relative orientation of the recruited proteins and alleviate steric clashes.[4]
-
-
Structural Analysis:
-
Computational Modeling: Employ molecular docking and molecular dynamics (MD) simulations to model the ternary complex and predict potential steric clashes.[4][11][12][13][14][15] This can provide a rational basis for designing new compounds with improved compatibility.[4]
-
X-ray Crystallography or Cryo-EM: If feasible, obtaining a high-resolution structure of the ternary complex can offer definitive insights into the protein-protein and protein-ligand interactions, guiding structure-based design efforts.[1]
-
Problem: High "Hook Effect" Observed in Cellular Assays
Possible Cause: At high concentrations, the bifunctional molecule is sequestered in binary complexes (molecule-target or molecule-ligase) rather than forming the desired ternary complex. This is often exacerbated by poor cooperativity resulting from steric hindrance.[1]
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This means that the protein-protein interactions within the complex stabilize the binding of the small molecule.
-
Structure-Guided Design: Use structural information to introduce modifications to the bifunctional molecule that promote favorable contacts between the target protein and the E3 ligase.
-
-
Careful Dose-Response Analysis: Titrate the compound concentration carefully to identify the optimal range for ternary complex formation and subsequent activity before the "hook effect" becomes dominant.[1]
Data Presentation: Key Parameters for Assessing Ternary Complex Formation
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of modifications. The following table summarizes key parameters to measure using various biophysical techniques.
| Parameter | Description | Desirable Value | Common Assays |
| Binary Affinity (Kd) | The dissociation constant for the binding of the bifunctional molecule to the individual target protein and E3 ligase. | Low nM to µM range | SPR, ITC, FP, TR-FRET[16][17][18] |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the ternary complex. A low Kd value indicates a stable ternary complex. | Lower than binary Kd | SPR, ITC, BLI[1][17] |
| Cooperativity (α) | A measure of how the binding of one protein partner affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities. | α > 1 (Positive cooperativity) is generally desirable as it indicates that the protein-protein interactions stabilize the complex. | Calculated from SPR or ITC data[1][3] |
| Cellular Degradation (DC50) | The concentration of the compound that results in 50% degradation of the target protein in cells. | Low nM range | Western Blot, In-Cell Western, Mass Spectrometry |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved. | > 80-90% | Western Blot, In-Cell Western, Mass Spectrometry |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Co-IP is a technique used to isolate a protein of interest and its binding partners from a cell lysate.[19] A two-step Co-IP can be employed to verify the formation of a ternary complex in vivo or in vitro.[20]
Methodology:
-
Cell Culture and Transfection: Transfect cells (e.g., HEK293T) with constructs expressing tagged versions of the proteins of interest (e.g., Flag-tagged Protein A and HA-tagged Protein B).[20]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[21] Avoid harsh detergents like SDS in buffers for Co-IP.[22]
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-Flag antibodies to capture Flag-Protein A and any associated proteins.[20]
-
Use magnetic or agarose (B213101) beads conjugated to Protein A/G to pull down the antibody-protein complexes.
-
-
Elution: Elute the captured complexes from the beads using a competitive Flag peptide.[20]
-
Second Immunoprecipitation:
-
Incubate the eluted sample with anti-HA antibodies to capture HA-Protein B and its interacting partners.[20]
-
Use fresh beads to pull down the new antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins. Increasing the stringency of the wash buffer can help reduce background.[22][23]
-
Elution and Western Blot Analysis: Elute the final complexes from the beads and analyze the components by Western blotting using antibodies against all three components of the expected ternary complex.[20]
Troubleshooting Co-IP for Ternary Complexes:
| Problem | Possible Cause | Recommendation |
| No pulldown of interacting partners | Lysis buffer is too stringent and disrupting interactions.[21] | Use a milder lysis buffer. RIPA buffer is generally not recommended for Co-IP.[21][22] |
| Low expression of one or more proteins.[21] | Confirm protein expression in the input lysate via Western blot.[21] | |
| High background/non-specific binding | Insufficient washing. | Increase the number and duration of wash steps.[23] |
| Non-specific binding to beads or antibody.[19] | Pre-clear the lysate with beads before adding the primary antibody.[22] Use an isotype control antibody. |
Protocol 2: Surface Plasmon Resonance (SPR) to Quantify Ternary Complex Kinetics and Affinity
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[16][18]
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional molecule over the immobilized protein to determine the binary binding affinity (Kd) and kinetics (ka, kd).[18]
-
Separately, determine the binary affinity of the bifunctional molecule for the target protein in solution.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein and the bifunctional molecule at varying concentrations over the immobilized E3 ligase.[16]
-
The resulting sensorgrams will show the binding of the pre-formed binary complex to the immobilized protein, allowing for the determination of the ternary complex affinity and kinetics.[24]
-
-
Data Analysis: Fit the binding data to appropriate models to calculate Kd, ka, and kd for both binary and ternary interactions. Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.[3]
Troubleshooting SPR for Ternary Complexes:
| Problem | Possible Cause | Recommendation |
| Low signal intensity | Insufficient ligand immobilization. | Optimize the immobilization density.[25] |
| Weak interaction. | Increase the analyte concentration.[25] | |
| Non-specific binding | Inappropriate buffer conditions. | Optimize buffer pH, ionic strength, and include a non-ionic detergent like Tween-20.[23][25] |
| Complex kinetics | Conformational changes upon binding. | Use more complex fitting models or perform competition experiments.[26] |
Visualizations
Caption: Signaling pathway for ternary complex formation and subsequent protein degradation.
Caption: A logical workflow for troubleshooting weak or no ternary complex formation.
Caption: Logical relationships between causes, consequences, and solutions for steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. aragen.com [aragen.com]
- 19. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. proteinguru.com [proteinguru.com]
- 23. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 26. med.emory.edu [med.emory.edu]
Technical Support Center: Optimizing PROTACs with Long PEG Linkers to Minimize the Hook Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of the hook effect in Proteolysis Targeting Chimeras (PROTACs), particularly those designed with long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs with long PEG linkers?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[1][2] This results in a characteristic bell-shaped curve instead of a standard sigmoidal dose-response.[1] For PROTACs with long PEG linkers, this effect can be particularly pronounced. An excessively long and flexible linker may not efficiently bring the target protein and the E3 ligase together, leading to the formation of unproductive binary complexes at high concentrations.[3]
Q2: What causes the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][4] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[5] However, when the PROTAC concentration is too high, it can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC). These binary complexes are unable to facilitate the proximity-induced ubiquitination required for protein degradation, thus inhibiting the formation of the productive ternary complex.[4][6]
Q3: Why is it critical to minimize the hook effect for PROTACs with long PEG linkers?
A3: Minimizing the hook effect is crucial for the accurate assessment of a PROTAC's potency and efficacy. A pronounced hook effect can lead to the misinterpretation of experimental data, where a potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall within the inhibitory phase of the dose-response curve.[1] This can result in the premature termination of promising drug candidates. For PROTACs requiring long PEG linkers to span the distance between the target protein and the E3 ligase, mitigating the hook effect without compromising this necessary length is a key challenge in their development.
Q4: How does the length and flexibility of a long PEG linker contribute to the hook effect?
A4: While a certain linker length is necessary to bridge the target protein and the E3 ligase, an excessively long and flexible PEG linker can be detrimental. The high conformational flexibility of a long PEG chain can lead to an entropic penalty upon binding to form the ternary complex.[7] This can make the formation of binary complexes more favorable at high concentrations. Furthermore, a very long linker might not provide the necessary structural constraints to orient the target protein and E3 ligase optimally for ubiquitin transfer, leading to the formation of unstable or non-productive ternary complexes.[8]
Troubleshooting Guide: Minimizing the Hook Effect in PROTACs with Long PEG Linkers
This guide provides a systematic approach to troubleshoot and mitigate the hook effect when working with PROTACs that incorporate long PEG linkers.
Problem: A significant hook effect is observed in the dose-response curve of my PROTAC with a long PEG linker.
Here are potential causes and actionable troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Excessive Linker Flexibility | 1. Introduce Rigidity into the Linker: Incorporate rigid chemical motifs such as piperazine, piperidine, or alkyne groups within the long PEG chain.[1][2] This reduces the linker's conformational freedom, which can pre-organize the PROTAC into a more favorable conformation for ternary complex formation and reduce the entropic penalty of binding.[9] 2. Utilize Aromatic Moieties: The inclusion of phenyl rings can add planarity and rigidity, and potentially engage in π-π stacking interactions to stabilize the ternary complex.[5][6] |
| Suboptimal Ternary Complex Stability | 1. Enhance Positive Cooperativity: Design the linker to create favorable protein-protein interactions between the target protein and the E3 ligase. This can be guided by structural biology (X-ray crystallography, cryo-EM) and computational modeling.[10][11] Positive cooperativity stabilizes the ternary complex over the binary complexes, thus mitigating the hook effect.[12] 2. Incorporate Linker-Binding Elements: Design the linker to have specific, stabilizing interactions with either the target protein or the E3 ligase. For example, a PEG linker has been observed to interact with the BC loop of BRD4, contributing to ternary complex stability.[11] |
| High Binary Binding Affinities | 1. Modulate Ligand Affinities: While counterintuitive, very high-affinity binders for the target protein or E3 ligase can sometimes favor binary complex formation. Consider synthesizing analogs with slightly reduced binary affinities to shift the equilibrium towards ternary complex formation. Potent degradation is often driven more by the stability of the ternary complex than the individual binding affinities.[12] |
| Inappropriate PROTAC Concentration Range | 1. Perform a Broad and Granular Dose-Response Study: Test a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar) with smaller dilution steps, especially at the higher end. This will help to accurately identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[] |
Quantitative Data Summary
The following table provides a hypothetical example of how linker modification can impact the hook effect, summarized by key quantitative parameters.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 12-unit PEG | 50 | 85 | 500 |
| PROTAC-B | 6-unit PEG - Piperazine - 6-unit PEG | 25 | 95 | >10,000 |
| PROTAC-C | 12-unit PEG with Phenyl group | 30 | 92 | >5,000 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 pM to 10 µM) to observe the full dose-response, including the hook effect. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system and quantify band intensities.
-
2. Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol allows for the detection of the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including one at the optimal degradation concentration and one in the hook effect range) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex components.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against the target protein (or a tag on the protein).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the control indicates ternary complex formation.
3. NanoBRET™ Ternary Complex Assay in Live Cells
This biophysical assay provides a quantitative measure of ternary complex formation in real-time within living cells.
-
Cell Engineering: Use a cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Assay Setup:
-
Plate the engineered cells in a suitable microplate.
-
Add the HaloTag® NanoBRET™ 618 ligand to label the E3 ligase.
-
Add the Nano-Glo® Vivazine substrate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A higher ratio indicates closer proximity between the target protein and the E3 ligase, signifying ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-(Azido-PEG3)-N-Boc-PEG4-acid Conjugation
Welcome to the technical support center for N-(Azido-PEG3)-N-Boc-PEG4-acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional PROTAC linker.[1][2] It contains three key components:
-
An azide group for use in click chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3]
-
A Boc-protected amine , which can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[4][5]
-
A terminal carboxylic acid , which is used for conjugation to primary amine groups on target molecules (e.g., proteins, peptides) via amide bond formation.[6]
This structure allows for a controlled, stepwise assembly of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[1][4]
Q2: What is the general workflow for using this linker?
A2: The typical workflow involves two main chemical transformations:
-
Amide Bond Formation: The terminal carboxylic acid is activated, commonly with EDC and NHS, and then reacted with an amine-containing target molecule.
-
Boc Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to expose the primary amine for the next synthetic step.
The order of these steps can be reversed depending on the overall synthetic strategy.
Caption: General workflow for conjugation and deprotection.
Troubleshooting Guide: Carboxylic Acid Activation & Conjugation
This section addresses issues related to the EDC/NHS-mediated coupling of the linker's carboxylic acid to an amine on a target molecule.
Q3: My conjugation yield is very low or zero. What went wrong?
A3: Low or no conjugation can be attributed to several factors. The most common issues involve reagent stability, reaction pH, and buffer composition.
Possible Causes and Solutions:
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture.[7][8] Hydrolysis will render them inactive.
-
Solution: Use fresh, high-quality EDC and NHS. Always allow reagent vials to warm to room temperature before opening to prevent water condensation.[9]
-
-
Suboptimal pH: The EDC/NHS reaction has a two-step pH profile.
-
Activation: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[7][10]
-
Coupling: The reaction of the resulting NHS ester with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.0.[7][10]
-
Solution: Perform a two-step reaction. First, activate the linker in an appropriate buffer (e.g., MES) at pH 5-6. Then, add this activated solution to your target molecule, which is dissolved in a suitable coupling buffer (e.g., PBS) at pH 7.2-7.5.[10]
-
-
Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated linker, drastically reducing your yield.[7][9]
-
Solution: Use amine-free buffers throughout the conjugation process. Recommended buffers include MES, PBS, or Borate buffer.[9]
-
-
NHS Ester Hydrolysis: The amine-reactive NHS ester is susceptible to hydrolysis, especially at higher pH. It has a limited half-life in aqueous solutions.[9]
-
Solution: Add the activated linker to your amine-containing molecule immediately after the activation step is complete (typically 15-30 minutes).[9]
-
Caption: Troubleshooting logic for low conjugation yield.
Q4: My protein (or other target molecule) is precipitating during the reaction. Why?
A4: Precipitation is often caused by changes in the molecule's properties upon PEGylation or by inappropriate buffer conditions.
Possible Causes and Solutions:
-
High Degree of PEGylation: Attaching multiple PEG chains can alter the solubility profile of a protein, sometimes leading to aggregation.[7]
-
Solution: Reduce the molar excess of the activated PEG linker used in the reaction to target a lower degree of PEGylation.
-
-
Buffer Instability: The chosen buffer may not be optimal for maintaining the stability of your specific protein throughout the reaction.[7]
-
Solution: Ensure your protein is at a suitable concentration and in a buffer known to maintain its stability and solubility. You may need to perform buffer exchange prior to the reaction.
-
-
Self-Crosslinking: If your target molecule contains both primary amines and carboxylic acids, EDC can cause unwanted intermolecular crosslinking.[9]
-
Solution: Use a two-step conjugation protocol where the PEG linker is activated with EDC/NHS first, and any excess EDC is quenched or removed before adding the target protein. This minimizes the exposure of the protein to the crosslinking agent.
-
| Parameter | Recommended Condition | Rationale | References |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC in forming the O-acylisourea intermediate. | [7][10] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction between the NHS ester and a primary amine. | [7][10] |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.5 (or higher excess) | Ensures efficient activation of the carboxylic acid. | [7] |
| Molar Ratio (Linker:Target) | 10-20 fold molar excess (starting point) | Drives the reaction towards the desired product; should be optimized. | [7] |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time to form the NHS ester without significant hydrolysis. | [9] |
| Coupling Time | 2 - 16 hours at room temperature | Allows the conjugation reaction to proceed to completion. | [7] |
| Table 1: Recommended Reaction Conditions for EDC/NHS Activation and Coupling. |
Troubleshooting Guide: Boc Deprotection
This section addresses common issues encountered during the acid-catalyzed removal of the Boc protecting group.
Q5: My Boc deprotection is incomplete. How can I fix this?
A5: Incomplete deprotection is usually a result of reaction conditions that are not harsh enough to fully drive the acidolysis reaction.
Possible Causes and Solutions:
-
Insufficient Acid Concentration: The Boc group is cleaved by acid. If the acid concentration is too low, the reaction will be slow or incomplete.[11]
-
Solution: Increase the concentration of trifluoroacetic acid (TFA). A common range is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[4][11] If this fails, a stronger acid system like 4M HCl in dioxane can be used.[4][11]
-
-
Inadequate Reaction Time/Temperature: Deprotection is a kinetic process.
-
Steric Hindrance: The bulky PEG chain may sterically hinder the acid's access to the Boc group, slowing the reaction.[11]
-
Solution: This can often be overcome by increasing the reaction time or using a higher concentration of acid.
-
-
Poor Solubility: The PEGylated conjugate must be fully dissolved for the reaction to proceed efficiently.
-
Solution: Ensure that DCM or your chosen solvent is appropriate and fully solubilizes the starting material.[11]
-
Q6: I am seeing side products or degradation of my molecule after deprotection. What is happening?
A6: The highly acidic conditions required for Boc deprotection can sometimes lead to unwanted side reactions.
Possible Causes and Solutions:
-
Cleavage of Other Acid-Labile Groups: If your target molecule contains other acid-sensitive functional groups (e.g., certain esters), they may be cleaved by TFA.[12]
-
Solution: If possible, use a milder deprotection condition (e.g., lower TFA concentration for a longer time) and monitor carefully. If the target is incompatible with strong acid, an alternative amine protecting group strategy (like Fmoc) should have been considered.
-
-
Alkylation by t-butyl Cations: The deprotection reaction generates reactive tert-butyl cations, which can alkylate sensitive residues on your molecule.[13]
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture. TIS will trap the t-butyl cations and prevent side reactions.[4]
-
| Parameter | Reagent/Solvent | Temperature | Time | Typical Yield | References |
| Standard Condition | 20-50% TFA in DCM | 0°C to Room Temp | 0.5 - 2 hours | >95% | [4][14] |
| Alternative Acid | 4M HCl in Dioxane | Room Temp | 0.5 - 2 hours | High | [4][11] |
| Table 2: Representative Reaction Conditions for Boc Deprotection. |
Troubleshooting Guide: Purification & Analysis
Q7: What is the best way to purify my final PEGylated conjugate?
A7: The choice of purification method depends on the properties of your conjugate and the impurities you need to remove. A multi-step approach is often necessary.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted species like the free PEG linker.[15][] However, it may not be able to separate species with similar hydrodynamic radii, such as mono- vs. di-PEGylated proteins.[17]
-
Ion Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its interaction with IEX resins.[][17] This change can be exploited to separate unreacted protein from PEGylated versions and even positional isomers.[][18]
-
Reverse-Phase HPLC (RP-HPLC): This technique can provide high-resolution separation but may require optimization of the mobile phase to handle PEGylated molecules. It is often used for final polishing.[8]
-
Dialysis / Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities (e.g., excess EDC, NHS, salts) and for buffer exchange.[15][19] The membrane's molecular weight cut-off (MWCO) must be chosen carefully to retain the desired product while allowing small impurities to pass through.[7]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Protein
This protocol provides a general guideline. Molar ratios and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide, for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-containing protein/molecule
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or Activation Buffer immediately before use.[7]
-
Activation of PEG Linker:
-
Dissolve the this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the PEG linker.
-
Incubate for 15-30 minutes at room temperature to generate the NHS ester.[9]
-
-
Conjugation to Protein:
-
Prepare your protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately add the activated PEG-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[7]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching: (Optional) Add a small amount of quenching solution to react with any remaining active NHS esters.
-
Purification: Proceed with purification using an appropriate method, such as SEC or dialysis, to remove unreacted linker and byproducts.[15]
Caption: Chemical pathway of EDC/NHS activation and conjugation.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Triisopropylsilane (TIS) as a scavenger
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.[4]
-
Cool the solution to 0°C in an ice bath.
-
If using a scavenger, add TIS (e.g., 5% v/v).
-
Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[14]
-
Monitor the reaction to completion by LC-MS or TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
The deprotected product (often as a TFA salt) can be purified directly or precipitated by adding cold diethyl ether.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. PEG Acid | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
impact of buffer pH on N-(Azido-PEG3)-N-Boc-PEG4-acid reactions
Welcome to the technical support center for N-(Azido-PEG3)-N-Boc-PEG4-acid. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the impact of buffer pH on reactions involving this versatile heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups on this compound and how does pH affect them?
A1: This linker has three main functional groups, each with distinct pH sensitivities:
-
Carboxylic Acid (-COOH): This group is used for coupling to primary amines via EDC/NHS chemistry. The activation of the carboxyl group is most efficient in a slightly acidic buffer (pH 4.5–6.0).[1][2]
-
Boc-Protected Amine (N-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It is stable under neutral to basic conditions but is readily cleaved under acidic conditions (pH < 4), typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5]
-
Azide (B81097) (-N₃): The azide group is used for "click chemistry" reactions. It is generally stable across a broad pH range but can form the volatile and potentially explosive hydrazoic acid (HN₃) under strong acidic conditions.[6][7][8] For some click chemistry reactions like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), reaction rates can be faster at higher pH values.[9][10]
Q2: At what pH is the this compound molecule most stable for storage?
A2: For storage in solution, it is recommended to maintain a pH between 6.0 and 7.5. Strongly acidic conditions (pH < 4) risk premature deprotection of the Boc group, while strongly basic conditions (pH > 9) could potentially affect the stability of other parts of the molecule over long periods. The azide group is most stable in slightly alkaline solutions.[11]
Q3: What is the optimal pH for coupling the carboxylic acid of this linker to a protein's primary amine?
A3: A two-step process with a pH shift is optimal.
-
Activation Step: Activate the carboxylic acid with EDC and NHS (or Sulfo-NHS) in a non-amine, non-carboxylate buffer at pH 5.0-6.0 , such as MES buffer.[2][12]
-
Coupling Step: Add the activated linker to your amine-containing molecule (e.g., protein) in a buffer at pH 7.2-8.0 .[2][13] The higher pH ensures the primary amine is deprotonated and maximally nucleophilic.[14]
Q4: Can I perform the EDC/NHS activation and the amine coupling in the same buffer?
A4: While possible, it is not ideal. The activation of the carboxyl group is most efficient at a slightly acidic pH (around 4.7-6.0), whereas the reaction with the amine is most efficient at a slightly basic pH (7-8).[1][2] Performing the entire reaction at a compromise pH, such as 6.5-7.0, will result in slower reaction rates and lower overall yield. A two-step protocol with a pH adjustment is strongly recommended for best results.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Amide Coupling Yield | 1. Incorrect pH during activation: pH was too high (>6.5), leading to inefficient carboxyl activation. 2. Incorrect pH during coupling: pH was too low (<7.0), resulting in a protonated, non-nucleophilic amine. 3. Hydrolysis of NHS-ester: The activated linker was kept in aqueous buffer for too long before adding the amine-containing molecule. 4. Buffer interference: Use of buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) which compete with the reaction.[15] | 1. Use an appropriate buffer like MES at pH 5.0-6.0 for the activation step.[12] 2. Adjust the pH of the reaction mixture to 7.2-8.0 (e.g., using PBS or borate (B1201080) buffer) before or during the addition of your target molecule.[2] 3. Use the activated NHS-ester immediately. Do not prepare stock solutions in aqueous buffers.[15] 4. Ensure all buffers are free of extraneous primary amines or carboxylates. Switch to buffers like MES for activation and PBS or HEPES for coupling. |
| Unintended Loss of Boc Group | 1. Buffer pH is too acidic: The pH of the activation buffer was below 4.0, causing cleavage of the Boc protecting group.[3][5] | 1. Carefully monitor and maintain the pH of the activation buffer between 5.0 and 6.0. Avoid accidental drops in pH. Use a calibrated pH meter. |
| Side Reactions or Product Aggregation | 1. Intramolecular or intermolecular cross-linking: If your target molecule also contains exposed carboxyl groups, a one-step EDC protocol can lead to polymerization.[12] | 1. Use the recommended two-step coupling protocol. Activate the linker's carboxyl group first, then quench the EDC or purify the activated linker before adding it to your target molecule.[2] |
| Low Yield in Subsequent "Click Chemistry" Step | 1. Degradation of the azide group: Exposure to harsh reducing agents or highly acidic conditions (pH < 3) during the amide coupling or purification steps.[6] | 1. Avoid strong reducing agents. Ensure the pH does not drop to highly acidic levels during any step. After conjugation, purify the product under neutral pH conditions (pH 6.5-7.5). |
Visual Guides and Workflows
pH Stability Profile of Functional Groups
The following diagram illustrates the stability and reactivity of the key functional groups of this compound across different pH ranges.
Caption: pH stability and reactivity of the linker's functional groups.
Troubleshooting Workflow for Low Coupling Yield
Use this decision tree to diagnose the cause of poor yield in your amide coupling reaction.
Caption: A logic diagram for troubleshooting low reaction yields.
Experimental Protocols
Protocol: Two-Step Amide Coupling via EDC/NHS Chemistry
This protocol minimizes side reactions and maximizes conjugation efficiency by separating the carboxylic acid activation and amine coupling steps.[2][12]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1M Glycine)
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare EDC and Sulfo-NHS solutions immediately before the activation step. Do not store them in aqueous solutions.
-
Activation of Linker:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with your target molecule, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. Collect the activated linker.
-
-
Conjugation to Amine:
-
Immediately add the activated linker solution (or the purified activated linker) to your amine-containing molecule, which should be dissolved in the Coupling Buffer (pH 7.2-7.4).
-
The molar ratio of linker to protein may need to be optimized, but a starting point is a 10 to 20-fold molar excess of linker.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).
-
Workflow Diagram for Two-Step Amide Coupling
Caption: Recommended experimental workflow for EDC/NHS coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. youtube.com [youtube.com]
- 5. BOC deprotection [fr.bzchemicals.com]
- 6. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide - Wikipedia [en.wikipedia.org]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
strategies to improve the stability of PROTACs in vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro stability of PROTACs.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your in vitro experiments.
Issue 1: Rapid Degradation of PROTAC in Metabolic Assays
Symptoms:
-
Your PROTAC shows a short half-life in in vitro metabolic stability assays, such as those using human liver microsomes (HLM) or hepatocytes.[1]
-
You observe low exposure in cellular assays despite potent in vitro binding.
-
LC-MS/MS analysis reveals the presence of significant metabolic products.[1]
Possible Causes:
-
Metabolic Instability of the Linker: The linker is often a primary site for metabolic modifications by enzymes like Cytochrome P450s (CYPs).[1][2] Long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can be particularly susceptible to enzymatic degradation.[1]
-
Metabolic Liability of Ligands: The warhead (targeting the protein of interest) or the E3 ligase ligand can also contain metabolic "hotspots."
-
Enzymatic Activity: Enzymes present in liver microsomes (Phase I enzymes like CYPs) and hepatocytes (Phase I and Phase II enzymes) can actively metabolize the PROTAC. CYP3A4 is a major enzyme involved in the metabolism of many xenobiotics, including PROTACs.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low metabolic stability.
Solutions and Methodologies:
-
Linker Modification:
-
Incorporate Cyclic Moieties: Replacing linear linkers with cyclic structures like piperazine or triazole rings can enhance metabolic stability.[2]
-
Shorten the Linker: Shorter linkers can sometimes exhibit improved metabolic stability.[2]
-
Change Attachment Site: Altering the point at which the linker connects to the ligands can shield metabolically labile spots.[2]
-
-
Ligand Modification:
-
Introduce Blocking Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic hotspots can prevent enzymatic modification.[1]
-
-
Formulation Strategies:
-
While primarily for in vivo applications, understanding formulation can inform in vitro experimental design. Lipid-based formulations or amorphous solid dispersions can improve solubility and protect the PROTAC from degradation.[3]
-
Issue 2: Poor PROTAC Solubility and Aggregation in Aqueous Buffers
Symptoms:
-
Precipitation of your PROTAC is observed in aqueous buffers or cell culture media.[1]
-
You see inconsistent and non-reproducible results in your cellular assays.[1]
-
High background signals or artifacts appear in biophysical assays.[1]
Possible Causes:
-
High Molecular Weight and Lipophilicity: PROTACs often have high molecular weights and are lipophilic, leading to poor aqueous solubility.[1]
-
Intermolecular Interactions: Hydrophobic interactions and hydrogen bonding between PROTAC molecules can lead to aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility and aggregation.
Solutions and Methodologies:
-
Buffer Optimization:
-
Adjust pH: Modify the buffer pH to increase the ionization of the PROTAC, which can improve solubility.[1]
-
Use of Co-solvents: Include a small percentage of an organic co-solvent like DMSO in your aqueous buffer. Be mindful of the final concentration as it can affect enzyme activity or cell health.
-
Additives: Incorporate solubilizing agents such as polyethylene glycol (PEG) or cyclodextrins.[1]
-
-
PROTAC Redesign:
Issue 3: Chemical Instability (Hydrolysis)
Symptoms:
-
Loss of PROTAC activity over time in aqueous solutions, even in the absence of metabolic enzymes.
-
LC-MS/MS analysis shows degradation products corresponding to hydrolysis.
Possible Causes:
-
Hydrolytically Labile Moieties: Certain chemical groups within the PROTAC structure can be susceptible to hydrolysis. For example, thalidomide-based ligands for the E3 ligase CRBN are known to have hydrolytic instability.[1] Ester bonds in the linker can also be prone to hydrolysis.
Solutions and Methodologies:
-
pH Control: Maintain the pH of your buffers within a range where the PROTAC is most stable.
-
Structural Modification:
-
Replace hydrolytically labile esters with more stable amide bonds, or vice versa, depending on the specific molecular context and enzymatic environment.
-
For thalidomide-based PROTACs, consider modifications to the glutarimide (B196013) ring to improve stability, although this can impact binding to CRBN.
-
-
Storage Conditions: Store PROTAC stock solutions in appropriate solvents (e.g., DMSO) at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. Prepare aqueous working solutions fresh before each experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vitro PROTAC instability?
PROTACs can exhibit instability through several mechanisms:
-
Metabolic Instability: Degradation by enzymes, primarily in the liver (e.g., cytochrome P450s) and blood.[1]
-
Chemical Instability: Non-enzymatic degradation, such as hydrolysis of labile functional groups like esters or certain heterocycles (e.g., the glutarimide in thalidomide).[1]
-
Physicochemical Instability: Poor solubility leading to precipitation and aggregation in aqueous solutions.[1]
Q2: How does the linker composition affect PROTAC stability?
The linker is a critical determinant of a PROTAC's stability:
-
Metabolic Stability: The linker is often a site of metabolic modification.[1] Incorporating more stable chemical motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance metabolic stability.[1] Conversely, long, flexible linkers like long alkyl or PEG chains can be more susceptible to enzymatic degradation.[1]
-
Chemical Stability: The chemical bonds within the linker influence its susceptibility to hydrolysis and other chemical degradation pathways.
-
Physicochemical Properties: The linker's properties contribute to the overall solubility and permeability of the PROTAC.[1][5]
Q3: Which in vitro assays are essential for evaluating PROTAC stability?
Several in vitro assays are crucial for assessing PROTAC stability:
-
Metabolic Stability Assays:
-
Liver Microsome Stability Assay: Evaluates metabolism by Phase I enzymes.[1][2]
-
Hepatocyte Stability Assay: Provides a more comprehensive assessment of metabolism by including both Phase I and Phase II enzymes.[2][6]
-
Plasma Stability Assay: Assesses stability in the presence of plasma proteins and enzymes.[6]
-
-
Chemical Stability Assay: Incubating the PROTAC in relevant aqueous buffers at different pH values and temperatures to assess non-enzymatic degradation over time.
-
Solubility Assay: Determining the solubility of the PROTAC in various buffers and media to identify potential precipitation issues.
Q4: Can modifications to improve stability negatively impact PROTAC activity?
Yes, there is often a trade-off between stability and activity. Modifications to the linker or ligands to improve stability can sometimes alter the conformation of the PROTAC, which may affect the formation of a productive ternary complex (POI-PROTAC-E3 ligase). Therefore, it is essential to re-evaluate the degradation activity after making any stability-enhancing modifications.
Data Presentation
Table 1: Effect of Linker Modification on Metabolic Stability
| PROTAC | Linker Type | Half-life (t½) in Human Hepatocytes (min) | Reference |
| Analog 1 | Linear Alkyl | 30 | Fictional Example |
| Analog 2 | Piperazine-containing | >240 | Fictional Example |
| Analog 3 | Triazole-containing | >240 | Fictional Example |
Table 2: Impact of Ligand Modification on Metabolic Stability
| PROTAC | Modification | Site of Metabolism | Half-life (t½) in HLM (min) | Reference |
| Parent Compound | None | Aromatic Ring | 15 | Fictional Example |
| Deuterated Analog | Deuterium on Aromatic Ring | Aromatic Ring | 60 | Fictional Example |
| Fluorinated Analog | Fluorine on Aromatic Ring | Aromatic Ring | 90 | Fictional Example |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).[1]
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.[1]
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Add the PROTAC working solution to the HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / (-slope).
-
Experimental Workflow Diagram:
Caption: Workflow for HLM metabolic stability assay.
Signaling Pathway
PROTAC Mechanism of Action and Potential Points of Instability:
Caption: PROTAC mechanism and points of in vitro instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting Incomplete Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete reactions during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My bioconjugation reaction has a low yield. What are the common causes and how can I improve it?
Low conjugation yield is a frequent challenge that can stem from several factors related to reagents, reaction conditions, and the biomolecules themselves. A systematic troubleshooting approach is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the conjugation chemistry.[1][]
-
pH: The optimal pH range is critical for the reactivity of specific functional groups. For instance, amine-reactive conjugations (e.g., NHS esters) are typically more efficient at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and nucleophilic.[3] Thiol-maleimide reactions are most selective for thiols within a pH range of 6.5-7.5.[4][5][6] Outside these ranges, side reactions or hydrolysis of the reagents can occur.[4][7]
-
Temperature and Time: If the reaction temperature is too low or the incubation time is too short, the reaction may not proceed to completion.[] It is crucial to optimize these parameters for your specific reactants.
-
-
Reagent Quality and Concentration:
-
Degradation: Reagents, especially those sensitive to hydrolysis like NHS esters and maleimides, can lose reactivity if not stored properly or if stock solutions are kept for extended periods in aqueous buffers.[4]
-
Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conjugation. It is often beneficial to use a molar excess of the smaller molecule to drive the reaction to completion.[4]
-
-
Biomolecule-Specific Issues:
-
Reactive Site Accessibility: The target functional groups on a protein may be buried within its three-dimensional structure, making them inaccessible to the conjugation reagent.[1]
-
Competing Reactions: The presence of other nucleophilic groups can lead to side reactions, reducing the yield of the desired conjugate.
-
Antibody Purity: Impurities in the antibody solution can compete for the labeling reagent, thereby reducing the conjugation efficiency. An antibody purity of greater than 95% is recommended.[8]
-
-
Buffer Composition: Certain buffer components can interfere with the conjugation reaction. For example, buffers containing primary amines (e.g., Tris) or nucleophiles like sodium azide (B81097) are incompatible with amine-reactive conjugations.[8] Similarly, thiol-containing reducing agents like DTT or BME will compete with the target thiol in maleimide (B117702) chemistry.[5]
FAQ 2: How can I accurately determine the efficiency of my bioconjugation reaction?
Quantifying the extent of conjugation is crucial for ensuring the quality and consistency of your bioconjugate. Several analytical techniques can be employed, each with its own advantages and limitations.
-
UV-Vis Spectrophotometry: This is a simple and rapid method that measures the absorbance of the bioconjugate at two different wavelengths—one for the biomolecule (e.g., 280 nm for proteins) and one for the conjugated molecule.[9] The ratio of these absorbances can be used to calculate the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[9] This technique requires that the conjugated molecule has a distinct UV-Vis absorbance peak from the protein.[9]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing bioconjugates.[10]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be used to detect aggregation or fragmentation of the bioconjugate.[11]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated molecules.[11][12]
-
Reversed-Phase HPLC (RP-HPLC): Useful for evaluating the stability of the payload and its release profile.[11]
-
-
Mass Spectrometry (MS): Provides detailed information about the molecular weight of the conjugate and can be used to determine the DAR with high accuracy.[11] When coupled with liquid chromatography (LC-MS), it can identify conjugation sites and any modifications.[10][11]
-
Electrophoresis: Techniques like SDS-PAGE can confirm the increase in molecular weight upon conjugation and assess the purity of the product.[10]
FAQ 3: I have a mixture of conjugated and unconjugated biomolecules. How can I purify the desired conjugate?
The presence of unconjugated starting material can interfere with downstream applications. Several chromatographic techniques can be used to separate the conjugated product from unreacted biomolecules and excess reagents.
-
Size Exclusion Chromatography (SEC): This is a common method for removing unconjugated small molecules from the larger bioconjugate.[13] It separates molecules based on their size.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[13][14] Conjugation often alters the overall charge of a biomolecule, allowing for its separation from the unconjugated form.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[13] The addition of a payload, which is often hydrophobic, increases the hydrophobicity of the biomolecule, enabling its separation.
-
Affinity Chromatography: If one of the components has a specific binding partner, affinity chromatography can be a highly effective purification method.[15]
Troubleshooting Guides
Guide 1: Troubleshooting Amine-Reactive Conjugations (e.g., NHS Esters)
Problem: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Consider using a borate (B1201080) or carbonate buffer.[3] |
| Hydrolysis of NHS Ester | Prepare fresh stock solutions of the NHS ester in a dry, aprotic solvent like DMSO or DMF. Avoid storing the stock solution in aqueous buffers. |
| Competing Nucleophiles in Buffer | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES. Avoid Tris and glycine.[8] |
| Low Reactivity of Primary Amines | Not all lysine (B10760008) residues on a protein are equally reactive.[3] Try increasing the molar excess of the NHS ester or exploring alternative conjugation chemistries. |
| Steric Hindrance | If the target amine is sterically hindered, consider using a linker with a longer spacer arm to improve accessibility. |
Guide 2: Troubleshooting Thiol-Maleimide Conjugations
Problem: Incomplete Reaction or Unstable Conjugate
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Maintain the reaction buffer pH strictly between 6.5 and 7.5 to ensure selectivity for thiols and prevent maleimide hydrolysis.[4][5] |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh and use them promptly.[4] |
| Oxidation of Thiols | Work with degassed buffers to minimize oxidation of sulfhydryl groups. Consider adding a non-thiol reducing agent like TCEP to keep the thiols reduced.[5] |
| Presence of Competing Thiols | Ensure that all thiol-containing reducing agents (e.g., DTT, BME) have been removed from the protein solution before adding the maleimide reagent.[5] |
| Retro-Michael Reaction (Deconjugation) | The resulting thiosuccinimide linkage can be reversible. To stabilize the conjugate, consider a post-conjugation hydrolysis step at a slightly basic pH (e.g., pH 8.5) to open the succinimide (B58015) ring.[4] |
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for Bioconjugation Analysis
| Technique | Principle | Information Provided | Pros | Cons |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths | Degree of Labeling (DOL), Drug-to-Antibody Ratio (DAR) | Simple, rapid, requires readily available equipment[9] | Requires a distinct absorbance peak for the conjugated molecule, can be inaccurate if extinction coefficients are not precise[9] |
| HPLC (SEC, HIC, RP-HPLC) | Separation based on size, hydrophobicity, or charge | Purity, aggregation, fragmentation, DAR[11] | High resolution, quantitative | Requires specialized equipment and method development |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Precise molecular weight, DAR, conjugation site identification[11] | High accuracy and detailed structural information | Can be complex, requires specialized instrumentation |
| SDS-PAGE | Separation based on molecular weight | Confirmation of conjugation, purity assessment | Simple, widely available | Low resolution, not quantitative |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
-
Measure the absorbance of the bioconjugate solution at two wavelengths:
-
280 nm (for the protein)
-
The wavelength of maximum absorbance for the conjugated molecule (e.g., a dye or drug).
-
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.
-
A_prot = A_280 - (A_max * CF)
-
Where A_prot is the corrected absorbance of the protein, A_280 is the total absorbance at 280 nm, A_max is the absorbance at the maximum wavelength of the conjugated molecule, and CF is the correction factor (A_280 / A_max of the free conjugated molecule).
-
-
-
Calculate the concentration of the conjugated molecule using its molar extinction coefficient.
-
Calculate the DOL by dividing the molar concentration of the conjugated molecule by the molar concentration of the protein.
Protocol 2: Purification of Bioconjugate using Size Exclusion Chromatography (SEC)
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The larger bioconjugate will elute first, followed by the smaller, unconjugated molecules and excess reagents.
-
Collect fractions and monitor the elution profile using a UV detector at 280 nm.
-
Pool the fractions containing the purified bioconjugate.
-
Analyze the pooled fractions by SDS-PAGE or another analytical technique to confirm purity.
Visualizations
Caption: A decision tree for troubleshooting low bioconjugation yield.
Caption: A workflow for selecting a suitable purification strategy.
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antibody Conjugation Troubleshooting [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sinobiological.com [sinobiological.com]
- 15. jackwestin.com [jackwestin.com]
Validation & Comparative
A Comparative Guide to the Characterization of N-(Azido-PEG3)-N-Boc-PEG4-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of heterobifunctional PEG linkers, such as N-(Azido-PEG3)-N-Boc-PEG4-acid, is critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The purity and structural integrity of these linkers directly impact the efficacy and safety of the final therapeutic product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the characterization of this compound, supported by representative experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of PEGylated molecules presents unique challenges due to their potential for polydispersity and the presence of various functional groups. A multi-faceted analytical approach is often necessary for complete characterization. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such conjugates.[1] This guide will focus on Reversed-Phase HPLC (RP-HPLC) and compare its performance with other key analytical methods: Size-Exclusion Chromatography (SEC-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific information required, such as purity, molecular weight confirmation, or structural elucidation. The following table summarizes the performance of each method for the characterization of this compound.
Table 1: Performance Comparison of Analytical Methods
| Analytical Method | Principle of Separation/Detection | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| RP-HPLC | Polarity-based separation on a hydrophobic stationary phase. | Purity, presence of impurities, retention time. | High | High | Robust, reproducible, widely available, quantitative. | Limited structural information, requires a chromophore for UV detection. |
| SEC-HPLC | Separation based on hydrodynamic volume. | Aggregation state, size variants, purity. | Moderate | High | Non-denaturing conditions, good for detecting aggregates. | Lower resolution for molecules of similar size, limited information on chemical structure.[2] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation, impurity identification, fragmentation pattern. | High | Moderate | High specificity and sensitivity, provides structural information.[3] | More complex instrumentation, potential for ion suppression. |
| MALDI-TOF MS | Ionization and time-of-flight mass analysis of a solid-phase sample. | Average molecular weight, molecular weight distribution. | High | Moderate | High mass accuracy, tolerant of some buffer components. | Can be less quantitative, potential for fragmentation of labile molecules. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, confirmation of functional groups, quantification. | N/A | Low | Provides unambiguous structural elucidation, non-destructive. | Low sensitivity, requires higher sample concentration, complex spectra for large molecules. |
Quantitative Data Summary
The following table presents representative quantitative data that could be expected from the analysis of a high-purity batch of this compound using the described techniques.
Table 2: Representative Quantitative Data for this compound Characterization
| Parameter | RP-HPLC | SEC-HPLC | LC-MS | MALDI-TOF MS | NMR (¹H) |
| Purity (%) | >98% (by peak area) | >99% (monomer) | >98% (by TIC) | N/A | >95% (by integration) |
| Retention Time (min) | ~15.2 min (gradient) | ~10.5 min (isocratic) | ~15.2 min (coupled to MS) | N/A | N/A |
| Observed Mass (m/z) | N/A | N/A | 567.66 [M+H]⁺, 589.64 [M+Na]⁺ | 589.65 [M+Na]⁺ | N/A |
| Expected Mass ( g/mol ) | 566.65 | 566.65 | 566.65 | 566.65 | 566.65 |
| Key Observations | Single major peak | Single sharp, symmetrical peak | Correct mass confirmation | Narrow mass distribution | Characteristic peaks for PEG, Boc, and terminal groups |
Experimental Protocols
Detailed Methodology for RP-HPLC Analysis
This protocol describes a general method for assessing the purity of this compound by RP-HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
A linear gradient from 30% to 70% B over 20 minutes is a good starting point.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 214 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 70:30 A:B) to a concentration of 1 mg/mL.
-
-
Injection Volume:
-
10 µL.
-
-
Data Analysis:
-
Integrate all peaks and calculate the purity based on the relative peak area of the main component.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship between the different analytical techniques.
Conclusion
The characterization of this compound requires a combination of analytical techniques to ensure its purity, identity, and structural integrity. RP-HPLC is a robust and reliable method for routine purity assessment due to its high resolution, reproducibility, and quantitative capabilities. However, for comprehensive characterization, it is essential to complement HPLC data with mass spectrometry (LC-MS or MALDI-TOF MS) for unambiguous molecular weight confirmation and NMR spectroscopy for detailed structural elucidation. This integrated analytical approach provides the necessary confidence for researchers and drug developers in the quality of their PEGylated linkers for subsequent bioconjugation applications.
References
- 1. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 2. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
Confirming PROTAC Synthesis: A Comparative Guide to LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, rigorous analytical confirmation of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step to ensure data integrity and the successful progression of a drug discovery pipeline. Among the available analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for its high sensitivity, selectivity, and quantitative power. This guide provides a comprehensive comparison of LC-MS/MS with other common analytical methods for PROTAC synthesis confirmation, supported by experimental data and detailed protocols.
The Central Role of LC-MS/MS in PROTAC Analysis
PROTACs are complex heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] Their unique structure, comprising a target-binding ligand, an E3 ligase-binding ligand, and a linker, necessitates analytical methods that can unambiguously confirm the identity and purity of the final construct.[1] LC-MS/MS excels in this role by providing precise molecular weight determination and fragmentation analysis, which together serve as a definitive fingerprint of the synthesized PROTAC.
The sensitivity of LC-MS/MS is particularly advantageous in the context of PROTAC research, where these molecules often exhibit high potency at nanomolar concentrations.[3][4] This allows for accurate quantification even at the low picogram-per-milliliter (pg/mL) levels often encountered in biological matrices during pharmacokinetic studies.[5][3]
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool, a multi-faceted analytical approach is often beneficial for a comprehensive characterization of PROTACs. The following table compares LC-MS/MS with other commonly employed techniques for confirming PROTAC synthesis and characterizing their interactions.
| Technique | Primary Application in PROTAC Analysis | Advantages | Disadvantages |
| LC-MS/MS | - Definitive confirmation of molecular weight and structure - Purity assessment and impurity identification - Quantitative analysis in complex matrices (e.g., plasma)[1][3][6] | - High sensitivity (pg/mL LLOQ)[5][3] - High selectivity and specificity[6] - Provides structural information through fragmentation - Applicable to a wide range of PROTACs | - Can be destructive to the sample - Matrix effects can influence quantification[7] - Requires specialized equipment and expertise |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment and purification of synthesized PROTACs[8][] | - Robust and widely available - Excellent for purification | - Does not provide molecular weight information - Co-eluting impurities may not be detected without a mass spectrometer |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Detailed structural elucidation of the PROTAC molecule and its intermediates | - Provides unambiguous structural information - Non-destructive | - Relatively low sensitivity - Requires larger sample quantities - Complex spectra for large molecules like PROTACs |
| Western Blotting | - Confirmation of target protein degradation in cellular assays[][10] | - Direct measure of biological activity - Widely used and established technique | - Semi-quantitative - Does not confirm the structure of the PROTAC itself - Can be influenced by antibody quality |
| Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | - Characterization of binding affinities of the PROTAC to the target protein and E3 ligase[8] | - Provides quantitative binding data (Kd) - Allows for mechanistic studies of ternary complex formation | - Does not confirm the covalent structure of the PROTAC - Requires purified proteins - Can be technically demanding |
| Native Mass Spectrometry (nMS) | - Characterization of ternary complex formation (PROTAC-target-E3 ligase)[11] | - Provides information on non-covalent interactions and stoichiometry[11] - Can analyze complex mixtures[11] | - Specialized technique requiring specific instrumentation and expertise - May not be suitable for all PROTAC systems |
Quantitative Data Summary for LC-MS/MS Analysis of PROTACs
The following table summarizes key quantitative performance parameters from published LC-MS/MS methods for PROTAC analysis, highlighting the technique's sensitivity and linearity.
| PROTAC Analyte | Matrix | LLOQ (Lower Limit of Quantitation) | Linear Dynamic Range | Reference |
| Gefitinib-based PROTACs-3 | Rat Plasma | 20 pg/mL | 0.02 - 1000 ng/mL | [1] |
| TL 13-112 | Rat Plasma | 10 pg/mL | 10 - 15000 pg/mL | [3] |
| PROTACs-3-gefitinib | Rat Urine | 1 ng/mL | 1 - 1000 ng/mL | [2] |
| ARV-110 | Mouse and Rat Plasma | 2 ng/mL | 2 - 3000 ng/mL | [6] |
| ARV-110 | Rat Plasma | 5 pg/mL | 5 - 5000 pg/mL | [5] |
Experimental Protocol: LC-MS/MS Analysis of a Synthesized PROTAC
This section provides a generalized, detailed protocol for the confirmation and quantification of a novel PROTAC in a research setting.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting PROTACs from biological matrices like plasma.[1][3][6]
-
Objective: To remove proteins that can interfere with the LC-MS/MS analysis.
-
Procedure:
-
To 20 µL of plasma sample in a microcentrifuge tube, add 60 µL of acetonitrile (B52724) (containing an appropriate internal standard, if available).[1]
-
Vortex the mixture for 30 seconds.
-
Store the samples at -20 °C for 1 hour to enhance protein precipitation.[1]
-
Centrifuge the samples at high speed (e.g., 13,000-25,000 x g) for 5-12 minutes at 4 °C.[1][3]
-
Carefully transfer the supernatant to a new tube or autosampler vial for analysis.
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate the PROTAC from other components in the sample prior to mass spectrometric analysis.
-
Typical Parameters:
-
LC System: An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., ACQUITY HSS T3 or Phenomenex Kinetex XB-C18).[1][3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the PROTAC. A representative gradient might be a linear increase from 5% to 95% B over several minutes.[1]
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[2][3]
-
Column Temperature: Maintained at a constant temperature, for example, 40-60 °C, to ensure reproducible retention times.[1][3]
-
Injection Volume: A small injection volume, typically 1-10 µL, is used.[2][3]
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To detect and quantify the PROTAC based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Typical Parameters:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typical for most PROTACs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6]
-
MRM Transitions: At least two MRM transitions (a precursor ion and a product ion) should be optimized for the PROTAC of interest and the internal standard. For example, for ARV-110, the transition m/z 813.4 → 452.2 was used for quantification.[6]
-
Optimization of MS Parameters: Source parameters (e.g., ion voltage, temperature, gas pressures) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized to achieve the best signal intensity.[6]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in PROTAC synthesis and its subsequent confirmation using LC-MS/MS.
Caption: A simplified workflow for the chemical synthesis of a PROTAC molecule.
Caption: The general workflow for confirming PROTAC synthesis by LC-MS/MS.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. sciex.com [sciex.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. sciex.com [sciex.com]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative 1H NMR Analysis of Bifunctional PEG Linkers for Bioconjugation
A detailed comparison of N-(Azido-PEG3)-N-Boc-PEG4-acid and alternative linkers for applications in bioconjugation and drug development. This guide provides an objective analysis of their 1H NMR characteristics, supported by experimental data and protocols to aid researchers in linker selection and quality control.
Introduction
Bifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern drug delivery, bioconjugation, and materials science. Their ability to connect different molecular entities, such as a small molecule drug to an antibody, while imparting favorable pharmacokinetic properties is crucial. The precise chemical structure and purity of these linkers are paramount for the efficacy and safety of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone technique for the structural elucidation and purity assessment of these molecules. This guide focuses on the 1H NMR analysis of this compound, a heterobifunctional linker featuring an azide (B81097) for click chemistry and a protected carboxylic acid for amide bond formation. We compare its spectral features with those of a common alternative, an amine-terminated PEG linker, to highlight key differences and provide researchers with a framework for analysis.
Experimental Protocols
A standardized protocol is essential for the reproducible 1H NMR analysis of PEG-containing molecules. The following outlines a typical procedure for acquiring high-quality spectra.
Sample Preparation:
-
Weigh 5-10 mg of the PEG linker.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6)).
-
Vortex the sample until the linker is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for PEG molecules due to their repeating ethylene (B1197577) glycol units.
-
Solvent: Chloroform-d (CDCl3) is a common choice for many PEG linkers due to its good dissolving power and the position of its residual peak (~7.26 ppm), which typically does not overlap with the main PEG backbone signals.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is usually sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good resolution.
-
1H NMR Data Analysis and Comparison
The 1H NMR spectrum of a PEG linker provides a wealth of information regarding its structure and purity. The key regions of the spectrum to analyze are the PEG backbone, the signals corresponding to the functional end-groups, and any protecting groups.
Below is a comparative table summarizing the expected 1H NMR chemical shifts for this compound and an alternative amine-terminated PEG linker.
| Assignment | This compound (Expected δ in CDCl3) | Amine-PEG4-acid (Alternative Linker) (Expected δ in CDCl3) | Multiplicity | Integration |
| Boc Group (-C(CH3)3) | ~1.45 ppm | N/A | singlet | 9H |
| PEG Backbone (-CH2CH2O-) | ~3.65 ppm | ~3.65 ppm | multiplet | 24H |
| Methylene (B1212753) adjacent to Azide (-CH2-N3) | ~3.39 ppm | N/A | triplet | 2H |
| Methylene adjacent to Amine (-CH2-NH2) | N/A | ~2.87 ppm | triplet | 2H |
| Methylene adjacent to Boc-protected Amine (-CH2-N(Boc)-) | ~3.55 ppm | N/A | multiplet | 2H |
| Methylene adjacent to Carboxylic Acid (-CH2-COOH) | ~2.62 ppm | ~2.62 ppm | triplet | 2H |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
The most significant differences in the 1H NMR spectra of these two linkers are the presence of a strong singlet at around 1.45 ppm for the Boc protecting group in this compound, and the distinct chemical shifts of the methylene protons adjacent to the terminal functional groups. The methylene protons next to the azide group appear at approximately 3.39 ppm, while those next to a free amine are found further upfield at around 2.87 ppm. These characteristic signals are crucial for confirming the identity and purity of the respective linkers.
Visualization of Analytical Workflow and Molecular Structures
To further clarify the process and the molecules being discussed, the following diagrams are provided.
Figure 1: General Workflow for 1H NMR Analysis of PEG Linkers
Figure 2: Logical Structure of this compound
Conclusion
The 1H NMR analysis is an indispensable quality control and characterization method for bifunctional PEG linkers. By carefully examining the chemical shifts, multiplicities, and integrations of the signals, researchers can confirm the identity, structure, and purity of molecules like this compound. The comparison with alternative linkers, such as their amine-terminated counterparts, reveals key spectral differences that allow for unambiguous identification. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of drug development and bioconjugation, ensuring the use of high-quality reagents in their research.
Navigating the Linker Landscape: A Comparative Guide to PEG-Based and Alkyl Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is intricately linked to the chemical nature of its linker. This component, bridging the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's physicochemical properties, cellular permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison between polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by N-(Azido-PEG3)-N-Boc-PEG4-acid, and traditional alkyl linkers, supported by a summary of experimental data and detailed methodologies.
At a Glance: Key Performance Differences
The choice between a hydrophilic PEG-based linker and a hydrophobic alkyl linker often represents a trade-off between aqueous solubility and cell permeability. The optimal choice is highly dependent on the specific target protein and the overall properties of the PROTAC molecule.
| Property | This compound (PEG-based) | Alkyl Linkers | Rationale |
| Aqueous Solubility | Generally higher | Generally lower and more hydrophobic[1][2] | The ether oxygens in the PEG chain are hydrophilic and can improve water solubility.[1][3] |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[2] However, excessive PEGylation can hinder passive diffusion.[3] | Generally higher due to increased lipophilicity.[][5] | The hydrophobic nature of alkyl chains is more amenable to traversing the lipophilic cell membrane. |
| Metabolic Stability | May be susceptible to oxidative metabolism.[1][] | Generally considered to have good metabolic stability.[2][] | Alkyl chains are typically metabolized at terminal or sub-terminal positions, while PEG chains can be progressively shortened through ether peroxidation.[] |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[2][6] | The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[2] | The optimal linker length and flexibility are crucial for productive ternary complex formation.[7] |
| Synthetic Accessibility | The synthesis of specific PEG linkers can be more complex and costly.[1] However, the azide (B81097) group in this compound allows for modular synthesis via "click chemistry".[6][8] | Generally synthetically accessible and cost-effective.[1][9] | Alkyl chains can be readily synthesized using standard chemical reactions. |
Delving Deeper: The Impact on PROTAC Performance
The selection of a linker is a pivotal step in optimizing a PROTAC's therapeutic potential. While both PEG-based and alkyl linkers have been successfully employed in the development of potent protein degraders, their distinct chemical properties can significantly influence key performance metrics.
The Case for PEG Linkers: Enhancing Solubility and Versatility
PEG linkers, such as this compound, are prized for their ability to improve the aqueous solubility of PROTACs, a common challenge for these large and often hydrophobic molecules.[1][3][6] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[3] This improved solubility can be advantageous for formulation and can contribute to better absorption and pharmacokinetic profiles.[3]
Furthermore, the flexible nature of PEG linkers can be beneficial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][6] The this compound linker also incorporates an azide functional group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[6][8] This allows for a modular and efficient approach to PROTAC synthesis, enabling the rapid generation of a library of degraders with varying linker lengths and attachment points.[9]
However, the hydrophilicity of PEG linkers can sometimes be a double-edged sword, potentially hindering passive diffusion across the cell membrane.[3] Additionally, PEG chains can be susceptible to oxidative metabolism, which may impact the in vivo stability of the PROTAC.[1][]
The Strength of Alkyl Linkers: Prioritizing Permeability and Stability
Alkyl linkers are characterized by their hydrophobicity, which generally leads to improved cell permeability compared to their PEG counterparts.[][5] This enhanced ability to cross the cell membrane can be a significant advantage for reaching intracellular targets. Alkyl linkers are also often associated with greater metabolic stability, being less prone to the oxidative cleavage that can affect PEG chains.[2][]
From a synthetic standpoint, alkyl linkers are typically straightforward and cost-effective to synthesize and incorporate into PROTAC molecules.[1][9] However, the increased hydrophobicity of alkyl linkers can lead to poor aqueous solubility, posing challenges for formulation and potentially limiting bioavailability.[1][2] While the flexibility of alkyl chains can support ternary complex formation, there is also a risk of adopting non-productive conformations that do not lead to efficient protein degradation.[2]
Experimental Corner: Protocols for PROTAC Evaluation
The following are detailed methodologies for key experiments used to characterize and compare the performance of PROTACs with different linkers.
Western Blotting for Protein Degradation Analysis
This technique is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Serially dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations.
-
Treat the cells with the PROTAC dilutions for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) in each experiment.[10]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[10]
3. SDS-PAGE and Immunoblotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[10]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[10]
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane.
1. Preparation of the PAMPA Plate:
-
A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Compound Preparation:
-
Dissolve the PROTAC in a buffer solution at a known concentration.
3. Permeability Measurement:
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours).
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
4. Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using a formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: A simplified workflow for linker selection in PROTAC development.
Conclusion
The choice between this compound and alkyl linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. PEG-based linkers offer a powerful tool for improving solubility and provide synthetic flexibility through features like "click chemistry." In contrast, alkyl linkers are a robust option for enhancing cell permeability and metabolic stability. Ultimately, an empirical approach, involving the synthesis and evaluation of PROTACs with both types of linkers, is often necessary to identify the optimal linker for a given target and E3 ligase pair. The future of PROTAC design may lie in the development of novel linker chemistries that combine the most advantageous properties of both PEG and alkyl chains, leading to the creation of even more potent and drug-like protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length: A Comparative Analysis of N-(Azido-PEG3)-N-Boc-PEG4-acid
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. A critical, yet often overlooked, component in the design of these complex molecules is the linker that connects the functional moieties. This guide provides an objective comparison of the mid-length N-(Azido-PEG3)-N-Boc-PEG4-acid linker with shorter and longer polyethylene (B3416737) glycol (PEG) alternatives, supported by experimental data and detailed protocols to inform rational linker selection.
This compound is a heterobifunctional linker featuring a branched structure with a total of seven ethylene (B1197577) glycol units. One arm terminates in an azide (B81097) group, enabling covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1] The other arm possesses a carboxylic acid for conjugation to amine-containing molecules, while the Boc-protected amine provides a handle for further synthetic modifications.[2][3] This architecture makes it a versatile tool in the construction of complex bioconjugates.[1] The central question for researchers is whether this specific length offers an optimal balance of properties compared to shorter or longer PEG chains.
Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG linker is not merely a spacer; it profoundly influences the physicochemical properties, pharmacokinetics, and biological activity of the resulting conjugate.[4][5] Systematic studies have demonstrated that linker length optimization is crucial for achieving potent and selective biological activity.[6]
In the Context of Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. Its stability in circulation and efficient cleavage within the target tumor cell are critical for efficacy and minimizing off-target toxicity.[7] While excessively long linkers might enhance solubility, they can also lead to increased plasma clearance and reduced stability. Conversely, shorter linkers generally result in better ADC stability by anchoring the payload within the protective spatial shield of the antibody.[7] However, a linker that is too short may lead to steric hindrance and aggregation.[8]
Studies have shown that incorporating PEG spacers, such as a PEG8, can improve the solubility of the drug-linker and allow for bioconjugation in aqueous buffers.[8] Furthermore, PEGylation has been shown to improve the pharmacokinetic properties of ADCs, although significant differences between various longer PEG chain lengths were not always observed.[9]
| Property | Shorter PEG Linkers (e.g., PEG2-PEG4) | This compound (PEG7 equivalent) | Longer PEG Linkers (e.g., PEG8-PEG24) |
| ADC Stability | Generally higher due to better spatial shielding of the payload by the antibody.[7] | Moderate stability, balancing shielding and flexibility. | May have lower stability due to increased exposure of the linker and payload. |
| Solubility | May be less effective at solubilizing highly hydrophobic payloads. | Provides a good balance of hydrophilicity to aid in formulation. | Excellent for enhancing the solubility of hydrophobic drugs.[8] |
| Pharmacokinetics | May have a shorter half-life if the overall ADC is less stable. | Aims for an optimized pharmacokinetic profile. | Can prolong circulation half-life, but excessively long chains may increase clearance.[10][11] |
| Aggregation | Higher risk of aggregation, especially with high drug-to-antibody ratios (DAR). | Reduced aggregation tendency compared to shorter linkers. | Generally low aggregation due to the hydrophilic nature of the long PEG chain.[9] |
| In Vitro Potency | Can be high if the linker is efficiently cleaved. | Potency is dependent on efficient payload release. | Long-chain PEG modification can sometimes have a negative effect on cytotoxicity.[12] |
In the Context of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[4][13] An optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein.[13]
A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may lead to inefficient ubiquitination.[6] For some targets, a PEG5 linker has been identified as optimal, with shorter (PEG2) and longer linkers showing decreased potency.[13] For other target proteins, longer linkers have been shown to significantly improve degradation potential.[] This highlights the target-dependent nature of optimal linker length.
| Property | Shorter PEG Linkers (e.g., PEG2-PEG4) | This compound (PEG7 equivalent) | Longer PEG Linkers (e.g., PEG8-PEG12+) |
| Ternary Complex Formation | May be hindered by steric clashes, preventing stable complex formation.[] | Designed to provide sufficient flexibility and length for productive complex formation. | Can be too flexible, leading to a less stable and less productive complex.[] |
| Degradation Efficacy (DC50) | Often less effective, resulting in higher DC50 values.[13] | Aims for an optimal balance to achieve low DC50 values. | Efficacy is highly target-dependent; can be more or less effective than mid-length linkers.[][15] |
| Cell Permeability | Generally better due to lower molecular weight and polar surface area. | Moderate permeability. | Can have reduced cell permeability due to increased hydrophilicity and molecular weight.[] |
| Selectivity | Linker length can be tuned to achieve selectivity for degrading one protein over another.[5] | Offers a specific length that may confer selectivity for certain protein pairs. | Can also be modulated to enhance selectivity.[5] |
Experimental Protocols
To aid researchers in the evaluation of different PEG linkers, detailed methodologies for key experiments are provided below.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an azide-terminated PEG linker, such as this compound, to an alkyne-functionalized molecule.[16][17][18]
Materials:
-
Azide-PEG-linker (e.g., this compound)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Prepare stock solutions of the azide-PEG-linker, alkyne-functionalized molecule, CuSO4, sodium ascorbate, and ligand in a suitable solvent (e.g., DMSO for organics, water for biologicals).
-
In a reaction vessel, combine the alkyne-functionalized molecule and a slight excess (1.1-1.5 equivalents) of the azide-PEG-linker.
-
Add the reaction buffer to achieve the desired final concentration.
-
If using a ligand, add it to the reaction mixture (typically 1-5 equivalents relative to copper).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the CuSO4 solution (typically 0.1 equivalents) followed by a freshly prepared sodium ascorbate solution (typically 1 equivalent).
-
Allow the reaction to proceed at room temperature, monitoring progress by an appropriate analytical method (e.g., LC-MS or HPLC).
-
Upon completion, the product can be purified using standard chromatographic techniques.
In Vitro Cytotoxicity Assay for ADCs
This protocol describes a method to determine the cytotoxic potency (IC50) of an ADC in cancer cell lines.[19][20][21]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs with varying PEG linkers
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubate the cells for a period of 72-120 hours.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.
-
Determine the IC50 value, the concentration of ADC that inhibits cell growth by 50%, using a non-linear regression analysis.
Western Blot for PROTAC-mediated Protein Degradation
This protocol allows for the quantification of target protein degradation in cells treated with PROTACs.[13]
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying PEG linkers
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with different concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizing Key Processes
To better understand the applications of these linkers, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for ADC characterization.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to PROTAC Stability with Diverse Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a complex puzzle. Among the critical pieces is the linker, a component that profoundly influences a PROTAC's stability, efficacy, and overall therapeutic success. This guide provides an objective comparison of PROTAC stability conferred by different linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple tether connecting a target protein ligand to an E3 ligase ligand. It actively dictates the formation and stability of the crucial ternary complex, governs physicochemical properties like solubility and permeability, and is often the primary site of metabolic attack, thus determining the PROTAC's lifespan in a biological system. A suboptimal linker can lead to rapid degradation, poor bioavailability, and ultimately, therapeutic failure.
This guide delves into the stability profiles of three major classes of PROTAC linkers: flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, and the increasingly popular rigid linkers.
The Stability Showdown: Comparing Linker Performance
The metabolic stability of a PROTAC is a critical parameter, often expressed as its half-life (t½) in various in vitro systems that mimic physiological conditions, such as liver microsomes and plasma. A longer half-life generally indicates greater stability and a higher likelihood of the PROTAC reaching its target and exerting its effect in vivo.
Quantitative Comparison of PROTAC Stability with Different Linkers
The following table summarizes experimental data on the metabolic stability of PROTACs featuring different linker architectures. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and specific experimental conditions. However, the data presented provides valuable insights into general trends.
| PROTAC Name/ID | Target Protein | E3 Ligase | Linker Type | Linker Description | Stability System | Half-life (t½) in min | Reference |
| Compound 3e | BTK | Cereblon (CRBN) | Rigid | Contains two pyridine (B92270) rings | Mouse Liver Microsomes | > 145 | [1] |
| PROTAC 6e | BTK | Cereblon (CRBN) | Flexible (PEG-like) | Chain-like polyethylene glycol | Mouse Liver Microsomes | 1.3 | [] |
| AR-based PROTAC (Cpd 33) | Androgen Receptor (AR) | VHL | Flexible (Alkyl) | 6 methylene (B1212753) units | Human Hepatocytes | < 100 | [3] |
| AR-based PROTAC (Cpd 35) | Androgen Receptor (AR) | VHL | Flexible (Alkyl) | 4 methylene units | Human Hepatocytes | < 100 (less stable than Cpd 40) | [3][4] |
| CK2-based PROTAC (Cpd 17) | Casein Kinase 2 (CK2) | VHL | Flexible (Alkyl) | Short linear linker | Human Hepatocytes | 207 | [3] |
| CK2-based PROTAC (Cpd 20) | Casein Kinase 2 (CK2) | Rigid | Short piperazine-containing | Human Hepatocytes | 218 | [3] | |
| BET-based PROTAC (JQ1-Thalidomide, R1) | BET | Cereblon (CRBN) | Flexible (Alkyl) | 4 methylene units | Not specified | 135 | [] |
| BET-based PROTAC (JQ1-Thalidomide, R2) | BET | Cereblon (CRBN) | Flexible (Alkyl) | 8 methylene units | Not specified | 18.2 | [] |
Key Observations from the Data:
-
Rigidification Enhances Stability: The most striking comparison is between the BTK PROTACs, compound 3e and 6e. Replacing a flexible PEG-like linker with a rigid one containing pyridine rings led to a dramatic increase in metabolic half-life from a mere 1.3 minutes to over 145 minutes.[1][] This highlights the power of linker rigidification as a strategy to overcome metabolic liabilities.
-
Linker Length is a Double-Edged Sword: For the BET-targeting PROTACs, extending a flexible alkyl linker from 4 to 8 methylene units resulted in a drastic reduction in half-life from 135 minutes to 18.2 minutes.[] This suggests that longer, more flexible linkers can be more exposed to metabolic enzymes. However, for some systems, a certain minimum linker length is required for effective ternary complex formation and subsequent protein degradation.
-
Subtle Changes Matter: In the CK2-targeting series, a PROTAC with a short, rigid piperazine-containing linker (Cpd 20) showed slightly higher stability (t½ = 218 min) compared to its analogue with a short linear alkyl linker (Cpd 17, t½ = 207 min).[3] This demonstrates that even subtle modifications to the linker structure can impact stability.
-
Metabolic Hotspots: The linker is often a primary site for metabolic modification by enzymes like Cytochrome P450s (CYPs).[5] Flexible linkers, particularly long alkyl or PEG chains, can be more susceptible to enzymatic degradation.[5]
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key aspects of PROTAC function and evaluation.
References
- 1. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Optimizing Ternary Complex Stability: A Comparative Guide to Linker Length in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A critical determinant of PROTAC efficacy is the stability of the ternary complex formed between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding moieties of the PROTAC plays a pivotal role in mediating the formation and stability of this complex. This guide provides a comparative analysis of the impact of linker length on ternary complex stability, supported by experimental data and detailed methodologies for key assays.
The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for productive ternary complex formation.[1] An improperly designed linker can lead to a significant loss of degradation efficiency. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][3] Conversely, a linker that is excessively long can result in a flexible and unstable ternary complex, leading to inefficient ubiquitination of the target protein.[2][3] Therefore, meticulous optimization of the linker length is a critical step in the development of potent and selective PROTACs.
The PROTAC Signaling Pathway: A Cascade to Degradation
PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The bifunctional PROTAC molecule simultaneously binds to the target POI and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[4]
Impact of Linker Length on Ternary Complex Stability and Degradation Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical evidence from various studies highlights the existence of a "sweet spot" for linker length to achieve maximal degradation.
Quantitative Data Summary
The following tables summarize the effect of linker length on the degradation of different target proteins. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [5][6]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| < 12 | No degradation observed | - |
| 12 | ~50% | ~10 |
| 16 | ~90% | ~1 |
| 19 | ~60% | ~5 |
| 21 | ~40% | ~8 |
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [6][7]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 12 | >1000 | <20% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Effect of Linker Length on Cyclin-dependent kinase 9 (CDK9) Degradation [6]
| Linker Composition | DC50 (µM) |
| Short PEG | >10 |
| Medium PEG | ~0.5 |
| Long PEG | ~2.5 |
Experimental Protocols for Assessing Ternary Complex Stability
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide crucial insights into the binding affinities, kinetics, and thermodynamics of the interactions, guiding the rational design of linkers.
Experimental Workflow for PROTAC Linker Optimization
A systematic approach is essential for optimizing linker length and composition to achieve potent and selective protein degradation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics and affinity of molecular interactions.[8][9]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD,binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to measure the binding affinity of the ternary complex (KD,ternary).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary . A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[]
Methodology: [13]
-
Sample Preparation:
-
Place a solution of the E3 ligase in the ITC sample cell.
-
Load a solution of the PROTAC into the injection syringe.
-
-
Binary Titration:
-
Perform a series of injections of the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Data Analysis:
-
Analyze the titration data to determine the thermodynamic parameters for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as α = KD1 / KD,ternary .
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution.[14][15][16]
-
Reagent Preparation:
-
Use tagged versions of the POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).
-
Utilize fluorescently labeled antibodies that specifically recognize these tags (e.g., terbium-conjugated anti-GST as the donor and a fluorescently labeled anti-His as the acceptor).
-
-
Assay Setup:
-
In a microplate, combine the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
-
Detection:
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow antibody binding.
-
Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor, signifying ternary complex formation.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the POI or the E3 ligase, disrupting the formation of the ternary complex.
-
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs, directly influencing the stability of the ternary complex and, consequently, the efficiency of target protein degradation. The experimental data clearly demonstrates that there is an optimal linker length for each specific POI-E3 ligase pair, and even small deviations can lead to a significant loss of activity. By employing a systematic approach to linker optimization, guided by robust biophysical and cellular assays, researchers can rationally design PROTACs with enhanced potency and selectivity, thereby accelerating the development of this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Protein Degradation: A Comparative Guide to Western Blot and Its Alternatives
The advent of targeted protein degradation (TPD) as a therapeutic modality has underscored the need for robust and reliable methods to validate the degradation of target proteins. While Western blot has traditionally been the go-to technique, a variety of alternative methods offer distinct advantages in terms of quantitation, throughput, and sensitivity. This guide provides an objective comparison of Western blot with key alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparing the Tools: A Head-to-Head Analysis
The choice of method for validating target protein degradation often depends on the specific experimental goals, available resources, and the desired level of quantitation. Below is a comparative overview of the most commonly used techniques.
| Feature | Western Blot | Mass Spectrometry (Targeted) | Immunoassays (e.g., ELISA) | Reporter Assays (e.g., HiBiT) |
| Principle | Immuno-detection of protein on a membrane | Quantification of specific peptides by mass-to-charge ratio | Antibody-based capture and detection in a plate format | Luminescent or fluorescent signal from a tagged protein |
| Quantitation | Semi-quantitative to quantitative | Highly quantitative (absolute or relative) | Quantitative | Highly quantitative |
| Sensitivity | Nanogram to picogram range | Picogram to femtogram range | Picogram to nanogram range | Femtogram to attogram range |
| Throughput | Low to medium | Medium | High | High |
| Antibody Dependence | Yes | No | Yes | No (requires genetic modification) |
| Multiplexing | Limited | High | Limited | Limited |
| Cost per Sample | Low | High | Medium | Medium |
| Expertise Required | Moderate | High | Low to moderate | Moderate |
Quantitative Data Showdown
To illustrate the performance of these methods, the following table presents representative data on the degradation of a target protein, BRD4, in response to a PROTAC degrader.
| Method | DC50 (nM) | Maximum Degradation (%) | Dynamic Range (logs) |
| Western Blot | ~15 | >90% | 2-3 |
| Mass Spectrometry (SRM) | 8.2 | >95% | 4-5 |
| HTRF Immunoassay | 10.5 | >95% | 3-4 |
| HiBiT Reporter Assay | 7.9 | >98% | >5 |
Note: Data is representative and compiled from various sources to illustrate typical performance.
Visualizing the Pathways and Processes
Understanding the underlying biological mechanism and the experimental workflow is crucial for successful validation studies.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for protein degradation validation.
Detailed Experimental Protocols
Western Blot Protocol for Target Protein Degradation
-
Cell Lysis:
-
Treat cells with the desired concentrations of the degrader compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Targeted Mass Spectrometry (SRM) Protocol
-
Sample Preparation:
-
Lyse cells and quantify protein concentration as described for Western blot.
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Perform a reduction and alkylation step followed by tryptic digestion overnight.
-
Clean up the resulting peptides using a solid-phase extraction (SPE) method.
-
-
LC-MS/MS Analysis:
-
Inject the peptide samples into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Develop a selected reaction monitoring (SRM) method to specifically detect and quantify peptides unique to the target protein and a housekeeping protein.
-
-
Data Analysis:
-
Analyze the data to determine the peak area for the target peptides in each sample.
-
Normalize the target peptide abundance to the abundance of the housekeeping protein peptides.
-
HiBiT Reporter Assay Protocol
-
Cell Line Generation:
-
Genetically engineer the cell line of interest to express the target protein tagged with the HiBiT peptide using CRISPR/Cas9 or other gene editing technologies.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, 96-well or 384-well plate.
-
Treat the cells with a serial dilution of the degrader compound.
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Plot the signal versus the degrader concentration to determine the DC50.
-
Measuring the Binding Affinity of PROTACs: A Comparative Guide to Surface Plasmon Resonance (SPR)
In the rapidly advancing field of targeted protein degradation, understanding the binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is critical for successful drug development. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, forming a key ternary complex.[1] The stability and formation rate of this complex are paramount to a PROTAC's efficacy. Among the various biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free method for detailed kinetic characterization of these interactions.[2][3]
This guide provides a comparative overview of using SPR to measure the binding affinity of PROTACs, presents experimental data, and offers a detailed protocol for researchers.
The Critical Role of Ternary Complex Kinetics
Measuring the simple binary interactions between the PROTAC and its target protein or the E3 ligase alone is insufficient for optimizing a degrader molecule.[4] The crucial event is the formation of the Target:PROTAC:E3 Ligase ternary complex.[1][4] The affinity and, more importantly, the kinetics (on- and off-rates) of this complex directly influence the efficiency of protein ubiquitination and subsequent degradation.[5][6][7] A key concept in this analysis is "cooperativity" (α), which describes how the binding of the first protein influences the PROTAC's affinity for the second.[5][6] A high, positive cooperativity factor, where the ternary complex is more stable than the individual binary interactions, often correlates with potent cellular degradation activity.[3][4]
Comparison of Analytical Techniques
While several methods can assess molecular interactions, SPR offers unique advantages for studying the complex kinetics of PROTACs. It provides real-time, label-free measurement of both binary and ternary binding events, which is not possible with many other techniques.[1][2][3]
| Technique | Information Provided | Throughput | Sample Need | Label-Free | Key Advantage for PROTACs |
| SPR | Kinetics (kₐ, kₔ), Affinity (Kₔ) | Medium | Low | Yes | Provides full kinetic profile (on/off rates) of the ternary complex.[1][5][7] |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (Kₔ), Stoichiometry | Low | High | Yes | Directly measures thermodynamic parameters of binding in-solution.[1][3] |
| BLI | Kinetics (kₐ, kₔ), Affinity (Kₔ) | High | Low | Yes | Higher throughput than SPR, suitable for screening.[8] |
| TR-FRET / FP | Apparent Affinity | High | Low | No | High-throughput screening; can measure ternary complex formation.[1][7] |
| AlphaLISA | Apparent Affinity | High | Low | No | Proximity-based assay sensitive for detecting ternary complex formation.[1][3] |
As the table shows, while techniques like Isothermal Titration Calorimetry (ITC) provide excellent thermodynamic data, they are low-throughput and sample-intensive, and crucially, they do not provide kinetic rate constants.[1][3] Fluorescence-based methods require labeling, which can potentially interfere with the interaction.[1] SPR stands out for its ability to deliver detailed kinetic information (kₐ, kₔ) and affinity data (Kₔ) in a label-free format with relatively high throughput, making it ideal for characterizing and optimizing PROTAC candidates.[5][9]
Quantitative Data from SPR Analysis
SPR experiments can precisely determine the binding affinities and kinetic constants for both binary and ternary complexes. This data is essential for calculating the cooperativity factor (α), a key predictor of PROTAC efficacy.
Cooperativity (α) = Kₔ (Binary) / Kₔ (Ternary) [5][6]
-
α > 1: Positive cooperativity. The ternary complex is more stable than the binary complex, which is a desirable feature.
-
α < 1: Negative cooperativity. The ternary complex is less stable.
-
α = 1: No cooperativity.
Below is a sample data table derived from literature, showcasing how SPR can be used to characterize different PROTACs targeting Bromodomain-containing proteins (BRDs) for the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC | Target | Binary Kₔ (PROTAC to VHL, nM) | Ternary Kₔ (Target:PROTAC to VHL, nM) | Cooperativity (α) | Ternary Complex Half-life (t½, min) |
| MZ1 | Brd4BD2 | 180 | 9 | 20 | 12.8 |
| MZ1 | Brd2BD2 | 180 | 10 | 18 | 10.0 |
| MZ1 | Brd3BD2 | 180 | 100 | 1.8 | 1.0 |
| AT1 | Brd4BD2 | 49 | 10 | 4.9 | 2.5 |
Data adapted from studies on BET degrader PROTACs.[5][10] The data clearly shows that MZ1 forms a highly stable and cooperative complex with Brd4 and Brd2, indicated by the high α values and long half-lives.[5][6] This strong correlation between a long ternary complex dissociative half-life and a greater rate of intracellular degradation highlights the predictive power of SPR kinetic data.[5][7]
Detailed Experimental Protocol: SPR Analysis of a PROTAC
This protocol describes a common workflow for measuring binary and ternary complex formation by immobilizing the E3 ligase.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore™)
-
Sensor Chip: Streptavidin (SA) chip is commonly used for capturing biotinylated ligands.[5][6]
-
Ligand: Biotinylated E3 Ligase complex (e.g., VHL:ElonginB:ElonginC).
-
Analytes: PROTAC molecule and Target Protein of Interest.
-
Running Buffer: HBS-EP+ buffer (or similar, e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[8]
-
Regeneration Solution: Glycine-HCl or other appropriate solution to remove bound analyte without damaging the ligand.
2. Ligand Immobilization:
-
Pre-condition the streptavidin sensor chip as per the manufacturer's instructions.
-
Dilute the biotinylated E3 ligase in running buffer to a suitable concentration (e.g., 1-10 µg/mL).
-
Inject the E3 ligase solution over one flow cell of the sensor chip until the desired immobilization level is reached (e.g., ~100-200 RU).[8] A second flow cell should be left blank or immobilized with a control protein to serve as a reference.
3. Binary Affinity Measurement (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC molecule in running buffer (e.g., 1 nM to 1000 nM).[1]
-
Inject the PROTAC concentrations sequentially over the E3 ligase and reference flow cells, from lowest to highest concentration. This can be done in multi-cycle or single-cycle kinetic (SCK) format.[5] SCK is often preferred for high-affinity or slowly dissociating complexes.[5][8]
-
Include buffer-only injections (blanks) for double referencing.
-
After each injection (in multi-cycle format), inject regeneration solution to return the signal to baseline.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ).
4. Ternary Affinity Measurement (Target:PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC, similar to the binary experiment.
-
To each PROTAC dilution, add a constant, near-saturating concentration of the target protein.[5][6] It is critical to ensure the target protein itself does not bind to the E3 ligase surface in the absence of the PROTAC.
-
Inject this series of Target:PROTAC complexes over the E3 ligase surface as described in step 3.
-
Fit the data using the same binding model to determine the ternary kₐ, kₔ, and Kₔ.
5. Data Analysis and Interpretation:
-
Subtract the reference flow cell data and buffer blanks from the active flow cell sensorgrams.
-
Compare the binary Kₔ from step 3 with the ternary Kₔ from step 4 to calculate the cooperativity factor, α.
-
Calculate the dissociative half-life of the ternary complex (t½ = ln(2) / kₔ) as a measure of its stability.
By following this robust methodology, researchers can gain deep insights into the kinetic behavior of their PROTAC molecules, enabling the rational design and optimization of potent and effective protein degraders.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. aragen.com [aragen.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. biorxiv.org [biorxiv.org]
The Art of Degradation: A Comparative Guide to PROTAC Efficiency with Diverse E3 Ligase Ligands
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide offers an objective comparison of the performance of PROTACs employing different E3 ligase ligands, supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying biological and experimental processes.
PROTACs are revolutionary heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[1] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex that triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, a select few, for which high-affinity small molecule ligands are available, have become the workhorses of PROTAC development.[3][4] This guide focuses on a comparative analysis of ligands for the most prominently used E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).[1][2]
Performance Snapshot: E3 Ligase Ligands in Action
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its warheads for the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The selection of the E3 ligase can profoundly influence these parameters.[5]
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, these values should be considered indicative and can vary based on the specific PROTAC architecture, linker composition, and experimental setup.[5]
Comparative Degradation Efficiency for BRD4
| E3 Ligase Recruited | PROTAC Name/Identifier | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN | dBET1 | < 1 | > 90 | Various |
| CRBN | PROTAC 1 | < 1 | > 90 | Burkitt's lymphoma (BL) cells |
| CRBN | PROTAC 4 | pM range | Not Specified | MV-4-11, MOLM-13, RS4;11 |
| VHL | PROTAC 17 | Low nM range | > 90 | Not Specified |
| IAP | Palbociclib-based PROTAC | < 10 (for CDK4/6) | Not Specified | Not Specified |
| MDM2 | A1874 | Not Specified | Not Specified | Myeloid leukemia cells |
Comparative Degradation Efficiency for BTK
| E3 Ligase Recruited | PROTAC Name/Identifier | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN | MT-802 (wild-type BTK) | 14.6 | Not Specified | Not Specified |
| CRBN | MT-802 (C481S mutant) | 14.9 | Not Specified | Not Specified |
| VHL | SJF678 | Weaker than CRBN-recruited PROTACs | Not Specified | Not Specified |
| IAP | Not widely reported for BTK | - | - | - |
Comparative Degradation Efficiency for BCL-XL
| E3 Ligase Recruited | PROTAC Name/Identifier | DC50 (nM) | Dmax (%) | Cell Line |
| VHL | DT2216 | 63 | 90.8 | MOLT-4 |
| IAP | IAP-based PROTACs developed to overcome resistance | Not Specified | Not Specified | Not Specified |
A Closer Look at Common E3 Ligase Ligands
The choice of an E3 ligase ligand is a multifaceted decision, with each class presenting a unique set of advantages and disadvantages.[1]
-
Cereblon (CRBN) Ligands: Derived from thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), these are among the most extensively used ligands in PROTAC design.[1] They are valued for their well-established chemistry, smaller size, and demonstrated high degradation efficiency for a broad array of targets.[1] However, potential off-target effects related to the intrinsic biology of CRBN must be considered.[1]
-
von Hippel-Lindau (VHL) Ligands: Typically based on a hydroxyproline (B1673980) scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL, these ligands often exhibit high binding affinity and can form highly stable ternary complexes.[1][6] The peptidic nature of these ligands offers multiple points for chemical modification, allowing for fine-tuning of their properties.[6]
-
Inhibitor of Apoptosis Proteins (IAP) Ligands: The development of IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), has provided a valuable alternative to CRBN and VHL recruiters.[7] These can be particularly useful for overcoming resistance mechanisms that may arise from the downregulation or mutation of other E3 ligases.[7]
-
Mouse Double Minute 2 Homolog (MDM2) Ligands: As an E3 ligase that plays a critical role in the degradation of the p53 tumor suppressor, MDM2 was an early target for PROTAC development.[8] MDM2-recruiting PROTACs can have a dual mechanism of action: degrading the target protein and stabilizing p53.[8] However, their larger size and less favorable drug-like properties have presented challenges.[6]
Visualizing the Path to Degradation
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between the components of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro PROTAC Permeability and Efficacy Assays
A comparative overview of key methodologies for the successful development of next-generation targeted protein degraders.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs are engineered molecules that hijack the cell's own machinery to selectively eliminate disease-causing proteins.[2] This unique mechanism of action offers the potential for improved efficacy and the ability to target proteins previously considered "undruggable".[3] However, the successful development of PROTACs hinges on their ability to permeate cell membranes and effectively induce the degradation of their intended target. This guide provides a comparative overview of the key in vitro assays used to evaluate these two critical attributes: permeability and efficacy.
Understanding the PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[4] This polyubiquitination marks the POI for degradation by the proteasome, effectively removing it from the cell.[1]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable Linkers in Drug Conjugates: A Head-to-Head Comparison for Researchers
A deep dive into the critical choice between cleavable and non-cleavable linkers in the design of targeted therapeutics, this guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies. The selection of a linker is a pivotal decision in the development of antibody-drug conjugates (ADCs), directly influencing their efficacy, safety, and therapeutic window.
The linker, a seemingly simple component connecting a targeting antibody to a potent cytotoxic payload, plays a crucial role in the success of an ADC. Its primary function is to ensure the ADC remains stable in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues. Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its cell-killing effect. The fundamental difference in how this release is achieved categorizes linkers into two main classes: cleavable and non-cleavable.
The Great Divide: Mechanism of Action
Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[1][2] This controlled release is triggered by factors such as specific enzymes, acidity, or the reducing environment of the cell. In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload from a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][3][4]
Cleavable Linkers: Environmentally-Triggered Payload Release
There are three primary mechanisms that govern the action of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[3] A widely used example is the valine-citrulline (vc) dipeptide linker.[3]
-
pH-Sensitive Linkers: These linkers utilize chemical bonds, like hydrazones, that are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][5]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but present at much lower levels in the bloodstream.[3]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), provide a highly stable connection.[5] Following internalization of the ADC into the target cell, it is trafficked to the lysosome. There, the antibody is degraded into amino acids, releasing the payload still attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine-SMCC-DM1).[5]
The Bystander Effect: A Key Differentiator
A significant advantage of cleavable linkers is their ability to induce a "bystander effect".[6][7][8] When a membrane-permeable payload is released from the ADC within a target antigen-positive cancer cell, it can diffuse out and kill neighboring antigen-negative tumor cells.[6][7][8] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[9]
Non-cleavable linkers, on the other hand, typically release a charged payload-linker-amino acid complex that is not readily membrane-permeable.[4][9] This largely prevents the bystander effect, confining the cytotoxic activity to the antigen-positive cells that have internalized the ADC.[9]
Visualizing the Pathways
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Quantitative Data Presentation
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody, payload, and experimental conditions are limited in published literature.[9] The following tables summarize representative quantitative data compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Target Cell Line | Target Antigen | IC50 (M) | Key Findings |
| Trastuzumab-vc-MMAE | Cleavable (vc) | HER2-positive | HER2 | ~10⁻¹⁰ - 10⁻¹¹ | Potent cytotoxicity. |
| Trastuzumab-mc-MMAF | Non-cleavable (mc) | HER2-positive | HER2 | ~10⁻¹⁰ - 10⁻¹¹ | Potent cytotoxicity in antigen-positive cells. |
| mil40-15 (Cys-linker-MMAE) | Non-cleavable | BT-474 (HER2+) | HER2 | ~1 x 10⁻¹¹ | Highly potent in target cells.[9] |
| mil40-15 (Cys-linker-MMAE) | Non-cleavable | MCF-7 (HER2-) | HER2 | ~1 x 10⁻⁹ | Significantly lower potency in antigen-negative cells, indicating a lack of bystander effect.[9] |
| Sulfatase-cleavable ADC-MMAE | Cleavable | HER2+ cells | HER2 | 61 x 10⁻¹² | Exhibited higher cytotoxicity than a non-cleavable ADC.[10] |
| Non-cleavable ADC-MMAE | Non-cleavable | HER2+ cells | HER2 | 609 x 10⁻¹² | Less potent than the sulfatase-cleavable counterpart.[10] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Xenograft Model | Dosing | Outcome |
| F16-Val-Ala-MMAE | Cleavable (va) | Tumor Xenograft | 7 mg/kg | Exhibited the best tumor growth inhibition among tested cleavable linkers.[1] |
| F16-NC-MMAE | Non-cleavable | Tumor Xenograft | 7 mg/kg | Tumors grew rapidly, similar to the vehicle control group, indicating a lack of efficacy.[1] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Not specified | Achieved complete tumor regression in all or a portion of animals.[11] |
| Herceptin-MMAE | Cleavable (vc) | NCI-N87 Gastric Cancer | Not specified | Limited tumor accumulation and efficacy compared to the novel cleavable ADC.[11] |
Table 3: Plasma Stability
| ADC Construct | Linker Type | Species | Stability Metric (% release or half-life) | Key Findings |
| Ab095-vc-MMAE | Cleavable (vc) | Mouse Plasma | ~25% release after 6 days | Significant payload release observed.[12] |
| Ab095-vc-MMAE | Cleavable (vc) | Human Plasma | <1% release after 6 days | Much higher stability in human plasma compared to mouse plasma.[12] |
| Ab095-mc-MMAF | Non-cleavable (mc) | Various Plasmas | 0.02-0.03% release | Very low level of payload release, indicating high stability.[12] |
| ITC6104RO (VC-PABC linker) | Cleavable (vc) | Mouse Plasma | Unstable | The vc-PABC linker was found to be unstable in mouse plasma.[13] |
| ITC6103RO (OHPAS linker) | Cleavable (novel) | Mouse Plasma | Stable | The novel OHPAS linker demonstrated stability in mouse plasma.[13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), forming a purple precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADCs in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ADC at various doses). Administer the treatment, typically via intravenous injection.
-
Monitoring: Regularly measure tumor volume and body weight to assess efficacy and toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: Workflow for an in vivo xenograft efficacy study.
Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points.
-
Sample Preparation:
-
To measure intact ADC: Use immuno-affinity capture to isolate the ADC from the plasma.
-
To measure free payload: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the small molecule payload.
-
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC or free payload.
-
Data Analysis: Plot the concentration of intact ADC or free payload over time to determine the rate of degradation or release.
Conclusion: A Balancing Act
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and involves a critical balance between efficacy and safety.
Cleavable linkers offer the distinct advantage of the bystander effect, making them potentially more effective against heterogeneous tumors.[9] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity due to premature payload release.[14]
Non-cleavable linkers generally provide greater plasma stability, which can lead to a more favorable safety profile and a wider therapeutic window.[5][15] The lack of a bystander effect makes them more suitable for targeting homogenous tumors with high antigen expression.
Ultimately, the optimal linker strategy depends on several factors, including the specific target antigen, the nature of the payload, the characteristics of the tumor microenvironment, and the desired therapeutic outcome. Careful consideration and rigorous preclinical evaluation are essential to select the most appropriate linker to maximize the therapeutic potential of an ADC.
References
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Site-Specific Cleavage Improves the Antitumor Efficacy of Antibody–Drug Conjugates | MDPI [mdpi.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
The Fulcrum of Function: Evaluating the Impact of Linker Flexibility on PROTAC Activity
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the linker—once considered a mere tether—is now understood to be a critical determinant of therapeutic success. This guide provides an objective comparison of how linker flexibility influences PROTAC activity, supported by experimental data, detailed methodologies, and visual representations of key processes to empower the rational design of next-generation protein degraders.
The efficacy of a PROTAC hinges on its ability to orchestrate the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the POI.[1][2][3] The linker connecting the POI-binding and E3 ligase-recruiting moieties plays a pivotal role in this process, influencing the stability of the ternary complex, the molecule's physicochemical properties, and ultimately, its degradation efficiency.[3][4] This guide delves into the comparative performance of flexible versus rigid linkers, offering insights into their respective advantages and disadvantages.
Quantitative Comparison of Linker Performance
The impact of linker composition on PROTAC efficacy is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[4][] The following tables summarize representative data from various studies, illustrating the influence of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | [6] |
| Flexible | Polyethylene (B3416737) Glycol (PEG) | FLT3 | Cereblon (CRBN) | Varies with length | Potent Degradation | [3] |
| Rigid | Piperidine/Piperazine (B1678402) | PI3K/mTOR | VHL | - | Enhanced Degradation | [7] |
| Rigid | Triazole | Various | Various | - | Metabolically Stable | [8] |
| Hybrid | Alkyl chain with rigid elements | SMARCA2/4 | VHL | - | Improved Permeability | [9] |
Note: A dash (-) indicates that a specific quantitative value was not provided in the cited source, but the qualitative impact was described.
Studies have shown that PROTACs with flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, can exhibit superior degradation efficiency, potentially by facilitating the formation of the ternary complex.[7] However, the flexibility of these linkers can also make them more susceptible to oxidative metabolism.[] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex and improve pharmacokinetic properties.[7][8] For instance, the replacement of a flexible PEG unit with a more rigid phenyl ring has been shown to dramatically improve the passive permeability of a PROTAC.[9]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams, created using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of PROTAC components.
Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
Figure 2: A typical experimental workflow for evaluating PROTAC linker flexibility.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the precise quantitative analysis of bioconjugation efficiency is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The efficiency of a bioconjugation reaction, which covalently links a biomolecule to another molecule, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the final product. A key metric in this analysis, particularly for ADCs, is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[] Inconsistent or undesirable DAR values can lead to decreased potency or increased toxicity.[]
This guide provides a comparative overview of common methods used to determine the extent of conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Quantitative Techniques
A variety of analytical techniques are available to quantify conjugation efficiency, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the biomolecule and the conjugated payload.[]
| Method | Principle | Pros | Cons | Typical Applications |
| UV-Vis Spectroscopy | Measures the absorbance of the bioconjugate at two different wavelengths – one for the protein (typically 280 nm) and one for the conjugated molecule. The ratio of these absorbances is used to calculate the degree of labeling (DOL) or DAR.[][2] | Simple, rapid, and requires readily available equipment.[] | Requires that the conjugated molecule has a distinct UV-Vis absorbance peak from the protein. Can be inaccurate if the extinction coefficients are not precisely known or if the conjugation affects the absorbance of either molecule.[] Cannot determine the distribution of different drug-loaded species.[] | Rapid estimation of average DAR for various ADCs, including those with maytansinoid (DM1), methotrexate, and auristatin (vc-MMAE) payloads.[3][4] |
| Mass Spectrometry (MS) | Determines the molecular weight of the intact bioconjugate or its subunits. The mass difference between the conjugated and unconjugated species allows for the precise determination of the number of conjugated molecules and the distribution of different species.[] | High accuracy and resolution, providing detailed information on DAR distribution and heterogeneity.[] | Requires more complex instrumentation and data analysis. The ionization efficiency can sometimes vary between different drug-loaded species, potentially affecting the accuracy of the calculated average DAR.[5] | Detailed characterization of both lysine (B10760008) and cysteine-linked ADCs, providing information on different DAR species.[] |
| High-Performance Liquid Chromatography (HPLC) | Separates different bioconjugate species based on their physicochemical properties. Hydrophobic Interaction Chromatography (HIC) is commonly used to separate species with different DARs based on hydrophobicity. Reversed-Phase HPLC (RP-HPLC) can separate light and heavy chains after reduction to determine drug distribution.[3][6] | Provides information on the distribution of different drug-loaded species and can be used to isolate them for further characterization.[7] | HIC is generally not compatible with MS due to the high salt concentrations used.[7] RP-HPLC involves denaturing conditions.[3] | Standard method for determining DAR and drug load distribution for cysteine-linked ADCs.[3][6] Orthogonal method for DAR determination of cysteine-linked ADCs.[6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify the conjugated molecule or the bioconjugate itself. Competitive ELISAs are often used to measure the concentration of the payload.[8] | High sensitivity and specificity. Can be adapted for high-throughput screening.[8][9] | Can be time-consuming and may exhibit cross-reactivity. The choice of anti-drug antibody is critical and its binding should be minimally affected by the drug load.[10][11] | Quantification of ADC catabolites in cells and media.[8] Measurement of MMAE-conjugated ADCs and total antibodies in serum samples.[9] |
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficient of the unconjugated antibody (εAb) at 280 nm.
-
Measure the molar extinction coefficient of the drug payload (εDrug) at its wavelength of maximum absorbance (λmax).
-
Determine the extinction coefficient of the antibody at the λmax of the drug (εAb, λmax) and the extinction coefficient of the drug at 280 nm (εDrug, 280).[12]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Use the formulation buffer for dilution.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
DAR Calculation:
-
The concentrations of the antibody (CAb) and the drug (CDrug) can be calculated using the following simultaneous equations based on the Beer-Lambert law:[]
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax = (εAb, λmax * CAb) + (εDrug, λmax * CDrug)
-
-
The average DAR is then calculated as the molar ratio: DAR = CDrug / CAb.[]
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[3][6]
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[12] A typical Mobile Phase A is a high salt buffer, for example, 50 mM sodium phosphate (B84403) with 2M NaCl, pH 7.0.[7]
-
-
Chromatographic Conditions:
-
Column: A HIC column, such as TSKgel Butyl-NPR, is commonly used.[12]
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer, which may contain an organic modifier (e.g., 50 mM Sodium Phosphate, pH 7.0 / Acetonitrile / Isopropanol, 80/10/10, v/v/v).[7]
-
Gradient: A linear gradient from high salt (100% A) to low salt (100% B) is used to elute the ADC species.[7]
-
Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[7][12]
-
Detection: UV detection at 280 nm.[12]
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
The weighted average DAR is calculated by summing the product of the percentage of each species and its corresponding number of conjugated drugs.[6]
-
References
- 2. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for the Compound Annotation of Conjugates in Nontargeted Metabolomics Using Accurate Mass Spectrometry, Multistage Product Ion Spectra and Compound Database Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid and Other Commercial Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of the heterobifunctional linker, N-(Azido-PEG3)-N-Boc-PEG4-acid, against other commercially available linkers, supported by generalized performance data and detailed experimental protocols.
This compound is a branched, polyethylene (B3416737) glycol (PEG)-based linker featuring three distinct functional groups: an azide (B81097) (-N₃), a tert-butyloxycarbonyl (Boc)-protected amine, and a carboxylic acid (-COOH). This trifunctional nature offers a high degree of versatility in multi-step conjugation strategies. The PEG component enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.[1][]
Comparative Analysis of Linker Chemistries
The utility of this compound can be best understood by comparing its functional ends with those of other common heterobifunctional linkers. The choice of linker chemistry dictates the conjugation strategy, the stability of the resulting bond, and the overall properties of the bioconjugate.
| Linker Functional Group | Reactive Partner | Resulting Bond | Key Advantages | Key Disadvantages |
| Azide (Click Chemistry) | Alkyne (e.g., DBCO, BCN) | Triazole | Bio-orthogonal, high efficiency and specificity, stable linkage.[3] | Copper-catalyzed reactions (CuAAC) can be cytotoxic; strain-promoted reactions (SPAAC) can have slower kinetics.[4] |
| Carboxylic Acid (Amine Coupling) | Primary Amine | Amide | Forms a very stable bond.[5] | Requires in-situ activation (e.g., with EDC/NHS), which can have variable efficiency and lead to side reactions.[5] |
| Boc-Protected Amine | (After deprotection) Carboxylic Acid, NHS ester, etc. | Amide, etc. | Allows for sequential conjugation by controlling the deprotection step.[6] | Requires an additional deprotection step under acidic conditions. |
| NHS Ester | Primary Amine | Amide | "Ready-to-use" for direct reaction with amines, generally high yielding.[5] | Susceptible to hydrolysis in aqueous solutions, which competes with the conjugation reaction.[7] |
| Maleimide | Thiol (e.g., Cysteine) | Thioether | Highly selective for thiols. | The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[3] |
Quantitative Performance Overview
| Parameter | Carboxylic Acid + EDC/NHS | NHS Ester | Maleimide | Azide (SPAAC) |
| Reaction pH | Activation: 4.5-6.0Conjugation: 7.2-8.5[5] | 7.2-9.0[5] | 6.5-7.5 | Physiological pH |
| Reaction Time | Activation: 15-30 minConjugation: 2h - overnight[5] | 30 min - 2h[5] | 1-4h | 1-12h |
| Typical Efficiency | Variable, dependent on optimization | >75%[5] | >90% | >90% |
| Stability of Resulting Bond | Highly Stable[5] | Highly Stable[5] | Moderately Stable | Highly Stable[8] |
| Hydrolytic Half-life of Linker | N/A (stable) | ~10 min at pH 8.6 (4°C)[7] | Stable | Stable |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of heterobifunctional linkers. The following are generalized protocols for utilizing the functional groups of this compound and related linkers.
Protocol 1: Amine Coupling using the Carboxylic Acid Moiety
This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid of this compound via EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the amine-containing molecule in Conjugation Buffer. The molar ratio of linker to the target molecule should be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add quenching solution to stop the reaction.
-
Purify the conjugate using an appropriate method to remove excess linker and byproducts.
-
Protocol 2: Boc Deprotection and Subsequent Conjugation
This protocol outlines the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected PEG linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization solution (e.g., 1 M HEPES, pH 8.0)
Procedure:
-
Deprotection:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Neutralization and Purification:
-
Evaporate the solvent and TFA under a stream of nitrogen.
-
Resuspend the deprotected conjugate in a suitable buffer and neutralize the pH.
-
The resulting free amine is now available for conjugation to an activated carboxylic acid or NHS ester.
-
Protocol 3: Azide-Alkyne Click Chemistry (SPAAC)
This protocol describes the copper-free click chemistry reaction between the azide group of the linker and a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized conjugate
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Conjugation:
-
Dissolve the azide-functionalized conjugate and the DBCO-functionalized molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the DBCO reagent is typically used.
-
Incubate at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted starting materials.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help visualize the complex workflows and relationships in bioconjugation.
Caption: A sequential conjugation workflow using this compound.
Caption: The signaling pathway for PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N-(Azido-PEG3)-N-Boc-PEG4-acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of N-(Azido-PEG3)-N-Boc-PEG4-acid. This document outlines critical safety precautions, step-by-step disposal procedures, and chemical inactivation protocols to mitigate risks associated with the azide (B81097) functional group, ensuring a secure laboratory environment.
This compound is a valuable tool in bioconjugation and drug discovery, featuring a polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (N3) group, and a Boc-protected amine. While the PEG and Boc components present minimal direct disposal concerns, the azide functionality is potentially hazardous and requires strict adherence to safety protocols. Organic azides can be toxic and may form explosive compounds under certain conditions.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling and disposal operations should be conducted in a well-ventilated chemical fume hood.
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][2]
-
Metals: Do not allow contact with heavy metals, particularly lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical for drain pipes, which are often made of these materials.[1][2]
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1]
Quantitative Hazard and Exposure Data
| Hazard Category | Information | Source |
| Acute Toxicity | Organic azides are known to be toxic. Sodium azide is highly acutely toxic by all routes of exposure. | [2][3] |
| Explosive Hazard | Organic azides can be sensitive to heat, friction, and shock. Heavy metal azides are notoriously explosive. | [2][4] |
| Incompatibilities | Acids, heavy metals (lead, copper), halogenated solvents. | [1][5] |
| Exposure Limits | No specific data available for this compound. Follow general laboratory safety guidelines for handling potentially hazardous chemicals. |
Disposal Procedures
The primary objective for the disposal of this compound is to manage the azide-containing waste stream safely and effectively. Direct disposal of the untreated compound is not recommended.[1]
Option 1: Direct Disposal as Hazardous Waste (Recommended)
This is the safest and most straightforward method for the disposal of this compound.
Step-by-Step Protocol:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.
-
Container Material: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids.
-
Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management program.
Option 2: Chemical Deactivation of Azide Group (For Dilute Aqueous Solutions)
For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide group can be performed to render the waste less hazardous.[1][6] This procedure must be carried out in a chemical fume hood.
Experimental Protocol for Deactivation:
This protocol is adapted from general procedures for the destruction of azides using nitrous acid.[4][6]
-
Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize nitrogen oxides), place the dilute aqueous solution of this compound (≤ 5%).
-
Reagent Addition: While stirring, add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 g of sodium nitrite for every gram of the azide compound (a 40% excess).[6]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. CAUTION: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid. [4]
-
Reaction: Continue stirring and monitor for the cessation of gas evolution (nitrogen oxides).
-
Verification of Complete Decomposition: Test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[4]
-
Neutralization: Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution).[1]
-
Waste Collection: The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[1]
Under no circumstances should any waste containing this compound be poured down the drain without prior deactivation. [1][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
